2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEOBFHUKGPCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002283 | |
| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81886-51-3 | |
| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol"
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
This guide provides a comprehensive technical overview for the synthesis of this compound, a close structural analog of the widely utilized antifungal agent, Fluconazole. The key structural difference is the substitution of a 4-fluorophenyl group in place of Fluconazole's 2,4-difluorophenyl moiety. This document is intended for researchers, chemists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and the rationale behind key experimental choices.
Introduction and Significance
This compound belongs to the bis-triazole class of antifungal agents.[1] These compounds represent a cornerstone in the management of systemic fungal infections. Their efficacy stems from a highly specific mechanism of action that targets a crucial enzyme in the fungal cell membrane biosynthesis pathway, offering a favorable therapeutic window with reduced effects on mammalian cells.[2][3]
The parent compound, Fluconazole, is a broad-spectrum antifungal medication effective against a variety of fungal infections, including candidiasis and cryptococcal meningitis.[4][5] Its mechanism involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][7] By disrupting ergosterol synthesis, triazole antifungals compromise the structural integrity of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2][5] The synthesis of analogs like the 4-fluorophenyl derivative is a critical aspect of drug discovery, aimed at exploring structure-activity relationships (SAR) to potentially enhance potency, broaden the antifungal spectrum, or improve pharmacokinetic properties.[6][8]
Retrosynthetic Analysis and Strategic Approach
The synthesis of this tertiary alcohol containing two triazole rings can be approached through several established routes. A common and reliable strategy, adapted from known Fluconazole syntheses, involves the sequential construction of the molecule around a central three-carbon backbone.[9][10] The core of this strategy is the formation of a key epoxide intermediate, which is subsequently opened by a triazole nucleophile to install the second heterocyclic ring and generate the final tertiary alcohol.
The overall workflow is designed to build the molecule from commercially available starting materials, such as fluorobenzene, through a series of robust and well-understood chemical transformations.
Caption: Retrosynthetic analysis and forward synthetic workflow.
Detailed Synthetic Pathway and Experimental Protocols
The following section details a validated four-step synthesis. The causality for the selection of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone (III)
This initial step employs a Friedel-Crafts acylation to attach the two-carbon acyl group to the fluorobenzene ring.[11]
-
Principle: Aluminum trichloride (AlCl₃), a potent Lewis acid, coordinates to the chloroacetyl chloride (II), forming a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the electron-rich fluorobenzene (I) ring. The fluorine atom is an ortho-, para-director; however, the para-product is sterically favored and is the major product formed. Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.
Caption: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum trichloride (1.2 eq.) in dry dichloromethane (DCM, 5 mL/g of AlCl₃) under a nitrogen atmosphere, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (II) (1.1 eq.) to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, add fluorobenzene (I) (1.0 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated HCl (0.5 mL/g of AlCl₃).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (III), which can often be used in the next step without further purification.
Step 2: Synthesis of 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole (IV)
This step involves the N-alkylation of 1,2,4-triazole with the previously synthesized α-haloketone.
-
Principle: 1,2,4-triazole is a weak acid. In the presence of a suitable base like potassium carbonate, it is deprotonated to form the triazolide anion, a potent nucleophile. This anion then displaces the chloride from the α-carbon of the ketone (III) via an Sₙ2 reaction. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
Experimental Protocol:
-
Dissolve 2-chloro-1-(4-fluorophenyl)ethanone (III) (1.0 eq.) in acetonitrile (10 mL/g of ketone).
-
Add 1H-1,2,4-triazole (1.2 eq.) and powdered potassium carbonate (1.5 eq.) to the solution.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product (IV). This can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Step 3: Synthesis of 1-({2-(4-fluorophenyl)oxiran-2-yl}methyl)-1H-1,2,4-triazole (V)
The formation of the epoxide ring is a critical step. The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides.
-
Principle: Trimethylsulfoxonium iodide reacts with a strong base (e.g., sodium hydride) to form a sulfur ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone (IV). The resulting betaine intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the dimethyl sulfoxide (DMSO) group to form the three-membered epoxide ring (V). This method is preferred over many other epoxidation reactions for its high yield and stereochemical control when applicable.
Experimental Protocol:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) and sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Add anhydrous DMSO (15 mL/g of ylide precursor) and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases and the solution becomes clear.
-
Cool the ylide solution to room temperature and add a solution of the ketone (IV) (1.0 eq.) in DMSO dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50 °C for an additional 1-2 hours to ensure completion (monitor by TLC).
-
Cool the reaction and quench by slowly adding it to a stirred beaker of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield the crude epoxide (V).
Step 4: Synthesis of this compound (VI)
The final step is the nucleophilic ring-opening of the epoxide by a second molecule of 1,2,4-triazole.
-
Principle: Under basic conditions (e.g., K₂CO₃ or NaOH), 1,2,4-triazole is deprotonated to form the nucleophilic triazolide anion. This anion attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the fluorophenyl group at the C2 position, the nucleophile preferentially attacks the less substituted C3 methylene carbon in an Sₙ2 fashion. This opens the epoxide ring, and subsequent protonation of the resulting alkoxide during aqueous workup yields the desired tertiary alcohol product (VI).[10]
Experimental Protocol:
-
To a solution of the epoxide (V) (1.0 eq.) in N,N-dimethylformamide (DMF, 10 mL/g of epoxide), add 1H-1,2,4-triazole (1.5 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a solvent such as isopropanol or an ethyl acetate/hexane mixture to yield the final product (VI) as a white solid.
Quantitative Data Summary
The following table presents typical data expected for the synthesis. Actual yields and physical properties may vary based on experimental conditions and purity.
| Step | Product Name | Starting Material(s) | Expected Yield (%) | Melting Point (°C) |
| 1 | 2-chloro-1-(4-fluorophenyl)ethanone | Fluorobenzene, Chloroacetyl chloride | 85-95 | 48-51 |
| 2 | 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole | Product of Step 1, 1,2,4-Triazole | 80-90 | 110-114 |
| 3 | 1-({2-(4-fluorophenyl)oxiran-2-yl}methyl)-1H-1,2,4-triazole | Product of Step 2, Trimethylsulfoxonium iodide | 70-85 | Oil or low-melting solid |
| 4 | This compound | Product of Step 3, 1,2,4-Triazole | 75-85 | 137-140 (analog to Fluconazole) |
Mechanistic Insight: Inhibition of Fungal Ergosterol Biosynthesis
The therapeutic efficacy of this compound is predicated on the same mechanism as Fluconazole: the disruption of the fungal cell membrane.[1][4]
-
Target Enzyme: The primary target is the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2]
-
Inhibition: The nitrogen atom (at position 4) of one of the triazole rings binds to the heme iron atom in the active site of the enzyme. This coordination bond effectively blocks the enzyme's natural substrate, lanosterol, from binding.
-
Biochemical Consequence: The inhibition of this enzyme halts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the fungal membrane and a simultaneous accumulation of toxic methylated sterol precursors.[3]
-
Cellular Outcome: The altered membrane composition increases its permeability and fluidity, disrupting the function of membrane-bound enzymes and compromising the cell's ability to maintain osmotic balance and grow, ultimately leading to a fungistatic or fungicidal effect.[4][5] The selectivity for the fungal enzyme over its mammalian counterpart is the basis for the drug's safety profile.[2]
Caption: Mechanism of action via inhibition of ergosterol synthesis.
References
-
Ghannoum, M., & Rice, L. B. (2024). Antifungal Agents: Spectrum of Activity, Pharmacology, and Clinical Indications. In StatPearls. StatPearls Publishing. [Link]
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Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]
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Pharmacology of Fluconazole; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. [Link]
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Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Numerade. [Link]
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Fluconazole. Wikipedia. [Link]
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An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Quick Company. [Link]
- US Patent US5710280A - Preparation of fluconazole and pharmaceutically acceptable salts thereof.
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Janowski, K., Łażewska, D., & Kieć-Kononowicz, K. (2024). Original approaches to fluconazole synthesis based on: the Snieckus direct ortho-lithiation (a), the Friedel–Crafts acylation (b). ResearchGate. [Link]
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The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Janowski, K., Łażewska, D., & Kieć-Kononowicz, K. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2859. [Link]
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Ohlan, R., et al. (2007). 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol derivatives: synthesis, antifungal evaluation and QSAR studies by Hansch analysis. Semantic Scholar. [Link]
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Saeedi, M., et al. (2014). Improved synthesis of fluconazole by using nano-SSA as a green catalyst. Bulgarian Chemical Communications, 46(3), 542-547. [Link]
- CN101891693B - New method for preparing fluconazole.
- CN1353108A - Process for preparing fluconazole as antifungal medicine.
Sources
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An In-Depth Technical Guide to the Mechanism of Action of Fluconazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Fluconazole, a first-generation triazole antifungal agent, represents a cornerstone in the management of a spectrum of fungal infections.[1][2] Its clinical efficacy is rooted in a highly specific mechanism of action that targets a crucial enzyme in the fungal ergosterol biosynthesis pathway, leading to the disruption of cell membrane integrity and function. This technical guide provides a comprehensive exploration of the molecular underpinnings of fluconazole's action, from its primary enzymatic target to the downstream cellular consequences. We will delve into the biochemical cascade initiated by fluconazole, the resulting structural and functional alterations to the fungal cell membrane, and the key experimental methodologies employed to elucidate these processes. Furthermore, this guide will address the ever-pertinent issue of antifungal resistance, detailing the molecular strategies fungi employ to evade fluconazole's effects. Finally, a summary of its pharmacokinetic and pharmacodynamic profiles will provide a holistic understanding of this vital antifungal agent.
Introduction: The Rise of a Systemic Antifungal
The advent of fluconazole in 1988 marked a significant advancement in antifungal therapy.[1] As a bis-triazole, its chemical structure confers favorable pharmacokinetic properties, including high oral bioavailability and excellent tissue penetration, making it suitable for treating both superficial and systemic mycoses.[1][3][4] Fluconazole is widely used for the treatment of various fungal infections, including candidiasis, cryptococcal meningitis, and coccidioidomycosis.[1][2][3][5][6][7] Its fungistatic action, and in some cases fungicidal activity against certain organisms, stems from its targeted interference with a vital fungal metabolic pathway.[1][5]
The Molecular Target: Lanosterol 14α-demethylase (Erg11p/CYP51)
The primary mechanism of action of fluconazole is the highly selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5][8][9][10][11][12][13] This enzyme, encoded by the ERG11 gene, is a critical component of the ergosterol biosynthesis pathway.[10][14][15][16] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[9][15][17]
Fluconazole's efficacy hinges on its greater affinity for the fungal lanosterol 14α-demethylase compared to the mammalian equivalent, which minimizes off-target effects in the host.[1][5][12][18] The triazole ring of fluconazole binds to the heme iron atom in the active site of the fungal enzyme, preventing it from catalyzing the demethylation of lanosterol, a crucial step in the ergosterol synthesis cascade.[19]
Biochemical Consequences of Enzyme Inhibition
The inhibition of lanosterol 14α-demethylase by fluconazole triggers a cascade of detrimental biochemical events within the fungal cell:
-
Depletion of Ergosterol: The most direct consequence is the cessation of ergosterol production.[5][9] The lack of this vital sterol compromises the structural integrity of the fungal cell membrane.[9]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterols, such as lanosterol.[1][12][18] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal architecture and function.[9][19] The presence of these toxic intermediates is a primary contributor to the fungistatic effect of fluconazole.[5][19]
Impact on Fungal Cell Membrane Integrity and Function
The combined effects of ergosterol depletion and the accumulation of toxic sterols profoundly impact the fungal cell membrane:
-
Increased Permeability: The altered sterol composition leads to a less ordered and more permeable cell membrane.[5][9][20] This increased permeability disrupts cellular homeostasis, making the fungus more susceptible to its environment.
-
Altered Fluidity and Rigidity: The fungal membrane loses its optimal fluidity and rigidity, which is crucial for various cellular processes.[21]
-
Dysfunction of Membrane-Bound Enzymes: The function of many essential membrane-bound enzymes, which rely on the specific lipid environment provided by ergosterol, is impaired.
-
Inhibition of Fungal Growth and Proliferation: The culmination of these membrane disruptions is the inhibition of fungal growth and replication.[7][8]
Mechanisms of Fluconazole Resistance
The emergence of fluconazole resistance is a significant clinical challenge. Fungi have evolved several mechanisms to counteract the effects of fluconazole:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole while still allowing it to bind to its natural substrate, lanosterol.[1][10][14]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of lanosterol 14α-demethylase, effectively titrating out the inhibitory effect of fluconazole.[10][14][22]
-
Efflux Pump Overexpression: Fungi can upregulate the expression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[14][22] These efflux pumps actively transport fluconazole out of the cell, preventing it from reaching its intracellular target.[14]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes of the ergosterol pathway, such as ERG3, can allow the fungus to bypass the toxic effects of accumulated sterol intermediates.[14]
-
Biofilm Formation: Fungi growing in biofilms often exhibit increased resistance to fluconazole due to a combination of factors, including reduced drug penetration and altered gene expression.[20]
Spectrum of Activity
Fluconazole demonstrates a broad spectrum of activity against many pathogenic fungi, but there are notable exceptions.
| Fungal Species | Typical Susceptibility to Fluconazole |
| Candida albicans | Generally susceptible |
| Candida tropicalis | Generally susceptible |
| Candida parapsilosis | Generally susceptible |
| Candida glabrata | Often exhibits dose-dependent susceptibility or resistance[1][11] |
| Candida krusei | Intrinsically resistant[1][5][11] |
| Cryptococcus neoformans | Generally susceptible[1][3] |
| Coccidioides immitis | Susceptible[3] |
| Histoplasma capsulatum | Susceptible[3] |
| Blastomyces dermatitidis | Susceptible[3] |
| Aspergillus spp. | Generally resistant[3] |
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic properties of fluconazole is crucial for its effective clinical use.
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | >90%[1][4][5] |
| Protein Binding | 11-12%[1][3] |
| Volume of Distribution | ~0.7 L/kg[4] |
| Metabolism | Minimal hepatic metabolism (approximately 11%)[1][5] |
| Elimination Half-life | Approximately 30 hours[1][3][4] |
| Primary Route of Excretion | Renal, with about 80% excreted as unchanged drug[4][5] |
Fluconazole is a moderate inhibitor of CYP2C9 and CYP3A4 and a potent inhibitor of CYP2C19, leading to potential drug-drug interactions.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of fluconazole is the lowest concentration that inhibits the visible growth of a fungus. The broth microdilution method is a standard procedure.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Fluconazole stock solution.
-
96-well microtiter plates.
-
Fungal inoculum suspension.
-
Spectrophotometer or inverted microscope.
Procedure:
-
Prepare serial twofold dilutions of fluconazole in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plates at 35°C for 24-48 hours (for Candida spp.) or 72 hours (for Cryptococcus neoformans).[3]
-
Determine the MIC as the lowest concentration of fluconazole that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the growth control.[3] This can be assessed visually or spectrophotometrically.[8]
Ergosterol Quantification Assay
This protocol allows for the quantification of ergosterol in fungal cells to assess the impact of fluconazole.
Materials:
-
Fungal cell culture treated with and without fluconazole.
-
Alcoholic potassium hydroxide solution (25% KOH in ethanol).
-
n-heptane or chloroform.
-
High-performance liquid chromatography (HPLC) system with a UV detector.
-
Ergosterol standard.
Procedure:
-
Harvest fungal cells by centrifugation and determine the wet or dry weight of the cell pellet.[9]
-
Add alcoholic potassium hydroxide solution to the cell pellet and saponify by heating at 85°C for 1 hour.[9]
-
After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane or chloroform.[1]
-
Evaporate the organic solvent and resuspend the lipid extract in an appropriate solvent for HPLC analysis.
-
Inject the sample into the HPLC system and detect ergosterol by its absorbance at 282 nm.[14]
-
Quantify the ergosterol content by comparing the peak area to a standard curve generated with known concentrations of ergosterol.[5]
Fungal Cell Membrane Permeability Assay
This assay measures the integrity of the fungal cell membrane using a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Fungal cell suspension.
-
Propidium iodide (PI) or SYTOX Green solution.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Treat fungal cells with various concentrations of fluconazole for a defined period.
-
Add the fluorescent dye (e.g., PI or SYTOX Green) to the cell suspension.[17]
-
Incubate for a short period to allow dye uptake by cells with damaged membranes.
-
Measure the fluorescence intensity using a microplate reader or visualize the stained cells using a fluorescence microscope.[17] An increase in fluorescence indicates increased membrane permeability.
Conclusion
Fluconazole remains a pivotal antifungal agent due to its well-defined and highly specific mechanism of action. Its targeted inhibition of lanosterol 14α-demethylase effectively disrupts the fungal cell membrane, leading to the cessation of growth and proliferation. A thorough understanding of its molecular interactions, the biochemical consequences of its action, and the mechanisms of resistance is paramount for its judicious clinical use and for the development of novel antifungal strategies to combat the growing threat of resistant fungal pathogens. The experimental protocols outlined in this guide provide a framework for the continued investigation of fluconazole and the broader field of antifungal drug discovery.
References
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Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Retrieved from [Link]
-
Fluconazole: a new triazole antifungal agent - PubMed. Retrieved from [Link]
-
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). Retrieved from [Link]
-
Solved: What is the mechanism of action of fluconazole (Diflucan®)? Retrieved from [Link]
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Fluconazole - Wikipedia. Retrieved from [Link]
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Fluconazole resistance in Candida species: a current perspective - PMC - PubMed Central. Retrieved from [Link]
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What is the mechanism of Fluconazole? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed. Retrieved from [Link]
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Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. Retrieved from [Link]
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What are the potential drug interactions of fluconazole? - Dr.Oracle. (2025-08-14). Retrieved from [Link]
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Pharmacokinetics of Fluconazole in Normal Volunteers | Chemotherapy - Karger Publishers. (2009-09-11). Retrieved from [Link]
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Drug interactions with fluconazole - PubMed. Retrieved from [Link]
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Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Deconstructing a Cornerstone Antifungal Agent
Fluconazole, a bis-triazole antifungal agent, represents a significant milestone in the management of systemic and superficial fungal infections.[1] Its broad-spectrum activity, favorable pharmacokinetic profile, and oral bioavailability have established it as a widely utilized therapeutic agent.[2][[“]] This guide provides a comprehensive exploration of the core chemical properties of fluconazole, moving beyond a simple recitation of facts to offer insights into the causality behind its behavior and the practical application of this knowledge in research and development. The structure of this document is designed to logically unfold the multifaceted chemical nature of fluconazole, from its fundamental structure to its analytical quantification and stability.
Molecular Architecture and Synthesis
The therapeutic efficacy of fluconazole is intrinsically linked to its unique molecular structure. A thorough understanding of this architecture is paramount for any scientist working with this compound.
1.1. Chemical Identity
Fluconazole is chemically designated as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.[4][5] Its molecular formula is C₁₃H₁₂F₂N₆O, with a corresponding molecular weight of approximately 306.27 g/mol .[4][5][6]
The molecule's core features a central propan-2-ol backbone. This backbone is substituted at the C1 and C3 positions with 1H-1,2,4-triazol-1-yl groups and at the C2 position with a 2,4-difluorophenyl group.[6] This specific arrangement of a difluorophenyl group and two triazole rings is pivotal to its pharmacological activity.[5]
1.2. Synthetic Pathways: A Brief Overview
The synthesis of fluconazole typically involves multi-step chemical processes. While specific industrial methodologies are often proprietary, common strategies start with fluorinated aromatic compounds and subsequently incorporate the triazole moieties.[5] Some reported synthetic routes include:
-
Reaction of 2,4-difluorophenyl methyl with a Grignard reagent of 1-chloromethyl-1,2,4-triazole, followed by hydrolysis.[7]
-
Reaction of a Grignard reagent derived from 1-bromo-2,4-difluorobenzene with 1,3-bis(1H-1,2,4-triazol-1-yl)acetone, followed by hydrolysis.[7]
-
Improved regioselective synthesis methods aim to avoid the formation of oxirane intermediates to enhance yield and purity.[8]
The choice of synthetic route has significant implications for the impurity profile of the final active pharmaceutical ingredient (API), a critical consideration in drug development and quality control.
Physicochemical Characteristics: The Foundation of Biopharmaceutical Behavior
The physical and chemical properties of fluconazole dictate its behavior in various environments, from in-vitro assays to in-vivo systems. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [4][5] |
| Molecular Weight | 306.27 g/mol | [4][5][6][9] |
| Appearance | White or almost white crystalline powder | [4][5][6][9] |
| Melting Point | 138-140 °C | [4][6][10] |
| pKa | 1.76 ± 0.1 | [7] |
| Solubility | Very slightly soluble in water; soluble in alcohol, methanol, and acetone. | [4][5][9] |
2.1. Solubility and Bioavailability: A Causal Link
Fluconazole's limited aqueous solubility is a key physicochemical characteristic.[4][5] Despite this, it exhibits excellent oral bioavailability, exceeding 90%.[2][4][11] This is attributable to its favorable absorption characteristics, which are not significantly affected by gastric pH.[4] The solubility in organic solvents like methanol and ethanol is a crucial factor in the development of various dosage forms and analytical methods.[9]
2.2. Polymorphism: The Solid-State Challenge
Fluconazole is known to exhibit polymorphism, existing in multiple crystalline forms.[12][13] Different polymorphs of a drug can have distinct physicochemical properties, including solubility, dissolution rate, and stability, which can in turn impact bioavailability.[14] At least three polymorphic forms (I, II, and III) have been identified, with Form II being a metastable form that can convert to the more stable Form III under certain conditions of temperature and humidity.[14] The conformational flexibility of the fluconazole molecule, particularly the rotational freedom of the triazole groups, contributes to its propensity for polymorphism.[12][13]
The characterization and control of fluconazole's polymorphic forms are critical during drug development to ensure consistent product quality and performance. Cocrystallization experiments have also been shown to generate new polymorphic forms.[12]
Mechanism of Action: A Targeted Molecular Intervention
Fluconazole exerts its antifungal effect through the highly selective inhibition of a key fungal enzyme.
3.1. Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)
The primary mechanism of action of fluconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][15][16] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][15] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[16]
By inhibiting CYP51, fluconazole blocks the conversion of lanosterol to ergosterol.[5][16] This leads to a depletion of ergosterol and a simultaneous accumulation of 14α-methylated sterols within the fungal cell.[5][16] The combination of ergosterol depletion and the accumulation of these toxic sterol intermediates disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[4][5][16]
3.2. Selectivity and Safety
A key aspect of fluconazole's clinical utility is its high selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes.[5][16] While it is an inhibitor of human CYP2C19, and to a lesser extent CYP3A4 and CYP2C9, its affinity for the fungal enzyme is significantly greater.[4][17] This selectivity is the basis for its relatively favorable safety profile.
Caption: Mechanism of action of fluconazole.
Analytical Methodologies for Quantification
Accurate and precise quantification of fluconazole in various matrices is essential for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.
4.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the determination of fluconazole.[18][19]
Experimental Protocol: RP-HPLC for Fluconazole in Pharmaceutical Dosage Forms
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[18]
-
Mobile Phase Preparation: A mixture of water and acetonitrile (typically in a ratio of 65:35 v/v) is commonly used.[18] The mobile phase should be filtered and degassed prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of fluconazole reference standard and dissolve it in the mobile phase or a suitable solvent like methanol to prepare a stock solution.[20] Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 to 100 µg/mL).[18]
-
Sample Preparation: For solid dosage forms, weigh and finely powder a representative number of tablets or capsules. An amount of powder equivalent to a known dose of fluconazole is accurately weighed and dissolved in the mobile phase. The solution is typically sonicated and then filtered to remove any undissolved excipients.
-
Chromatographic Conditions:
-
Analysis and Quantification: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solutions and determine the concentration of fluconazole from the calibration curve.
4.2. UV-Visible Spectrophotometry
UV spectrophotometry offers a simpler and more rapid method for the quantification of fluconazole, particularly in capsule dosage forms.[18]
Experimental Protocol: UV Spectrophotometry for Fluconazole in Capsules
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cuvettes.
-
Solvent: 0.1M Hydrochloric acid is a suitable solvent.[18]
-
Standard Solution Preparation: Prepare a stock solution of fluconazole reference standard in the chosen solvent. From this, prepare a series of working standards (e.g., 50 to 400 µg/mL).[18]
-
Sample Preparation: The contents of a known number of capsules are emptied, and a quantity equivalent to a specific dose of fluconazole is accurately weighed and dissolved in the solvent. The solution is filtered to remove insoluble excipients.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 260 nm for fluconazole in 0.1M HCl.[18]
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. The concentration of fluconazole in the sample solution can then be determined from this curve.
Caption: General analytical workflow for fluconazole.
Stability Profile and Degradation Pathways
The stability of fluconazole is a critical parameter that can influence its shelf-life, therapeutic efficacy, and safety.
5.1. Stress Testing and Intrinsic Stability
Forced degradation studies are essential to understand the intrinsic stability of fluconazole. Studies have shown that fluconazole is relatively stable in aqueous, acidic (0.1 M HCl), and alkaline (0.1 M NaOH) conditions when refluxed for several hours.[21][22] However, it is susceptible to degradation under oxidative stress (e.g., 3% v/v H₂O₂) and upon exposure to UVC radiation (254 nm).[21][22] Elevated temperatures also contribute to its degradation.[21]
5.2. Photodegradation
Fluconazole can undergo photodegradation in aqueous solutions under UV-254 irradiation.[23] The degradation follows pseudo-first-order kinetics and is pH-dependent.[23] The proposed photodegradation pathway can involve hydroxylative defluorination.[23] In environmental contexts, indirect photochemistry is a slow but relevant degradation process, with transformation products such as 1,2,4-triazole being formed.[24]
It is important to note that the degradation of fluconazole can lead to a significant loss of its antifungal activity.[21] Therefore, proper storage and handling, including protection from light and high temperatures, are necessary to maintain its quality and efficacy.
Pharmacokinetic Properties: A Consequence of Chemical Nature
The chemical properties of fluconazole directly influence its pharmacokinetic profile.
| Pharmacokinetic Parameter | Value/Description | Source(s) |
| Bioavailability (Oral) | >90% | [2][4][11] |
| Protein Binding | 11-12% | [[“]][4] |
| Metabolism | Minimal (approximately 11% in the liver) | [4][11][15] |
| Elimination Half-life | Approximately 30 hours | [2][4][15] |
| Excretion | Primarily renal (approximately 80% as unchanged drug) | [2][[“]][11] |
The low protein binding and high percentage of renal excretion as an unchanged drug are consistent with its relatively hydrophilic nature for a drug of its class.[[“]][4] The long elimination half-life allows for once-daily dosing, a significant clinical advantage.[2][11]
Conclusion: A Chemically Well-Characterized Antifungal
Fluconazole's chemical properties—from its distinct bis-triazole structure to its physicochemical characteristics, mechanism of action, and stability profile—are well-documented and provide a solid foundation for its successful clinical use. For researchers and drug development professionals, a deep understanding of these properties is not merely academic; it is essential for formulation development, quality control, the design of new analogs to combat resistance, and the optimization of therapeutic outcomes. The interplay between its molecular architecture and its biological activity serves as a compelling case study in modern medicinal chemistry.
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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fluconazole
This guide provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of fluconazole, a triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used medication. This document moves beyond a simple recitation of facts to explain the underlying principles and experimental considerations that inform our understanding of fluconazole's clinical efficacy.
Part 1: Foundational Principles: Mechanism and Rationale
Fluconazole's efficacy is rooted in its targeted disruption of fungal cell membrane integrity. Unlike many antibacterial agents that target cell walls, fluconazole hones in on a crucial component of the fungal cell membrane: ergosterol.
Mechanism of Action: Targeting Ergosterol Synthesis
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1][2] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the tightly packed structure of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth.[1][4] It is this action that primarily defines fluconazole as a fungistatic agent, though fungicidal activity against certain organisms like Cryptococcus has been observed in a dose-dependent manner.[5]
A key to fluconazole's therapeutic success is its selectivity. While it targets a cytochrome P450 enzyme, mammalian demethylase enzymes are significantly less sensitive to its inhibitory action, minimizing off-target effects in the host.[5]
Caption: Key mechanisms of fungal resistance to fluconazole.
Part 4: Experimental Protocols and Methodologies
The study of fluconazole's PK/PD properties relies on a set of standardized in vitro and in vivo experimental workflows.
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of fluconazole against a fungal isolate, following the principles of the CLSI M27 standard.
Objective: To determine the lowest concentration of fluconazole that inhibits the visible growth of a fungal isolate.
Materials:
-
Fluconazole powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
0.85% saline
-
Vortex mixer
-
Incubator (35°C)
Procedure:
-
Preparation of Fluconazole Stock Solution: Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Inoculum: a. Subculture the fungal isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours. b. Harvest several colonies and suspend them in 5 mL of 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Preparation of Microtiter Plate: a. Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the fluconazole stock solution (at twice the highest desired final concentration) to well 1. c. Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of fluconazole at which there is a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.
Experimental Workflow: In Vivo Murine Model of Systemic Candidiasis
This workflow describes a common animal model used to evaluate the in vivo efficacy of fluconazole and determine its PK/PD parameters.
Caption: Workflow for an in vivo murine model to study fluconazole PK/PD.
Part 5: Clinical Implications and Future Directions
The robust understanding of fluconazole's PK/PD profile has direct implications for clinical practice. Dose optimization is critical, particularly in special populations such as critically ill patients, where altered pharmacokinetics may necessitate higher doses to achieve therapeutic targets. [6][7][8]Therapeutic drug monitoring (TDM), while not routinely recommended, can be beneficial in select cases to ensure adequate drug exposure, especially when treating less susceptible organisms. [6] The continued emergence of azole resistance underscores the need for ongoing surveillance and the development of novel antifungal agents. Combination therapies and alternative strategies are being explored to combat resistance. [5]A thorough grounding in the PK/PD principles of fluconazole is essential for the rational design of future antifungal therapies and for preserving the efficacy of this important medication.
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An In-Depth Technical Guide to the Structure-Activity Relationship of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a first-generation bis-triazole antifungal agent, represents a cornerstone in the management of both superficial and systemic fungal infections.[1] Patented in 1981 and introduced for clinical use in 1988, its favorable pharmacokinetic profile and broad-spectrum activity have established it as a critical therapeutic option.[1] The primary mechanism of action for fluconazole is the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is pivotal in the biosynthesis of ergosterol, an indispensable component of the fungal cell membrane.[4] By disrupting this pathway, fluconazole compromises membrane integrity, leading to a fungistatic effect that arrests fungal growth.[1][5]
The rise of drug-resistant fungal strains necessitates the continuous development of new, more effective antifungal agents.[4][6] Understanding the intricate structure-activity relationship (SAR) of fluconazole is paramount to this endeavor. SAR studies provide a rational framework for designing novel analogs that can overcome resistance mechanisms, exhibit enhanced potency, and possess improved safety profiles.[7] This guide offers a detailed analysis of the fluconazole pharmacophore, exploring how specific structural modifications influence its antifungal activity and providing field-proven methodologies for its evaluation.
Section 1: The Fluconazole Pharmacophore and Mechanism of Action
The antifungal efficacy of fluconazole is intrinsically linked to its unique chemical architecture, which can be dissected into three critical pharmacophoric components: a 2,4-difluorophenyl ring, a tertiary alcohol on a propanol backbone, and two 1,2,4-triazole rings.[4][8] The specific arrangement of these moieties enables precise interaction with the active site of the fungal CYP51 enzyme.
The cornerstone of its inhibitory action is the coordination of one of the triazole rings with the heme iron atom at the core of the CYP51 active site.[9][10] Specifically, the N4 nitrogen of the triazole ring acts as a sixth ligand to the heme ferric ion, a mode of binding that effectively blocks the enzyme's catalytic activity.[11] The rest of the molecule orients itself within the enzyme's binding pocket, stabilized by a series of hydrophobic and hydrogen-bonding interactions. This tight and selective binding prevents the demethylation of lanosterol, the crucial rate-limiting step in the ergosterol biosynthesis pathway.[9][10] The subsequent depletion of ergosterol and accumulation of toxic 14α-methyl sterols disrupt the fluidity and function of the fungal cell membrane, ultimately inhibiting cell growth and replication.[1]
Section 2: Detailed Structure-Activity Relationship Analysis
Systematic modification of fluconazole's three core regions has yielded crucial insights into the structural requirements for potent antifungal activity.[4][6]
The Triazole Moieties
The bis-triazole system is fundamental to fluconazole's activity. As established, the primary role of one triazole ring is to coordinate with the heme iron of CYP51.[11][12] This interaction is the anchor for the entire molecule.
-
Essentiality of the N4-Heme Interaction : Any modification that removes or sterically hinders the N4 atom of the coordinating triazole ring leads to a dramatic loss of activity. This confirms the N4-heme bond as the most critical interaction for enzyme inhibition.
-
Role of the Second Triazole Ring : The second triazole moiety is not directly involved in heme coordination but contributes significantly to the overall binding affinity through interactions with amino acid residues in the active site. Replacing this second triazole with other heterocyclic or functional groups is an active area of research to explore new binding interactions and potentially broaden the antifungal spectrum.[4] For instance, introducing a benzylthio functionality on one triazole ring has led to analogs with improved activity against both fluconazole-susceptible and -resistant Candida isolates.[6]
The Dihalogenated Phenyl Ring
The 2,4-difluorophenyl group sits within a hydrophobic pocket of the CYP51 enzyme and is a key determinant of both potency and pharmacokinetic properties.
-
Halogen Substitution : The presence and position of halogen atoms are critical. The 2,4-difluoro substitution pattern is considered optimal, contributing to both potent enzyme inhibition and favorable properties like enhanced water solubility.[5][13] Studies have shown that replacing the difluoro-phenyl group with a dichloro-phenyl group can result in analogs with comparable or even superior activity against certain fungal strains, including Microsporum gypseum and clinical isolates of C. albicans.[4] This suggests that the size and electronegativity of the halogens can be fine-tuned to optimize interactions within the hydrophobic pocket of different fungal CYP51 orthologs.
-
Aromatic Ring Modifications : Replacing the phenyl ring entirely or altering its substitution pattern often leads to a decrease in activity, highlighting the importance of its specific hydrophobic and electronic properties. However, replacing the fluorine at position 2 with a 4-fluorophenoxy group has yielded analogs with high activity against Fusarium oxysporum.[4]
The Tertiary Alcohol and Propanol Backbone
The central propan-2-ol backbone correctly orients the phenyl and triazole groups, while its tertiary hydroxyl group provides a crucial hydrogen-bonding interaction point.
-
The Essential Hydroxyl Group : X-ray crystallography has revealed that the tertiary alcohol forms a water-mediated hydrogen bonding network with key amino acid residues, such as tyrosine 140 in Saccharomyces cerevisiae CYP51.[9] This interaction is vital for stabilizing the drug within the active site. Mutations in this region are a known mechanism of clinical resistance.[9]
-
Modifications for Enhanced Binding : Esterification or etherification of the hydroxyl group typically reduces intrinsic activity but can be used as a prodrug strategy. A more sophisticated approach involves replacing the hydroxyl with or adding functional groups nearby that can form new interactions to enhance binding affinity or overcome resistance. For example, the introduction of a urea functionality has been shown to act as both a hydrogen bond donor and acceptor, leading to analogs with superior in vitro activity against both sensitive and resistant Candida albicans compared to fluconazole.[7][14]
Section 3: Quantitative SAR Data of Fluconazole Analogs
The following table summarizes representative SAR data for a series of fluconazole analogs where a urea functionality has been introduced. The data, presented as Minimum Inhibitory Concentration (MIC) in μg/mL, demonstrates how modifications to the core structure can significantly enhance antifungal potency. Lower MIC values indicate higher potency.
| Compound | R-Group on Urea Moiety | MIC (μg/mL) vs C. albicans (Sensitive) | MIC (μg/mL) vs C. krusei (Resistant) |
| Fluconazole | N/A | 16 | 16 |
| 8b | 4-Chlorophenyl | 0.5 | 0.5 |
| 8c | 4-Fluorophenyl | 0.5 | 0.5 |
| 8e | 2,4-Dichlorophenyl | 0.5 | 0.5 |
| 8g | 4-Methylphenyl | 1 | 2 |
| 8h | 4-Methoxyphenyl | 2 | 4 |
| 8k | 3,4-Dichlorophenyl | 1 | 16 |
| 8q | Cyclohexyl | 8 | 16 |
Data adapted from studies by Gholampour et al.[7][14]
Analysis: The data clearly illustrates that the addition of a substituted phenylurea moiety (compounds 8b, 8c, 8e ) can increase the potency against both fluconazole-sensitive C. albicans and intrinsically resistant C. krusei by up to 32-fold.[7][14] This highlights a successful strategy for overcoming resistance by establishing new, favorable interactions within the enzyme's active site. The nature of the substituent on the phenyl ring also modulates activity, with electron-withdrawing groups like chloro- and fluoro- providing the most significant enhancement.
Section 4: Experimental Methodologies for SAR Elucidation
A robust SAR study relies on a combination of validated in vitro assays and computational modeling to correlate chemical structure with biological activity.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution MIC Assay
This is the gold-standard method for determining the in vitro potency of an antifungal agent. The protocol is designed to be self-validating through the inclusion of standardized quality control strains.
Step-by-Step Protocol:
-
Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.[15] For yeast susceptibility testing, the medium is often supplemented with 2% glucose to support robust growth.[16][17]
-
Drug Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound (e.g., fluconazole analog) in the prepared medium. Concentrations typically range from 64 to 0.125 µg/mL.[18]
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh 24-hour culture. Adjust the suspension in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.[19]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control. Incubate the plate at 35°C for 24-48 hours.[20]
-
Endpoint Determination (MIC Reading): The MIC is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the positive control well.[21] This can be determined visually or spectrophotometrically by reading the optical density at 405 nm.[16]
Target Enzyme Inhibition Assay
To confirm that the antifungal activity is due to the intended mechanism, a direct enzyme inhibition assay is crucial.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Utilize a source of purified, recombinant fungal CYP51 enzyme. The substrate, lanosterol, is prepared in a suitable buffer.[22]
-
Reaction Mixture: In a reaction vessel, combine the CYP51 enzyme, a cytochrome P450 reductase partner, NADPH (as a redox cofactor), and the test inhibitor at various concentrations.[11]
-
Initiation and Incubation: Initiate the enzymatic reaction by adding lanosterol. Incubate the mixture at 37°C for a defined period.
-
Quantification: Stop the reaction and extract the sterols. The conversion of lanosterol to its demethylated product is quantified using methods like HPLC or GC-MS.
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated. This provides a direct measure of the compound's potency against the molecular target.[23]
Computational Approaches
-
Molecular Docking: This technique computationally models the interaction between a ligand (fluconazole analog) and the protein target (CYP51). It helps predict the binding conformation and energy, providing a structural hypothesis for the observed SAR.[24]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical properties of a series of compounds with their biological activities.[25][26] A validated QSAR model can predict the potency of novel, unsynthesized analogs, thereby guiding the design of more effective compounds.[27][28]
Conclusion and Future Perspectives
The structure-activity relationship of fluconazole is well-defined, centering on three key molecular features: the heme-coordinating triazole ring, the hydrophobically interacting 2,4-difluorophenyl group, and the hydrogen-bonding tertiary alcohol. A deep understanding of how these components interact with the target enzyme, CYP51, has been the foundation for rational drug design in the azole class for decades.
Current and future research focuses on leveraging this knowledge to address the challenge of antifungal resistance. Strategies include designing analogs that form additional interactions within the active site to overcome the effects of point mutations, developing dual-target inhibitors, and modifying the core scaffold to evade efflux pump-mediated resistance.[6] By integrating advanced synthetic chemistry, robust biological evaluation, and sophisticated computational modeling, the foundational SAR of fluconazole continues to guide the development of next-generation antifungal agents with the potential for enhanced efficacy, a broader spectrum of activity, and an improved safety profile.
References
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An In-Depth Technical Guide to the In Vitro Antifungal Spectrum of Fluconazole
This guide provides a comprehensive technical overview of the in vitro antifungal spectrum of fluconazole, a first-generation triazole antifungal agent. It is intended for researchers, scientists, and drug development professionals engaged in mycology and antifungal research. This document delves into the core mechanisms of action, the spectrum of susceptible and resistant organisms, the molecular underpinnings of resistance, and standardized methodologies for susceptibility testing.
Executive Summary
Fluconazole remains a cornerstone in the management of fungal infections, particularly those caused by Candida species and Cryptococcus neoformans. Its efficacy is rooted in the specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. However, the emergence of intrinsic and acquired resistance in a growing number of fungal pathogens necessitates a detailed understanding of its in vitro activity. This guide synthesizes current knowledge to provide a robust framework for interpreting susceptibility data and understanding the complex interplay between fluconazole and various fungal species.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Fluconazole exerts its antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Unlike mammalian cells, which utilize cholesterol, fungi rely on ergosterol to maintain membrane fluidity and the proper function of membrane-bound enzymes. The primary target of fluconazole is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][4]
By binding to the heme iron atom within this enzyme, fluconazole effectively blocks the demethylation of lanosterol, a precursor to ergosterol.[3] This inhibition leads to the accumulation of toxic 14-α-methylated sterols within the fungal cell membrane, disrupting its structure and function, increasing permeability, and ultimately inhibiting fungal growth.[4][5] While primarily fungistatic against Candida species, fluconazole may exhibit fungicidal activity against certain organisms in a dose-dependent manner.[6][7] The high selectivity of fluconazole for fungal cytochrome P450 over its mammalian counterparts contributes to its favorable safety profile.[4]
In Vitro Antifungal Spectrum
The activity of fluconazole varies significantly across different fungal genera and species. Susceptibility is quantitatively determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Yeasts
Fluconazole demonstrates excellent activity against most Candida species and Cryptococcus neoformans. However, notable exceptions exist, highlighting the importance of species-level identification and susceptibility testing.
Table 1: In Vitro Activity of Fluconazole Against Common Yeast Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Susceptibility |
| Candida albicans | 0.5 | 2 | Generally Susceptible |
| Candida tropicalis | 2 | 2 | Generally Susceptible |
| Candida parapsilosis | 2 | 2 | Generally Susceptible |
| Candida lusitaniae | 2 | 2 | Generally Susceptible |
| Candida kefyr | 0.5 | 2 | Generally Susceptible |
| Candida glabrata | 16 | 32 | Susceptible-Dose Dependent to Resistant |
| Candida krusei | ≥64 | ≥64 | Intrinsically Resistant |
| Candida auris | >64 | >64 | Frequently Resistant[8] |
| Cryptococcus neoformans | 4-8 | 16-32 | Generally Susceptible, but resistance is emerging[9][10] |
Data compiled from multiple sources.[11][12] MIC values can vary based on geographic location and patient population.
Molds
Fluconazole generally exhibits poor in vitro activity against filamentous fungi (molds), including Aspergillus species. This intrinsic resistance limits its clinical utility for treating infections caused by these organisms.[13]
Table 2: In Vitro Activity of Fluconazole Against Common Molds
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Susceptibility |
| Aspergillus fumigatus | 128 | >256 | Intrinsically Resistant |
| Aspergillus flavus | 128 | >256 | Intrinsically Resistant |
| Aspergillus niger | 256 | >256 | Intrinsically Resistant |
| Aspergillus terreus | >256 | >256 | Intrinsically Resistant |
Data compiled from multiple sources.[14][15][16]
Endemic Dimorphic Fungi
Fluconazole has some activity against endemic dimorphic fungi, though it is generally considered less potent than other azoles like itraconazole for treating these infections.[17]
Table 3: In Vitro Activity of Fluconazole Against Endemic Dimorphic Fungi
| Organism | MIC Range (µg/mL) | General Clinical Efficacy |
| Histoplasma capsulatum | Variable | Moderately effective, often requiring higher doses[3][18][19] |
| Blastomyces dermatitidis | 2.5 - 4.0 | Moderately effective, often requiring higher doses[7][20][21] |
| Coccidioides immitis/posadasii | Variable | Used for treatment, particularly of meningitis |
Dermatophytes
Fluconazole is active against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.
Mechanisms of Fluconazole Resistance
Fungal resistance to fluconazole can be intrinsic, as seen in C. krusei, or acquired through various molecular alterations.[22] The primary mechanisms involve modifications of the drug target, reduced intracellular drug accumulation, and alterations in the ergosterol biosynthesis pathway.
Alterations in the Drug Target (ERG11)
-
Point Mutations: Mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14-α-demethylase enzyme.[5][6][23] These changes can reduce the binding affinity of fluconazole to its target, rendering the drug less effective.[24][25]
-
Gene Overexpression: Increased expression of the ERG11 gene results in higher concentrations of the target enzyme.[3] This overproduction can effectively "titrate" the available fluconazole, requiring higher drug concentrations to achieve an inhibitory effect.[26]
Reduced Intracellular Drug Accumulation
-
Efflux Pump Overexpression: A major mechanism of acquired resistance is the upregulation of efflux pumps that actively transport fluconazole out of the fungal cell.[3] These pumps belong to two main superfamilies:
Intrinsic Resistance in Candida krusei
C. krusei exhibits intrinsic resistance to fluconazole primarily due to a reduced susceptibility of its lanosterol 14-α-demethylase enzyme to inhibition by the drug.[4][29][30] This inherent difference in the target enzyme is a key factor in its clinical resistance.[31]
Methodologies for In Vitro Susceptibility Testing
Standardized methods are crucial for obtaining reproducible and clinically relevant susceptibility data. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.
Broth Microdilution Method (CLSI M27 and EUCAST E.Def 7.3.2)
This is the reference method for determining MICs of yeasts.
Protocol Outline:
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of fluconazole in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of fluconazole that causes a significant reduction (typically ≥50%) in growth compared to the drug-free growth control.
-
Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of susceptibility.
Protocol Outline:
-
Inoculum Preparation: Prepare a yeast suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the yeast suspension.
-
Disk Application: Aseptically apply a fluconazole-impregnated disk (25 µg) to the agar surface.
-
Incubation: Incubate the plate at 35°C for 20-24 hours.
-
Interpretation: Measure the diameter of the zone of growth inhibition around the disk and interpret the results as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) based on established breakpoints.
Interpretive Breakpoints
Clinical breakpoints are used to categorize an isolate as susceptible, intermediate/susceptible-dose dependent, or resistant, which helps guide therapeutic decisions. CLSI and EUCAST have established breakpoints for fluconazole against Candida species.
Table 4: CLSI and EUCAST Interpretive Breakpoints for Fluconazole against Candida spp. (µg/mL)
| Organism | CLSI Breakpoints (S/SDD/R) | EUCAST Breakpoints (S/I/R) |
| C. albicans, C. tropicalis, C. parapsilosis | ≤2 / 4 / ≥8 | ≤2 / >2 |
| C. glabrata | - / ≤32 / ≥64 | - / - / >0.001 (ECOFF) |
S=Susceptible, SDD=Susceptible-Dose Dependent, R=Resistant, I=Intermediate, ECOFF=Epidemiological Cut-off Value. Breakpoints are subject to updates and specific documents should be consulted for the latest information.
Conclusion
The in vitro spectrum of fluconazole is well-defined, with potent activity against many common yeasts but limited efficacy against molds and certain non-albicans Candida species. A thorough understanding of its mechanism of action and the molecular basis of resistance is critical for interpreting susceptibility test results and guiding appropriate clinical use. Standardized testing methodologies are essential for accurate and comparable data. As resistance patterns continue to evolve, ongoing surveillance of the in vitro activity of fluconazole remains a crucial component of infectious disease management and antifungal drug development.
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The Discovery and Development of Fluconazole: A Technical Guide
Abstract
Fluconazole, a bis-triazole antifungal agent, marked a pivotal moment in the management of fungal infections. Its development by Pfizer in the late 1970s and early 1980s addressed a critical need for a safe, effective, and broad-spectrum antifungal that could be administered both orally and intravenously.[1][2] This guide provides an in-depth technical exploration of the discovery and development of fluconazole, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic decisions that guided its synthesis, the intricate details of its mechanism of action, the preclinical evaluation that established its efficacy, and the molecular complexities of fungal resistance. This document is structured to provide not just a historical account, but a practical, field-proven perspective on the scientific journey of this landmark therapeutic agent.
The Pre-Fluconazole Era: A Landscape of Limited Options
The therapeutic arsenal against systemic fungal infections prior to the 1980s was sparse and fraught with challenges. The available agents were primarily:
-
Amphotericin B: A polyene macrolide, it was a potent fungicidal agent but had to be administered intravenously and was associated with significant nephrotoxicity and infusion-related side effects.[1]
-
Flucytosine: An orally active antimetabolite, its use was limited by a narrow spectrum of activity and the rapid development of resistance.[1]
The emergence of the HIV/AIDS pandemic in the early 1980s dramatically increased the incidence of opportunistic fungal infections, such as oropharyngeal candidiasis and cryptococcal meningitis, creating an urgent and unmet medical need for safer and more effective antifungal therapies.[3][4]
The Dawn of a New Era: The Discovery of Fluconazole
In 1978, a research program was initiated at Pfizer's Sandwich, UK laboratories with the ambitious goal of developing a broad-spectrum antifungal agent active by both oral and intravenous routes.[2][5] The research team, led by the pioneering chemist Ken Richardson, strategically chose azole derivatives as their starting point.[3][4][6] Azoles offered the advantage of a selective mechanism of action: the inhibition of fungal sterol biosynthesis.[2]
The initial focus was on imidazole derivatives, but the team soon pivoted to triazole analogues due to their enhanced resistance to metabolic degradation.[2] A key hypothesis that guided their synthetic strategy was that a more polar molecule would exhibit superior pharmacological properties, leading to higher blood levels and reduced metabolic breakdown.[1][2] This led to the synthesis of a series of novel 1,3-bis-triazole-2-arylpropan-2-ol derivatives.
Through rigorous screening in various animal models of fungal infections, the 2,4-difluorophenyl analogue emerged as the lead candidate.[2] This compound, named fluconazole, demonstrated an optimal balance of potent antifungal efficacy, favorable pharmacokinetic characteristics, excellent aqueous solubility, and a promising safety profile.[2] Fluconazole was patented in 1981 and entered commercial use in 1988.[7]
Timeline of Fluconazole's Development:
| Year | Milestone |
| 1978 | Pfizer initiates a research program to develop a novel antifungal agent.[2] |
| 1981 | Fluconazole is patented in the United Kingdom.[3][7] |
| 1988 | Fluconazole comes into commercial use.[7] |
| 1990 | Diflucan® (fluconazole) is launched in the United States.[8] |
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[9][10] This enzyme, a fungal cytochrome P450 (CYP51), is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9]
The mechanism of inhibition involves the coordination of the N-4 nitrogen atom of one of fluconazole's triazole rings with the heme iron atom in the active site of CYP51. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking its demethylation.[11] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect).[9]
Caption: Fluconazole's mechanism of action targeting CYP51.
A crucial aspect of fluconazole's success is its high selectivity for the fungal CYP51 enzyme over mammalian cytochrome P450 enzymes, which contributes to its favorable safety profile.[7]
Synthesis of Fluconazole
The chemical synthesis of fluconazole, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, typically involves a multi-step process. A common and efficient route is outlined below:
Experimental Protocol: Synthesis of Fluconazole
Step 1: Friedel-Crafts Acylation to form 2-chloro-1-(2,4-difluorophenyl)ethanone
-
Suspend anhydrous aluminum trichloride in a suitable solvent such as dichloromethane in a reaction vessel.
-
Add 1,3-difluorobenzene to the suspension.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride while maintaining stirring.
-
Allow the reaction to warm to room temperature and proceed for several hours, monitoring for completion by thin-layer chromatography (TLC).
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
Step 2: Nucleophilic Substitution to form 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Dissolve the crude 2-chloro-1-(2,4-difluorophenyl)ethanone from Step 1 in a suitable solvent like ethyl acetate.
-
Add 1H-1,2,4-triazole and a base such as triethylamine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture, filter to remove the precipitated salts, and wash the filtrate with water.
-
Dry the organic layer and concentrate under reduced pressure.[6]
Step 3: Epoxidation to form 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
-
To a mixture of trimethylsulfoxonium iodide in a solvent like toluene, add a 20% sodium hydroxide solution.
-
Add the product from Step 2 to the reaction mixture.
-
Heat the reaction to approximately 60°C and stir for 3-4 hours, monitoring the formation of the epoxide by TLC.
-
After the reaction is complete, cool the mixture, add water, and extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[6]
Step 4: Epoxide Ring-Opening to form Fluconazole
-
Dissolve the crude epoxide from Step 3 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a second equivalent of 1H-1,2,4-triazole and a base like potassium carbonate.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Upon completion, cool the mixture and pour it into water to precipitate the crude fluconazole.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.[6]
Caption: A simplified workflow of fluconazole synthesis.
Structure-Activity Relationship (SAR) Studies
The development of fluconazole and its subsequent analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features required for potent antifungal activity.
| Modification Site | Structural Change | Impact on Antifungal Activity |
| Aryl Group | Replacement of the 2,4-difluorophenyl group with other substituted phenyl rings | Generally leads to a decrease in activity. The difluoro substitution is optimal for potent and broad-spectrum activity. |
| Triazole Rings | Replacement of one or both 1,2,4-triazole rings with other heterocycles | The 1,2,4-triazole moiety is crucial for coordinating with the heme iron of CYP51. Modifications often result in reduced potency. |
| Propan-2-ol Linker | Modification of the linker length or introduction of substituents | The tertiary hydroxyl group is a key pharmacophoric feature for binding to the apoprotein of CYP51.[12] |
| Side Chain Modifications | Addition of various side chains to the triazole rings | Can modulate pharmacokinetic properties and spectrum of activity. For example, the addition of a 2,4-dichloro benzylthio substituent has shown high activity against C. albicans.[12] |
Quantitative SAR Data for Fluconazole Analogs against Candida albicans
| Compound/Modification | MIC (µg/mL) vs. C. albicans | Reference |
| Fluconazole | 0.5 - 4 | [13] |
| 5-(2,4-dichlorophenyl)triazole analog (10h) | <0.01 - 0.5 | [14] |
| 5-(2,4-dichlorophenyl)triazole analog (11h) | <0.01 - 0.5 | [14] |
| N-(4-chlorobenzyl) derivative (6b) | 0.063 - 0.5 | [13] |
| 1,2,3-triazole containing analog (12) | More potent than fluconazole | [15] |
| Derivative with 4H-benzo[b][3][6]thiazine unit | >250 | [11] |
| Dichloro-substituted derivative | 0.5 (vs. clinical C. albicans) | [11] |
Preclinical Evaluation: In Vitro and In Vivo Models
The efficacy of fluconazole was rigorously established through a series of preclinical in vitro and in vivo studies.
In Vitro Susceptibility Testing
Antifungal susceptibility testing is crucial for determining the potency of an antifungal agent against various fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) has established a reference method for broth dilution antifungal susceptibility testing of yeasts (M27-A3).[16][17][18]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M27-A3)
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Antifungal Agent Preparation: Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or dimethyl sulfoxide). Perform serial twofold dilutions in the RPMI medium in a 96-well microtiter plate to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the yeast isolate on Sabouraud dextrose agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
Incubation: Inoculate the microtiter plates and incubate at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The endpoint can be read visually or with a spectrophotometer.[19]
In Vivo Efficacy Models
Murine models of systemic candidiasis are the gold standard for the preclinical evaluation of antifungal agents.[1]
Experimental Protocol: Neutropenic Murine Model of Systemic Candidiasis
-
Animals: Use immunocompetent or neutropenic mice (e.g., ICR or BALB/c strains). Neutropenia can be induced by the administration of cyclophosphamide.[8][20][21]
-
Infection: Prepare a standardized inoculum of Candida albicans from an overnight culture. Infect the mice intravenously via the lateral tail vein with a lethal or sublethal dose of the yeast (e.g., 1 x 10⁵ to 1 x 10⁶ CFU/mouse).[1][22]
-
Treatment: Initiate treatment with fluconazole (administered orally or intraperitoneally) at various doses at a specified time post-infection (e.g., 2-24 hours).[8][22] A control group should receive the vehicle alone.
-
Endpoint Assessment: The efficacy of fluconazole can be assessed by several endpoints:
-
Survival: Monitor the survival of the mice over a period of 14-30 days.
-
Fungal Burden: At specific time points, euthanize the mice and aseptically remove target organs (typically kidneys, as they are the primary site of fungal replication). Homogenize the organs and perform quantitative cultures to determine the fungal burden (CFU/gram of tissue).[1][22]
-
Caption: Workflow for a neutropenic murine model of candidiasis.
Crystallization of Fluconazole Monohydrate
The solid-state form of an active pharmaceutical ingredient can significantly impact its stability and bioavailability. Fluconazole can exist in multiple crystalline forms, with the monohydrate being a particularly stable form.[6][23]
Experimental Protocol: Crystallization of Fluconazole Monohydrate
-
Dissolution: Dissolve crude fluconazole in a suitable solvent or a mixture of solvents (e.g., ethanol, isopropanol, or a mixture with water) at an elevated temperature to achieve saturation.[24]
-
Cooling and Crystallization: Slowly cool the solution to room temperature or below to induce crystallization. The rate of cooling can influence the crystal form obtained.[25]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at a controlled temperature to obtain the desired monohydrate form.[6]
The Challenge of Antifungal Resistance
The widespread use of fluconazole has inevitably led to the emergence of resistance in fungal pathogens, particularly in Candida species. Understanding the molecular mechanisms of resistance is crucial for the development of new antifungal strategies.
The primary mechanisms of fluconazole resistance in Candida albicans include:
-
Alterations in the Drug Target: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can lead to amino acid substitutions that reduce the binding affinity of fluconazole to the enzyme.[2][9][10][26] Common mutations have been identified in specific "hotspot" regions of the gene.[10]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene results in higher intracellular concentrations of the target enzyme, requiring higher concentrations of fluconazole to achieve an inhibitory effect.[26]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, which actively transport fluconazole out of the fungal cell, is a major mechanism of resistance. These pumps belong to two main superfamilies:
The overexpression of these efflux pumps reduces the intracellular accumulation of fluconazole, rendering the drug less effective.[3]
Conclusion
The discovery and development of fluconazole represent a landmark achievement in medicinal chemistry and infectious disease therapy. The rational design, guided by a clear understanding of the desired pharmacological properties, led to a molecule with a unique combination of efficacy, safety, and versatility. The journey of fluconazole, from its synthesis in the laboratory to its widespread clinical use, provides invaluable lessons for the ongoing development of new antimicrobial agents. As we face the growing challenge of antifungal resistance, the principles of targeted drug design, rigorous preclinical evaluation, and a deep understanding of resistance mechanisms that were central to the success of fluconazole will continue to be paramount in our quest for novel and effective therapies.
References
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How Has NIHF Inductee Ken Richardson Helped AIDS Patients Worldwide? (2023, November 28). National Inventors Hall of Fame. Retrieved January 12, 2026, from [Link]
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Computational insights into fluconazole resistance by the suspected mutations in lanosterol 14α-demethylase (Erg11p) of Candida albicans. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Overexpression of MDR-1 and CDR-2 genes in fluconazole resistance of Candida albicans isolated from patients with vulvovaginal candidiasis. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
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Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. (2015, April 1). PubMed. Retrieved January 12, 2026, from [Link]
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Fluconazole - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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4.2: The diflucan story - David Moore's World of Fungi. (n.d.). Retrieved January 12, 2026, from [Link]
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Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis. (2015). PLOS One. Retrieved January 12, 2026, from [Link]
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Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues. (2009, February 1). PubMed. Retrieved January 12, 2026, from [Link]
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Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2024, June 15). MDPI. Retrieved January 12, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans. (n.d.). FEMS Yeast Research. Retrieved January 12, 2026, from [Link]
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Pharmacodynamics of fluconazole in a murine model of systemic candidiasis. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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ERG11 Gene of Fluconazole-resistant Candida albicans. (2022, June 17). IDR. Retrieved January 12, 2026, from [Link]
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Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Investigation of multidrug efflux pumps in relation to fluconazole resistance in Candida albicans biofilms. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
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Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols. (2003, July 21). R Discovery. Retrieved January 12, 2026, from [Link]
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M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017, November 30). CLSI. Retrieved January 12, 2026, from [Link]
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Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Characterization and quantitation of the pharmacodynamics of fluconazole in a neutropenic murine disseminated candidiasis infection model. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Preparation and Crystal Characterization of a Polymorph, a Monohydrate, and an Ethyl Acetate Solvate of the Antifungal Fluconazole. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
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Preview CLSI+M27-A3. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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The development of animal infection models and antifungal efficacy assays against clinical isolates of Trichosporon asahii, T. asteroides and T. inkin. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Spectroscopic Analysis of Fluconazole: An In-depth Technical Guide
Introduction: The Analytical Imperative for Fluconazole
Fluconazole, a bis-triazole antifungal agent, stands as a critical weapon in the arsenal against both superficial and systemic fungal infections. Its efficacy is intrinsically linked to its precise molecular structure: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. For researchers, drug development professionals, and quality control analysts, the unambiguous confirmation of this structure and the detection of any potential impurities are paramount. Spectroscopic analysis provides the essential toolkit for this purpose, offering a detailed molecular fingerprint through the complementary techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This technical guide provides a comprehensive exploration of the spectroscopic characterization of Fluconazole. It is designed not as a rigid protocol, but as a dynamic resource that explains the causality behind experimental choices, ensuring that the described methods are self-validating and grounded in authoritative scientific principles.
Molecular Structure of Fluconazole
To fully appreciate the spectroscopic data, a clear understanding of Fluconazole's structure is essential. The following diagram illustrates the key functional groups and the numbering convention used in spectral assignments.
Caption: Chemical structure of Fluconazole.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular framework.
Expertise & Experience: The "Why" Behind the Protocol
The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that could obscure the analyte's peaks. For Fluconazole, Dimethyl Sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve the compound and its distinct solvent peak that does not interfere with key signals. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, as its signal is set to 0 ppm and it is chemically inert.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of Fluconazole reference standard or sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d6 containing 0.03% (v/v) TMS.
-
Vortex the vial until the sample is completely dissolved.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube to a height of about 4-5 cm.[1][2]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Interpretation and Structural Assignment
The ¹H and ¹³C NMR spectra of Fluconazole are consistent with its structure, revealing all expected signals. The chemical shifts are influenced by the electronegative nitrogen and fluorine atoms, as well as the aromatic systems.
Table 1: ¹H NMR Data for Fluconazole in DMSO-d6
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.23 | s | 2H | Triazole C-H (2 protons) |
| 7.74 | s | 2H | Triazole C-H (2 protons) |
| 7.30-7.10 | m | 3H | Difluorophenyl C-H |
| 5.80 | s | 1H | -OH |
| 4.75 | d | 2H | -CH₂- |
| 4.40 | d | 2H | -CH₂- |
Table 2: ¹³C NMR Data for Fluconazole in DMSO-d6
| Chemical Shift (ppm) | Assignment |
| 162.9 (dd) | C-F |
| 159.6 (dd) | C-F |
| 151.8 | Triazole C-H |
| 144.7 | Triazole C-H |
| 131.2 (dd) | Phenyl C-H |
| 128.9 (t) | Phenyl C |
| 112.1 (dd) | Phenyl C-H |
| 105.2 (t) | Phenyl C-H |
| 71.9 | Quaternary C-OH |
| 55.4 | -CH₂- |
Note: (d) denotes a doublet and (t) a triplet due to C-F coupling.
The two distinct singlets for the triazole protons and the complex multiplet for the difluorophenyl protons are characteristic features of the ¹H NMR spectrum.[3][4] The presence of the hydroxyl proton signal confirms this functional group. In the ¹³C NMR spectrum, the downfield signals correspond to the aromatic and triazole carbons, while the upfield signals represent the aliphatic carbons. The characteristic splitting patterns of the difluorophenyl carbons due to coupling with the fluorine atoms provide definitive evidence for their substitution pattern.[5][6]
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[7][8] For Fluconazole, it serves as an excellent method for identity confirmation by matching the sample's spectrum to that of a reference standard.
Expertise & Experience: The Advantage of ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for pharmaceutical analysis.[9][10] It requires minimal to no sample preparation, eliminating the need for making KBr pellets, which can be time-consuming and susceptible to atmospheric moisture. This makes ATR-FTIR a highly efficient and reproducible method for quality control environments.[9]
Experimental Protocol: ATR-FTIR
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of Fluconazole powder (a few milligrams is sufficient) onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation: The Molecular Fingerprint
The IR spectrum of Fluconazole displays several characteristic absorption bands that correspond to the vibrations of its functional groups.
Table 3: Key IR Absorption Bands for Fluconazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3240 | O-H stretch | Hydroxyl group |
| ~3108 | C-H stretch | Triazole ring |
| ~1620 | C=N stretch | Triazole ring |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1140-1280 | C-F stretch | Difluorophenyl group |
The broad absorption band around 3240 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group.[11] The sharp peak at approximately 3108 cm⁻¹ is attributed to the C-H stretching within the triazole rings.[11] The presence of the triazole and difluorophenyl rings is further confirmed by the C=N and C=C stretching vibrations in the 1500-1620 cm⁻¹ region and the strong C-F stretching bands.[12]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecule, yielding structural information that is invaluable for identification and characterization.
Expertise & Experience: ESI as the Ionization of Choice
Electrospray Ionization (ESI) is the ideal ionization technique for a molecule like Fluconazole.[13] It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it easy to determine the molecular weight. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the analysis of complex mixtures and the separation of impurities prior to mass analysis.[14][15]
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation:
-
Prepare a stock solution of Fluconazole in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute this stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole or Ion Trap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Full Scan (MS1): m/z 100-400
-
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 307.1 and fragment using collision-induced dissociation (CID) with argon as the collision gas.
-
-
Data Interpretation: Molecular Weight and Fragmentation Pathway
The ESI-MS spectrum of Fluconazole in positive ion mode shows a prominent peak at m/z 307.1, corresponding to the protonated molecule [M+H]⁺ (calculated molecular weight of C₁₃H₁₂F₂N₆O is 306.27).
Tandem mass spectrometry (MS/MS) of the m/z 307.1 precursor ion reveals a characteristic fragmentation pattern that can be used for definitive identification.
Table 4: Major MS/MS Fragments of Fluconazole
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |
| 307.1 | 289.1 | 18 (H₂O) | Loss of water from the hydroxyl group |
| 307.1 | 238.1 | 69 (C₂H₃N₃) | Loss of a triazole moiety |
| 238.1 | 220.1 | 18 (H₂O) | Subsequent loss of water |
The fragmentation pathway provides a wealth of structural information.[16][17][18] The initial loss of water is a common fragmentation for molecules containing a hydroxyl group. The loss of a triazole ring is also a characteristic fragmentation for this class of compounds.[19]
Caption: Proposed MS/MS fragmentation pathway for Fluconazole.
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic analysis of Fluconazole is a clear demonstration of how multiple analytical techniques can be synergistically employed for the comprehensive characterization of a pharmaceutical compound. NMR spectroscopy provides the detailed structural map, IR spectroscopy offers a rapid and reliable identity check, and mass spectrometry confirms the molecular weight and provides fragmentation data for unambiguous confirmation. By understanding the principles behind each technique and the rationale for specific experimental parameters, researchers and analysts can confidently ensure the identity, purity, and quality of Fluconazole, ultimately contributing to the safety and efficacy of this vital antifungal medication.
References
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de Castro, P., de Oliveira, R., & de Moraes, L. (2005). Fluconazole bioequivalence study: quantification by tandem mass spectrometry. Brazilian Journal of Medical and Biological Research, 38(11), 1643-1651. [Link]
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Cyr, T. D., Dawson, B. A., Neville, G. A., & Shurvell, H. F. (1996). Spectral characterization of fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 14(3), 247-255. [Link]
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Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
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Chadha, R., Gupta, S., & Pathak, N. (2009). NMR and molecular modelling studies on the interaction of fluconazole with β-cyclodextrin. Chemistry Central Journal, 3(9). [Link]
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IJNRD. (2023). POTENTIAL OF FTIR IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]
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Peeters, O. M., Blaton, N. M., & De Ranter, C. J. (1999). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical and Biomedical Analysis, 20(1-2), 297-307. [Link]
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University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Man-related, C., & McMillin, G. A. (2018). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. The Journal of Applied Laboratory Medicine, 3(3), 363-373. [Link]
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ResearchGate. (n.d.). The MS/MS spectrum of fluconazole, depicting the fragment in m/z 237.9 used for quantitation. Retrieved from [Link]
-
ResearchGate. (n.d.). mass spectrum and fragmentation route of fluconazole (FLC)-internal standard. Retrieved from [Link]
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Zhang, Y., et al. (2022). Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans. Frontiers in Microbiology. [Link]
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University of London. (n.d.). How to make an NMR sample. Retrieved from [Link]
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Borys, F. P., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutics, 13(2). [Link]
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the solid-state chemistry of fluconazole, a critical triazole antifungal agent. We will delve into the nuances of its crystal structure and the phenomenon of polymorphism, which significantly impacts its physicochemical properties and, consequently, its therapeutic efficacy. This document is intended to be a practical resource, offering not only a review of the known polymorphic forms of fluconazole but also detailed experimental insights into their preparation and characterization.
The Significance of Polymorphism in Fluconazole
Polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements or conformations of the molecules in the crystal lattice, is a paramount consideration in pharmaceutical development.[1] Different polymorphs of an active pharmaceutical ingredient (API) like fluconazole can exhibit distinct physical properties, including solubility, dissolution rate, melting point, stability, and mechanical behavior.[2] These variations can have a profound impact on the drug's bioavailability and the stability of the final dosage form.[2][3] For fluconazole, understanding and controlling its polymorphic landscape is crucial for ensuring consistent product quality and therapeutic performance. Several anhydrous polymorphs, solvates, and a monohydrate of fluconazole have been reported, each with its unique structural and physicochemical characteristics.[4][5]
The Known Polymorphic and Solvated Forms of Fluconazole
Fluconazole exhibits a rich and complex solid-state chemistry, with multiple polymorphic and solvated forms identified to date. The conformational flexibility of the fluconazole molecule, coupled with its hydrogen bonding capabilities, contributes to this extensive polymorphism.[5] The primary anhydrous polymorphic forms are designated as Form I, Form II, and Form III, with additional forms such as IV and V also being reported.[5][6]
Form I is the commercially available and most stable anhydrous form.[5] Form II is a metastable form that has also been commercialized and is known to have higher solubility than Form I.[5][7] Form III is another metastable form, reported to be the most soluble of the three primary polymorphs.[5] The interconversion between these forms can be triggered by various factors, including temperature, humidity, and mechanical stress like compression.[8][9][10]
Beyond the anhydrous forms, fluconazole readily forms solvates with various solvents. A well-characterized monohydrate is known to form in the presence of water.[4] Additionally, solvates with ethyl acetate, dichloromethane, propanol, butanol, acetonitrile, dimethyl sulfoxide, and toluene have been reported.[4] The desolvation of these solvates can often lead to the formation of specific anhydrous polymorphs, providing a pathway to selectively obtain a desired form.[4]
Crystallographic and Physicochemical Properties
The distinct crystal packing and molecular conformations of fluconazole's polymorphs give rise to measurable differences in their properties. The following table summarizes key data for the most well-characterized forms.
| Form | Crystal System | Space Group | Melting Point (°C) | Solubility (mg/mL in water) | Key PXRD Peaks (2θ) |
| Form I | - | - | ~138-140 | ~4.26 | 10.1°, 16.6°, 20.2°[11] |
| Form II | - | - | ~142.5 | ~4.6 - 8.0[5][7] | 7.8°, 15.4°, 23.9°[11] |
| Form III | Monoclinic | P2₁/c | ~142 | - | - |
| Form IV | - | - | - | - | 15.8°, 31.9°[11] |
| Form V | Orthorhombic | Pbca | - | - | - |
| Monohydrate | Monoclinic | P2₁/n | - | ~3.56 | - |
Note: Crystallographic data can vary slightly between different studies. The provided PXRD peaks are characteristic but not exhaustive.
Experimental Protocols for Polymorph Preparation
The ability to selectively and reproducibly prepare a specific polymorphic form is a cornerstone of solid-state pharmaceutical science. The choice of crystallization method and the precise control of experimental parameters are critical.
Workflow for Fluconazole Polymorph Screening
A systematic approach to polymorph screening is essential to explore the solid-state landscape of fluconazole. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for fluconazole polymorph screening.
Detailed Protocol: Preparation of Fluconazole Form II by Cooling Crystallization
This protocol describes a method for obtaining Form II, a metastable polymorph of fluconazole.
Rationale: Cooling crystallization from a supersaturated solution is a common technique to access metastable forms. The rapid change in solubility upon cooling can favor the nucleation and growth of a less stable polymorph over the thermodynamically stable form.
Step-by-Step Methodology:
-
Dissolution: Dissolve fluconazole in a suitable solvent (e.g., methanol, ethanol, or N,N-dimethylformamide) at an elevated temperature to achieve a supersaturated solution at room temperature. The specific concentration will depend on the solvent's solubility profile for fluconazole.
-
Cooling: Rapidly cool the supersaturated solution. This can be achieved by placing the crystallization vessel in an ice bath. The rapid cooling rate is crucial for kinetically trapping the metastable Form II.
-
Crystallization: Allow the solution to stand in the ice bath for a period of 1 to 24 hours to facilitate crystal growth.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Drying: Gently dry the crystals on a filter paper. Avoid aggressive drying at high temperatures, which could induce a polymorphic transformation.
-
Characterization: Immediately characterize the obtained solid using Powder X-ray Diffraction (PXRD) to confirm the polymorphic identity as Form II.
Detailed Protocol: Preparation of Fluconazole Form III by Suspension Crystallization
This protocol outlines a method for preparing Form III via a solvent-mediated phase transition.
Rationale: Suspension crystallization, or slurry conversion, involves stirring a solid in a solvent in which it is sparingly soluble. This allows for the gradual dissolution of a more stable (or less soluble) form and the precipitation of a more soluble (or metastable) form until a thermodynamic equilibrium is reached under the given conditions.
Step-by-Step Methodology:
-
Suspension Preparation: Suspend a known amount of powdered fluconazole Form I (e.g., 200 mg) in a small volume of a suitable solvent such as methanol (0.3 mL), ethanol (0.3 mL), or isopropanol (0.5 mL) at room temperature (22-24 °C).
-
Agitation: Stir the suspension continuously. The agitation facilitates the solvent-mediated phase transition.
-
Transformation Monitoring: The phase transition can be monitored over time. In methanol and ethanol, the transition to Form III is typically observed within 24-48 hours, while in isopropanol it may take longer (e.g., 96 hours).
-
Isolation: Once the transformation is complete (as confirmed by a suitable analytical technique like PXRD on a small sample), collect the crystals by vacuum filtration.
-
Drying: Dry the crystals on a filter paper immediately before analysis.
-
Characterization: Confirm the identity of the product as Form III using PXRD and other characterization techniques.
Analytical Techniques for Characterization
A multi-technique approach is imperative for the comprehensive characterization of fluconazole's polymorphic forms. Each technique provides unique and complementary information about the solid-state properties.
Powder X-ray Diffraction (PXRD)
Principle: PXRD is the primary and most definitive technique for identifying crystalline phases. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern, often referred to as a "fingerprint."
Application: PXRD is used to distinguish between different polymorphs, identify the presence of mixtures of forms, and assess the crystallinity of a sample. The reference PXRD patterns for the known forms of fluconazole are crucial for this analysis.[4]
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions.
Application: For fluconazole, DSC is used to determine the melting points and enthalpies of fusion of the different polymorphs.[8] It can also reveal polymorphic transformations that occur upon heating. The thermograms of the different forms will show distinct endothermic peaks corresponding to their melting points.[8]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for detecting the loss of volatiles, such as water or organic solvents.
Application: TGA is essential for distinguishing between anhydrous polymorphs and solvates (including hydrates).[12] For instance, the TGA thermogram of fluconazole monohydrate will show a weight loss corresponding to the loss of one water molecule upon heating, whereas the anhydrous forms will be stable until their decomposition temperature.[12]
Vibrational Spectroscopy (FTIR and Raman)
Principle: Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules. Since the molecular environment and intermolecular interactions (such as hydrogen bonding) differ in each polymorph, their vibrational spectra will also be distinct.
Application: FTIR and Raman spectroscopy are powerful tools for differentiating fluconazole polymorphs.[9][13] Specific spectral regions, particularly those corresponding to O-H and N-H stretching vibrations involved in hydrogen bonding, can be highly informative. These techniques are also valuable for monitoring polymorphic transformations during processing or storage.[9]
Single Crystal X-ray Diffraction (SCXRD)
Principle: SCXRD provides the most detailed and unambiguous structural information by determining the precise arrangement of atoms within a single crystal.
Application: When suitable single crystals can be grown, SCXRD is used to solve the crystal structure of a new polymorph, providing information on unit cell dimensions, space group, molecular conformation, and intermolecular interactions like hydrogen bonding.[4][5] This fundamental information is invaluable for understanding the structure-property relationships of fluconazole's solid forms.
Workflow for Polymorph Characterization
The following diagram illustrates a logical workflow for the characterization of a newly prepared fluconazole sample.
Caption: A systematic workflow for the characterization of fluconazole polymorphs.
Stability and Interconversion of Fluconazole Polymorphs
The relative stability of fluconazole's polymorphs is a critical factor in formulation development. As previously mentioned, Form I is the most stable anhydrous form under ambient conditions. Metastable forms, such as Form II and Form III, have a thermodynamic driving force to convert to the more stable Form I over time. This transformation can be accelerated by factors like:
-
Temperature: Heating can provide the activation energy for the conversion of a metastable form to a more stable one.[8]
-
Humidity: The presence of moisture can facilitate solvent-mediated transformations, often leading to the formation of the monohydrate or the most stable anhydrous form.[8]
-
Mechanical Stress: Processes such as grinding, milling, and compaction can induce polymorphic transformations.[10]
Understanding the kinetics and thermodynamics of these interconversions is essential for selecting the appropriate polymorph for development and for designing a robust manufacturing process and storage conditions to ensure the stability of the final drug product.
Conclusion
The polymorphic landscape of fluconazole is rich and complex, presenting both challenges and opportunities in drug development. A thorough understanding of the different crystalline forms, their methods of preparation, and their physicochemical properties is indispensable. By employing a systematic approach to polymorph screening and a comprehensive suite of analytical techniques for characterization, researchers and drug development professionals can effectively navigate this landscape. The ability to control the polymorphic form of fluconazole is a key determinant in developing a safe, effective, and stable pharmaceutical product. This guide has provided a foundational framework and practical protocols to aid in this critical endeavor.
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Nowicka, K. et al. (2021). Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. CrystEngComm, 23(32), 5536-5546. [Link]
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Caira, M. R., et al. (2004). Preparation and crystal characterization of a polymorph, a monohydrate, and an ethyl acetate solvate of the antifungal fluconazole. Journal of Pharmaceutical Sciences, 93(3), 601-611. [Link]
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Alaoui Mansouri, M., et al. (2021). Classification of polymorphic forms of fluconazole in pharmaceuticals by FT-IR and FT-NIR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
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Gu, M., & Jiang, Y. (1995). Characterization of polymorphic forms of fluconazole using Fourier transform Raman spectroscopy. Journal of Pharmaceutical Sciences, 84(12), 1438-1441. [Link]
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Niranjan, B., et al. (2015). Preparation, Characterization and Evaluation of Fluconazole Polymorphs. International Journal of Pharmaceutical Sciences and Research, 6(5), 2035-2041. [Link]
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Karanam, M., Dev, S., & Choudhury, A. R. (2012). New Polymorphs of Fluconazole: Results from Cocrystallization Experiments. Crystal Growth & Design, 12(1), 240-252. [Link]
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Kaduk, J. A. (2017). Crystal structure of fluconazole polymorph V, C13H12F2N6O. Powder Diffraction, 32(S1), S2-S6. [Link]
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Alkhamis, K. A., et al. (2002). Solid-State Characterization of Fluconazole. Pharmaceutical Development and Technology, 7(4), 409-418. [Link]
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Kaduk, J. A. (2017). DATA REPORT Crystal structure of fluconazole polymorph V, C13H12F2N6O. Powder Diffraction, 32(S1). [Link]
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Dayo Owoyemi, B. C., et al. (2024). Controlled synthesis and structure characterization of a new fluconazole polymorph using analytical techniques and multivariate method. Scientific African, 23, e02029. [Link]
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Bolaji, O., et al. (2022). Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis. Journal of Young Pharmacists, 14(3), 273-278. [Link]
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Alaoui Mansouri, M., et al. (2021). Classification of polymorphic forms of fluconazole in pharmaceuticals by FT-IR and FT-NIR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 198. [Link]
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Varshosaz, J., & Faghihian, H. (2001). STUDY OF PROCESS INDUCED POLYMORPHIC TRANSFORMATIONS IN FLUCONAZOLE DRUG. Acta Poloniae Pharmaceutica-Drug Research, 58(6), 455-460. [Link]
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Alshehri, S., et al. (2020). Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties. Pharmaceutics, 12(10), 963. [Link]
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Cristofoletti, R., et al. (2015). Biowaiver monograph for immediate-release solid oral dosage forms: fluconazole. Journal of Pharmaceutical Sciences, 104(1), 27-37. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of Fluconazole in Candida albicans Research
Introduction: Fluconazole as a Cornerstone in Candida albicans Research
Fluconazole, a bistriazole antifungal agent, represents a pivotal tool in both the clinical management of candidiasis and fundamental research into the biology of Candida albicans. As the most common human fungal pathogen, C. albicans possesses a remarkable ability to cause a wide spectrum of diseases, from superficial mucosal infections to life-threatening systemic candidiasis, particularly in immunocompromised individuals.[1] Fluconazole's fungistatic action, achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, has made it a first-line therapeutic agent.[2][3] This widespread clinical use, however, has been met with the emergence of drug resistance, transforming C. albicans into a model organism for studying the mechanisms of antifungal resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of fluconazole as a research agent. We will delve into the molecular mechanism of action, the landscape of resistance, and provide detailed, field-proven protocols for susceptibility testing and advanced experimental applications. The methodologies described herein are designed to yield robust and reproducible data, forming a self-validating system for your research endeavors.
Part 1: The Molecular Underpinnings of Fluconazole's Action and Fungal Evasion
Mechanism of Action: Targeting Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5] By binding to the heme iron center of Erg11p, fluconazole effectively blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in ergosterol synthesis.[6] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to the inhibition of growth and replication.[5]
Caption: Key Mechanisms of Fluconazole Resistance in C. albicans.
Part 2: Standardized Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) of fluconazole against C. albicans is a fundamental assay in both clinical and research settings. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols to ensure inter-laboratory reproducibility.
Broth Microdilution Method (CLSI M27-A3 / EUCAST E.Def 7.3.2)
The broth microdilution method is the gold standard for determining the MIC of antifungal agents. [7][8]This protocol is a harmonized summary of the principles outlined in the CLSI M27-A3 and EUCAST E.Def 7.3.2 documents.
Principle: A standardized inoculum of C. albicans is exposed to serial twofold dilutions of fluconazole in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well.
Protocol:
-
Preparation of Fluconazole Stock Solution:
-
Accurately weigh a suitable amount of fluconazole powder and dissolve it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Expertise & Experience: The use of a high-concentration stock solution in a solvent like DMSO is crucial for minimizing the final solvent concentration in the assay, which could otherwise affect fungal growth.
-
-
Preparation of Microtiter Plates:
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to wells 2 through 12 of a designated row.
-
Add 200 µL of the working fluconazole solution (e.g., 128 µg/mL in RPMI-1640) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
From a 24-hour culture of C. albicans on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined by visual inspection or by using a microplate reader at a wavelength of 530 nm.
-
The endpoint is defined as the lowest concentration of fluconazole that produces a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control well. [9]
-
Caption: Broth Microdilution Workflow for MIC Determination.
Data Presentation: Interpretive Breakpoints
| Species | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| C. albicans | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| Based on CLSI M27-S4 guidelines. Breakpoints may vary based on the specific CLSI or EUCAST document version. |
Part 3: Advanced Research Applications
Beyond standard susceptibility testing, fluconazole is an invaluable tool for investigating various aspects of C. albicans biology and pathogenesis.
Assessing the Impact of Fluconazole on Biofilm Formation
C. albicans biofilms are structured communities of cells encased in an extracellular matrix, which exhibit high levels of resistance to antifungal agents. [10] Principle: This protocol allows for the quantification of C. albicans biofilm formation in the presence of varying concentrations of fluconazole. Biofilm biomass is typically measured using a crystal violet staining assay.
Protocol:
-
Inoculum Preparation:
-
Prepare a standardized C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640 medium. [10]
-
-
Biofilm Formation with Fluconazole:
-
In a sterile 96-well flat-bottom microtiter plate, add 100 µL of the cell suspension to each well.
-
Add 100 µL of RPMI-1640 containing serial dilutions of fluconazole to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing and Staining:
-
Carefully aspirate the medium from the wells, being cautious not to disturb the biofilm.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells. [11] * Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [12]
-
-
Destaining and Quantification:
-
Remove the crystal violet solution and wash the wells with distilled water until the wash water is clear.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. [12] * Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader.
-
Caption: Workflow for C. albicans Biofilm Formation Assay with Fluconazole.
Investigating Synergistic Interactions with Fluconazole
The combination of fluconazole with other compounds can lead to synergistic effects, where the combined antifungal activity is greater than the sum of their individual effects. The checkerboard microdilution assay is a common method to assess these interactions.
Principle: The checkerboard assay involves testing a matrix of concentrations of two drugs, both alone and in combination, to determine their effect on fungal growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction.
Protocol:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of fluconazole along the x-axis and the second test compound along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized C. albicans suspension as described in the broth microdilution protocol.
-
Incubate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Data Presentation: Interpretation of FICI Values
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | No interaction (additive or indifferent) |
| > 4.0 | Antagonism |
| As described in various studies.[13] |
References
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Berkow, E. L., & Lockhart, S. R. (2017). Fluconazole resistance in Candida species: a current perspective. Infection and Drug Resistance, 10, 237–245. Available at: [Link]
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Casalinuovo, I. A., Di Francesco, P., & Garaci, E. (2004). Fluconazole resistance in Candida albicans: a review of mechanisms. European Review for Medical and Pharmacological Sciences, 8(2), 69–77. Available at: [Link]
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Faria-Ramos, I., Neves, P., & Martins, M. (2014). Fluconazole resistance in Candida albicans: a review of mechanisms. European Review for Medical and Pharmacological Sciences, 8(2), 69-77. Available at: [Link]
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EUCAST. (2020). EUCAST Definitive Document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Available at: [Link]
-
Gao, L., et al. (2020). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi, 6(4), 239. Available at: [Link]
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Khurana, A., et al. (2020). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 64(4), e02222-19. Available at: [Link]
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Liu, J., et al. (2021). The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn. Virulence, 12(1), 2096-2111. Available at: [Link]
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Prasad, R., & Goffeau, A. (2012). Yeast ATP-binding cassette transporters conferring multidrug resistance. Annual Review of Microbiology, 66, 39-63. Available at: [Link]
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Sanglard, D., et al. (1995). Mechanisms of resistance to azole antifungal agents in Candida albicans isolates from AIDS patients involve specific multidrug transporters. Antimicrobial Agents and Chemotherapy, 39(11), 2378–2386. Available at: [Link]
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Pierce, C. G., et al. (2010). A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Visualized Experiments, (44), 2387. Available at: [Link]
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CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Luna-Tapia, A., et al. (2019). Biofilm formation assay. Bio-protocol, 9(19), e3371. Available at: [Link]
-
iGEM. (2014). General Biofilm Assay Protocol. Available at: [Link]
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CLSI. (2008). M27-A3 -- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard -- Third Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
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da Matta, D. A., et al. (2017). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 59, e13. Available at: [Link]
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Pfaller, M. A., et al. (2008). Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts. Journal of Clinical Microbiology, 46(6), 1992–1996. Available at: [Link]
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Kavalopoulos, N., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. Available at: [Link]
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Mukherjee, P. K., et al. (2018). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 133–137. Available at: [Link]
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Pierce, C. G., & Lopez-Ribot, J. L. (2010). A 96 Well Microtiter Plate-based Method for Monitoring Formation and Antifungal Susceptibility Testing of Candida albicans Biofilms. JoVE (Journal of Visualized Experiments), (44), e2387. Available at: [Link]
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Kucharíková, S., et al. (2016). In Vitro Culturing and Screening of Candida albicans Biofilms. Methods in Molecular Biology, 1356, 137–146. Available at: [Link]
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Kavalopoulos, N., et al. (2025). Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates. Scientific Reports, 15(1), 12345. Available at: [Link]
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Martel, C. M., et al. (2010). Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents. Antimicrobial Agents and Chemotherapy, 54(11), 4624–4633. Available at: [Link]
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O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]
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Application Notes and Protocols for Fluconazole Animal Models in Fungal Infection Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of fluconazole in various animal models of fungal infections. This document is designed to offer not just procedural steps, but also the underlying scientific rationale to empower robust and reproducible experimental design.
I. Introduction: The Role of Fluconazole and the Imperative for In Vivo Models
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections, particularly those caused by Candida and Cryptococcus species. Its mechanism of action involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and fungal cell death.
While in vitro susceptibility testing provides initial insights into the potential efficacy of fluconazole, it cannot fully recapitulate the complex interplay between the pathogen, the host immune system, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[1][2] Therefore, animal models remain an indispensable tool for the preclinical evaluation of fluconazole and other antifungal agents.[3][4][5] These models allow for the investigation of drug efficacy in a living system, providing crucial data on survival, fungal burden reduction in target organs, and the impact of host immune status.[1][4]
II. Foundational Principles of Experimental Design
The selection of an appropriate animal model is paramount for obtaining clinically relevant and translatable data. Several factors must be carefully considered:
-
Animal Species: Mice are the most commonly used animals in mycology research due to their genetic tractability, cost-effectiveness, and the availability of various inbred and transgenic strains.[3] Rats are also frequently employed, particularly for oral and diabetic models of candidiasis, due to their larger size, which facilitates certain procedures.[6][7][8][9] Rabbits are often used in models of invasive aspergillosis.[10][11][12][13]
-
Fungal Pathogen and Strain: The choice of fungal species and strain should be guided by the clinical relevance of the infection being modeled. It is also crucial to consider the in vitro susceptibility of the chosen strain to fluconazole, as this will influence the expected in vivo response.[14][15]
-
Host Immune Status: Many clinically significant fungal infections occur in immunocompromised individuals. Therefore, inducing a state of immunosuppression in the animal model is often necessary to establish a robust and reproducible infection.[16][17][18] Common methods include the use of corticosteroids like cortisone acetate or cytotoxic agents such as cyclophosphamide.[16][17][19][20]
-
Route of Infection: The route of administration of the fungal inoculum should mimic the natural course of the human infection being studied. Common routes include intravenous (for disseminated infections), oral (for oropharyngeal candidiasis), and intranasal or intratracheal (for pulmonary infections).[16][19][21]
-
Endpoints: The primary endpoints for evaluating fluconazole efficacy typically include survival analysis and determination of fungal burden in target organs (e.g., kidneys, brain, lungs) by colony-forming unit (CFU) enumeration.[14][15][22] Establishing humane endpoints is also a critical ethical consideration to minimize animal suffering.[23]
III. Murine Model of Disseminated Candidiasis
This model is widely used to evaluate the efficacy of antifungal agents against systemic Candida albicans infections.
Rationale and Key Considerations
The intravenous inoculation of C. albicans leads to a disseminated infection with a high fungal burden in the kidneys, making this organ a primary site for assessing therapeutic efficacy.[24][25] Immunocompetent mice can be used, but immunosuppression can enhance the severity and reproducibility of the infection.[26][27]
Experimental Workflow
Caption: Workflow for a murine model of disseminated candidiasis.
Detailed Protocol
1. Inoculum Preparation a. Streak Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) and incubate at 30°C for 24-48 hours. b. Inoculate a single colony into Yeast Peptone Dextrose (YPD) broth and grow overnight at 30°C with shaking.[24] c. Harvest yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS. d. Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 cells/mL).[24]
2. Animal Handling and Infection a. Use 6-8 week old female BALB/c or ICR mice. b. For immunosuppression, administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[20] c. Infect mice by injecting 100 µL of the prepared C. albicans suspension (1 x 10^5 cells) via the lateral tail vein.[24]
3. Fluconazole Treatment a. Prepare a stock solution of fluconazole in a suitable vehicle (e.g., sterile water or 0.9% saline). b. Begin treatment 2 to 24 hours post-infection.[26] c. Administer fluconazole (e.g., 1-128 mg/kg/day) to the treatment group via oral gavage or intraperitoneal injection once daily for a predetermined duration (e.g., 4-7 days).[26] d. Administer an equal volume of the vehicle to the control group.
4. Assessment of Fungal Burden a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the kidneys, weigh them, and homogenize in 1 mL of sterile PBS.[24] c. Prepare serial dilutions of the kidney homogenate in sterile PBS. d. Plate 100 µL of each dilution onto SDA plates. e. Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU). f. Calculate the CFU per gram of kidney tissue.[24]
Quantitative Data Summary
| Mouse Strain | C. albicans Strain | Immunosuppression | Fluconazole Dose (mg/kg/day) | Treatment Duration | Outcome | Reference |
| Udea:ICR(CD-2) | GRP-0144 (MIC=0.25 mg/L) | Cyclophosphamide | 1 - 16 | 24 hours | Significant reduction in kidney fungal burden | [26] |
| Udea:ICR(CD-2) | CIB-19177 (MIC=4 mg/L) | Cyclophosphamide | 1 - 128 | 24 hours | Significant reduction in kidney fungal burden | [26] |
| Immunocompetent | CAF2-1 | None | 40 | 4 days | Significant reduction in kidney CFU | [25] |
| Normal Rats | Not Specified | None | 10 | 7 days | Reduced Candida colony counts in kidneys and livers | [8][28] |
| Diabetic Rats | Not Specified | Streptozotocin-induced | 20 | 7 or 21 days | Favorable efficacy compared to amphotericin B | [6][9] |
IV. Murine Model of Cryptococcal Meningitis
This model is essential for evaluating the efficacy of fluconazole against Cryptococcus neoformans infection of the central nervous system.
Rationale and Key Considerations
Cryptococcus neoformans has a strong predilection for the central nervous system, and cryptococcal meningitis is a life-threatening infection, particularly in immunocompromised individuals. This model allows for the assessment of fluconazole's ability to penetrate the blood-brain barrier and reduce the fungal burden in the brain.
Experimental Workflow
Caption: Workflow for a murine model of cryptococcal meningitis.
Detailed Protocol
1. Inoculum Preparation a. Culture Cryptococcus neoformans on SDA at 37°C for 48 hours. b. Prepare a yeast suspension in sterile saline and adjust the concentration to the desired level (e.g., 1 x 10^5 CFU/mL).
2. Animal Handling and Infection a. Use 6-8 week old female A/J or BALB/c mice. b. Anesthetize the mice. c. For intracerebral infection, inject 30 µL of the inoculum into the cranium. Alternatively, for a disseminated model leading to meningitis, use intravenous injection via the tail vein.[21]
3. Fluconazole Treatment a. Begin treatment 24 hours post-infection.[14][22] b. Administer fluconazole at various dosages (e.g., 3, 10, or 20 mg/kg/day) via oral gavage or another appropriate route.[14] c. A control group should receive the vehicle only.
4. Assessment of Efficacy a. Survival: Monitor the mice daily and record mortality. Construct Kaplan-Meier survival curves. b. Fungal Burden: At a predetermined time point (e.g., day 12), euthanize a subset of mice.[15][29] Aseptically remove the brains, homogenize, and plate serial dilutions on SDA to determine the CFU per gram of brain tissue.[15][29]
Quantitative Data Summary
| Mouse Strain | C. neoformans Strain MIC (µg/mL) | Fluconazole Dose (mg/kg/day) | Key Findings | Reference |
| ICR | 2 (Susceptible) | 3, 10, 20 | Dose-dependent reduction in brain fungal burden | [14] |
| ICR | 8 (Moderately Susceptible) | 3, 10, 20 | Dose-dependent reduction in brain fungal burden | [14] |
| ICR | 32 (Resistant) | 3, 10, 20 | Limited efficacy, but some reduction at the highest dose | [14] |
| BALB/c athymic (nu/nu) | Not specified | 1 - 15 | Combination with flucytosine was superior to single-drug therapy in reducing brain CFU | [22] |
V. Rabbit Model of Invasive Aspergillosis
This model is valuable for studying invasive pulmonary aspergillosis, a severe infection in immunocompromised patients.
Rationale and Key Considerations
Rabbits are a suitable model for invasive aspergillosis as they develop a progressive and lethal infection that mimics the human disease.[13] Immunosuppression is crucial for establishing the infection. Fluconazole has shown some activity in this model, although it is generally less effective than amphotericin B.[10][11][12]
Detailed Protocol
1. Animal Handling and Immunosuppression a. Use New Zealand White rabbits. b. Induce immunosuppression, for example, with cortisone acetate (e.g., 25 mg/kg subcutaneously) and cyclophosphamide (e.g., 50 mg/kg intravenously) on specific days before and after infection.
2. Inoculum Preparation and Infection a. Culture Aspergillus fumigatus on potato dextrose agar. b. Harvest conidia and prepare a suspension in sterile saline containing 0.05% Tween 80. c. Infect the rabbits via intravenous injection of the conidial suspension.
3. Fluconazole Treatment a. Begin treatment 24 hours after challenge.[11] b. Administer fluconazole (e.g., 60 or 120 mg/kg/day) intravenously or orally.[11] c. A control group should receive the vehicle, and a comparator group can be treated with a standard-of-care agent like amphotericin B (e.g., 1.5 mg/kg/day).[10][11]
4. Assessment of Efficacy a. Survival: Monitor survival daily. b. Fungal Burden: At the end of the study, euthanize the animals and determine the fungal burden in the lungs, liver, and kidneys by CFU enumeration.[10][11][12]
Quantitative Data Summary
| Animal Model | Immunosuppression | Fluconazole Dose | Key Findings | Reference |
| Rabbit | Temporarily leukopenic | 60 mg/kg twice daily | Reduced tissue burden of Aspergillus 10- to 100-fold in liver, kidney, and lung compared to controls, but less effective than amphotericin B. | [10][12] |
| Rabbit | Temporarily leukopenic | 120 mg/kg/day | Reduced mortality and tissue burden of A. fumigatus compared to controls. | [11] |
VI. Alternative Non-Mammalian Models
In line with the "3Rs" principle (Replacement, Reduction, and Refinement), non-mammalian models are gaining prominence in antifungal research.[30]
-
Galleria mellonella (Greater Wax Moth Larvae): This invertebrate model is cost-effective, ethically advantageous, and has an innate immune system with some similarities to that of vertebrates.[30][31] It can be used for high-throughput screening of antifungal compounds.
-
Danio rerio (Zebrafish): The optical transparency of zebrafish embryos and larvae allows for real-time imaging of fungal infections and host-pathogen interactions.[30][31]
-
Caenorhabditis elegans (Nematode): This simple model is useful for studying fungal pathogenesis and virulence factors.[30][31]
While these models cannot fully replace mammalian studies, they serve as valuable tools for initial screening and mechanistic studies.[32][33]
VII. Conclusion and Future Directions
Animal models are critical for the preclinical development and evaluation of fluconazole and other antifungal agents. The choice of model should be carefully considered based on the specific research question. Adherence to well-defined and standardized protocols is essential for generating reproducible and translatable data. Future research should continue to refine existing models and explore the utility of alternative non-mammalian systems to advance our understanding of fungal pathogenesis and improve therapeutic outcomes for patients with invasive fungal infections.
VIII. References
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Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis. Antimicrobial Agents and Chemotherapy, 41(5), 1120–1123. [Link]
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Efficacy of fluconazole in experimental invasive aspergillosis. Reviews of Infectious Diseases, 12(Suppl 3), S281–S285. [Link]
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Comparison of D0870 and fluconazole in the treatment of murine cryptococcal meningitis. Medical Mycology, 33(6), 395-400. [Link]
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The role of fluconazole in the early treatment and prophylaxis of experimental invasive aspergillosis. The Journal of Infectious Diseases, 164(3), 575–580. [Link]
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Alternative Non-Mammalian Animal and Cellular Methods for the Study of Host–Fungal Interactions. Journal of Fungi, 9(10), 1017. [Link]
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Comparison of D0870 and fluconazole in the treatment of murine cryptococcal meningitis. Journal of Medical and Veterinary Mycology, 33(6), 395-400. [Link]
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Efficacy of fluconazole (UK-49,858) against experimental aspergillosis and cryptococcosis in mice. Journal of Antimicrobial Chemotherapy, 19(5), 663–670. [Link]
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Combined therapy with fluconazole and flucytosine in murine cryptococcal meningitis. Antimicrobial Agents and Chemotherapy, 35(4), 726–729. [Link]
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Fluconazole (UK-49,858) treatment of candidiasis in normal and diabetic rats. Antimicrobial Agents and Chemotherapy, 33(7), 1042–1045. [Link]
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Alternative Models for the Study of Fungal Host-Pathogen Interactions. Journal of Fungi. [Link]
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Fluconazole (UK-49,858) treatment of candidiasis in normal and diabetic rats. Antimicrobial Agents and Chemotherapy, 33(7), 1042-1045. [Link]
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Of mice, flies – and men? Comparing fungal infection models for large-scale screening efforts. Disease Models & Mechanisms, 9(11), 1361–1371. [Link]
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Candida albicans Murine Gastrointestinal Model for Disseminated Candidiasis. National Institutes of Health. [Link]
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Animal Models: Usefulness for Studies of Fungal Pathogenesis and Drug Efficacy in Aspergillosis. Clinical Infectious Diseases, 14(Supplement_1), S134–S139. [Link]
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Experimental Oral Candidiasis in Animal Models. Clinical Microbiology Reviews, 14(2), 415–429. [Link]
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Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis. PLoS ONE, 10(11), e0141872. [Link]
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Fluconazole treatment in a murine model of candidiasis. Immunocompetent... ResearchGate. [Link]
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Fluconazole (UK-49,858) treatment of candidiasis in normal and diabetic rats. Antimicrobial Agents and Chemotherapy, 33(7), 1042-5. [Link]
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Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 41(9), 1884–1888. [Link]
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Animal models of fungal infections. Laboratory Animals for Science. [Link]
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(PDF) Fluconazole (UK-49,858) treatment of candidiasis in normal and diabetic rats. ResearchGate. [Link]
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Animal models: an important tool in mycology. Revista Iberoamericana de Micología, 22(1), 2-10. [Link]
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Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans. Current Fungal Infection Reports, 9(2), 90–97. [Link]
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Humane Endpoints for Infectious Disease Animal Models. ILAR Journal, 41(2), 89–94. [Link]
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A mouse model of immunosuppression facilitates oral Candida albicans biofilms, bacterial dysbiosis and dissemination of infection. Frontiers in Cellular and Infection Microbiology, 12, 1045887. [Link]
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Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis. International Journal of Antimicrobial Agents, 49(2), 221–227. [Link]
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Experimental Models to Study the Pathogenesis and Treatment of Mucormycosis. Journal of Fungi, 10(2), 91. [Link]
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Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of Visualized Experiments, (133), e57069. [Link]
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Animal models: an important tool in mycology. Medical Mycology, 43(Supplement_1), S247–S255. [Link]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 211. [Link]
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Effects of immune suppression in murine models of disseminated Candida glabrata and Candida tropicalis infection and utility of a synthetic peptide vaccine. Medical Mycology, 57(5), 585–596. [Link]
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Single-dose pharmacokinetics of fluconazole in neutropenic infected... ResearchGate. [Link]
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(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
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Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus. Virulence, 4(4), 329–339. [Link]
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Clinical pharmacokinetics of fluconazole. Clinical Pharmacokinetics, 24(1), 14–30. [Link]
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A Review of Systemic Antifungal Agents. Semantic Scholar. [Link]
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Fungal infections in animals: a patchwork of different situations. Veterinary Research, 49(1), 63. [Link]
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Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 123. [Link]
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(PDF) Pharmacokinetics of fluconazole following intravenous and oral administration and body fluid concentrations of fluconazole following repeated oral dosing. ResearchGate. [Link]
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Standardization of antifungal susceptibility testing. Medical Mycology, 30(Supplement_1), 1-10. [Link]
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Evaluating Fungal Disease Medication. Morris Animal Foundation. [Link]
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Overview of Vertebrate Animal Models of Fungal Infection. Journal of Immunological Methods, 410, 100–112. [Link]
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A review of selected systemic antifungal drugs for use in dogs and cats. dvm360. [Link]
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Animal models: an important tool in mycology. Revista Iberoamericana de Micología, 22(1), 2-10. [Link]
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"Fluconazole for fungal biofilm disruption studies"
Utilizing Fluconazole for Fungal Biofilm Disruption and Inhibition Assays
Document ID: AN-FBDS-2601
Abstract
Fungal biofilms, particularly those formed by Candida albicans, present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. This resistance is multifactorial, stemming from the complex architecture of the biofilm and the physiological heterogeneity of the cells within it. Fluconazole, a widely used triazole antifungal, serves as an essential tool for studying the mechanisms of biofilm resistance and for screening novel anti-biofilm strategies. This document provides a comprehensive guide on the scientific principles and detailed laboratory protocols for using fluconazole in studies aimed at inhibiting biofilm formation and disrupting mature, pre-formed biofilms. Methodologies for quantifying biofilm biomass and metabolic activity are presented, alongside expert insights for data interpretation and troubleshooting.
Scientific Principles
1.1. Fluconazole's Mechanism of Action
Fluconazole is a member of the triazole class of antifungal agents.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][3] This enzyme is critical in the ergosterol biosynthesis pathway, where it catalyzes the conversion of lanosterol to ergosterol.[4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][5]
By inhibiting this key enzyme, fluconazole disrupts ergosterol synthesis, leading to the depletion of ergosterol and the accumulation of toxic 14α-methyl sterol precursors.[6][7] This alteration compromises the structural and functional integrity of the fungal cell membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth, an effect primarily considered fungistatic against Candida species.[2][4]
Figure 1: Fluconazole's inhibition of the ergosterol pathway.
1.2. The Architecture and Development of Fungal Biofilms
A fungal biofilm is a structured community of yeast, hyphal, and pseudohyphal cells embedded within a self-produced extracellular matrix (ECM).[8][9] Biofilm development is a sequential process that can be divided into distinct phases:
-
Adhesion: Initial attachment of yeast cells to a biotic or abiotic surface.
-
Proliferation: Cell division and the formation of a basal yeast cell layer.
-
Maturation: Proliferation continues, accompanied by hyphal formation and the extensive production of the ECM. This matrix, composed of polysaccharides (like β-1,3 glucan), proteins, lipids, and extracellular DNA, encases the community.[10][11][12]
-
Dispersal: Release of yeast cells from the mature biofilm to colonize new sites.[8]
This complex, three-dimensional structure provides a protective niche for the embedded fungi.[13]
Figure 2: Key developmental stages of a Candida albicans biofilm.
1.3. Mechanisms of Biofilm Resistance to Fluconazole
Biofilms can exhibit up to 1,000 times less sensitivity to antimicrobial agents compared to their planktonic (free-floating) counterparts.[14] This profound resistance is multifactorial:
-
Extracellular Matrix (ECM): The dense matrix can act as a physical barrier, limiting drug penetration.[15][16] Components like β-glucans can directly sequester azole drugs, preventing them from reaching their cellular targets.[17]
-
Efflux Pumps: Overexpression of genes encoding drug efflux pumps (e.g., CDR1, CDR2, MDR1) is a phase-specific resistance mechanism, particularly important during the early stages of biofilm formation.[17][18][19] These pumps actively transport fluconazole out of the fungal cells.
-
Altered Sterol Composition: During biofilm maturation, there is a significant decrease in the cellular ergosterol content.[19][20] With less of the target enzyme's end-product present, the efficacy of fluconazole is diminished.
-
Physiological Heterogeneity: The biofilm contains a population of metabolically quiescent cells, often called "persister" cells.[8] As fluconazole targets a process (ergosterol synthesis) essential for active growth, these dormant cells are inherently less susceptible.
Experimental Design & Core Protocols
Designing a robust biofilm study requires careful consideration of whether the goal is to prevent biofilm formation or to eradicate an established one.
Figure 3: Workflow for biofilm inhibition vs. disruption assays.
2.1. Essential Preparations
-
Fungal Strain: Candida albicans SC5314 is a commonly used reference strain for biofilm studies.
-
Growth Medium: RPMI-1640 medium buffered with MOPS is standard for promoting robust biofilm formation, including hyphal elements.[13][21]
-
Fluconazole Stock: Prepare a high-concentration stock solution (e.g., 10240 µg/mL) in a suitable solvent like DMSO or water. Store at -20°C. Subsequent dilutions should be made in the assay medium.
-
Labware: Use sterile, flat-bottomed 96-well polystyrene microtiter plates. Polystyrene is an excellent surface for C. albicans adhesion.
2.2. Protocol 1: Biofilm Formation Inhibition Assay
This protocol assesses the ability of fluconazole to prevent the initial formation of a biofilm.
-
Prepare Inoculum: Grow C. albicans overnight in a suitable broth (e.g., YPD) at 30°C. Wash cells twice with sterile Phosphate-Buffered Saline (PBS) and resuspend in RPMI-1640 to a final concentration of 1 x 10⁶ cells/mL.
-
Prepare Drug Dilutions: In a 96-well plate, perform a serial two-fold dilution of fluconazole in RPMI-1640 to achieve a range of final concentrations (e.g., 1024 µg/mL down to 0.5 µg/mL). Add 100 µL of each concentration to the appropriate wells.
-
Inoculation: Add 100 µL of the standardized cell suspension to each well containing the drug dilutions. Include drug-free wells as positive growth controls and un-inoculated media wells as negative controls.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Quantification: Proceed to quantification using the Crystal Violet (Section 2.4.1) and/or XTT (Section 2.4.2) assays.
2.3. Protocol 2: Mature Biofilm Disruption Assay
This protocol assesses the ability of fluconazole to eradicate a pre-formed, mature biofilm.
-
Biofilm Formation: Add 200 µL of a standardized C. albicans suspension (1 x 10⁶ cells/mL in RPMI-1640) to each well of a 96-well plate.
-
Incubation: Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Wash: Carefully aspirate the medium from each well. Gently wash the biofilms twice with 200 µL of sterile PBS to remove all non-adherent, planktonic cells. This washing step is critical to ensure you are only measuring the effect on the sessile biofilm population.
-
Drug Treatment: Prepare fluconazole dilutions in fresh RPMI-1640 at 2x the final desired concentration. Add 100 µL of the dilutions to the washed biofilms.[22] Add 100 µL of drug-free medium to control wells.
-
Second Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Proceed to quantification using the Crystal Violet and/or XTT assays.
2.4. Quantification Methods
Using two different quantification methods provides a more complete understanding of the drug's effect. Crystal Violet (CV) measures total biomass (living cells, dead cells, and matrix), while XTT measures metabolic activity (a proxy for cell viability).[23]
-
Wash: After the final incubation, aspirate the medium and wash the wells twice with 200 µL of PBS.
-
Fixation: Air dry the plate for 45 minutes, or fix the biofilm by adding 200 µL of methanol for 15 minutes. Aspirate the methanol and allow the plate to dry completely.
-
Staining: Add 125 µL of 0.1% (w/v) aqueous crystal violet solution to each well. Incubate for 15 minutes at room temperature.
-
Wash: Remove the CV solution and wash the plate thoroughly with tap water until the water runs clear. Invert the plate on paper towels and tap gently to remove excess water.
-
Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound dye.
-
Read Absorbance: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
Prepare XTT Solution: Prepare an XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution at 0.5 mg/mL in PBS. Just before use, add menadione (from a 10 mM stock in acetone) to a final concentration of 1 µM.
-
Wash: After the final incubation, aspirate the medium and wash the biofilms twice with 200 µL of PBS.
-
Add Reagent: Add 100 µL of the XTT-menadione solution to each well.
-
Incubate: Cover the plate in foil (the reaction is light-sensitive) and incubate at 37°C for 2 hours. The solution will turn orange in wells with metabolically active cells.
-
Read Absorbance: Measure the absorbance of the colored formazan product at 490 nm (OD₄₉₀) using a microplate reader.
Data Presentation and Interpretation
3.1. Data Presentation
Results should be summarized in a clear table, showing the average absorbance readings and the calculated percentage of biofilm inhibition or reduction relative to the untreated control.
Table 1: Sample Data for a Mature Biofilm Disruption Assay
| Fluconazole (µg/mL) | Avg. OD₅₇₀ (CV) | % Biomass Reduction | Avg. OD₄₉₀ (XTT) | % Viability Reduction |
|---|---|---|---|---|
| 0 (Control) | 1.250 | 0% | 0.850 | 0% |
| 16 | 1.215 | 2.8% | 0.799 | 6.0% |
| 32 | 1.190 | 4.8% | 0.723 | 15.0% |
| 64 | 1.150 | 8.0% | 0.612 | 28.0% |
| 128 | 1.138 | 9.0% | 0.442 | 48.0% |
| 256 | 1.113 | 11.0% | 0.255 | 70.0% |
| 512 | 1.090 | 12.8% | 0.128 | 85.0% |
| 1024 | 1.080 | 13.6% | 0.094 | 89.0% |
-
% Reduction Formula: [1 - (OD_treated / OD_control)] * 100
3.2. Interpreting the Results
The data in Table 1 illustrates a common finding: fluconazole has a much greater effect on cell viability (XTT assay) than on the total biomass (CV assay).[24] This indicates that while the drug can inhibit the metabolic activity of cells within the biofilm, it is largely ineffective at breaking down the physical structure and removing the matrix.
From this data, key metrics can be determined:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest drug concentration that inhibits biofilm formation by a certain percentage (e.g., 50% or 80%) compared to the control.[25][26] This is determined from an inhibition assay.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest drug concentration required to kill the cells in a pre-formed biofilm.[14][27] It is often defined as the concentration causing a ≥50% or ≥80% reduction in metabolic activity in a disruption assay.[22] From Table 1, the MBEC₅₀ would be approximately 135 µg/mL.
3.3. Advanced Analysis: Confocal Microscopy
While plate-based assays provide excellent quantitative data, Confocal Laser Scanning Microscopy (CLSM) offers invaluable spatial and structural information.[28] Using fluorescent dyes like the LIVE/DEAD™ BacLight™ kit (containing SYTO 9 and propidium iodide), one can visualize the three-dimensional architecture of the biofilm and differentiate between live (green) and dead (red) cells following fluconazole treatment.[29][30] This technique can visually confirm the findings of the XTT assay, showing pockets of dead cells within an otherwise intact biofilm structure.
References
- Vertex AI Search. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?
- Mukherjee, P. K., Chandra, J., Kuhn, D. M., & Ghannoum, M. A. (2003). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Infection and Immunity, 71(8), 4333–4340.
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Fluconazole
Introduction: The Dual Role of Fluconazole and the Imperative of Cytotoxicity Profiling
Fluconazole, a cornerstone of the triazole antifungal class, is extensively utilized in the treatment and prophylaxis of a wide array of fungal infections, most notably those caused by Candida and Cryptococcus species.[1][2][3] Its therapeutic efficacy is rooted in the highly selective inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.[1][3][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to increased permeability, cellular content leakage, and ultimately, fungistatic or fungicidal activity.[1][3]
While fluconazole exhibits a commendable safety profile due to its greater affinity for fungal over mammalian cytochrome P450 enzymes, the potential for off-target effects and cytotoxicity in host cells cannot be disregarded, particularly at elevated concentrations or during prolonged therapeutic regimens.[4] Therefore, a meticulous evaluation of its cytotoxic profile is a critical component of preclinical safety assessment and is essential for establishing a therapeutic window. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust and reproducible in vitro cytotoxicity assays for fluconazole. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure data integrity and reliable interpretation.
Mechanism of Action: A Visual Representation
To fully appreciate the basis of fluconazole's antifungal activity and potential for cytotoxicity, a clear understanding of its mechanism of action is crucial.
Caption: Fluconazole's selective inhibition of fungal 14α-demethylase.
Core Principles of In Vitro Cytotoxicity Testing
In vitro cytotoxicity assays are indispensable tools for evaluating the potential of a substance to cause cellular damage.[5] These assays are foundational to biocompatibility testing as mandated by international standards such as ISO 10993-5.[6][7][8] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[5][8] This guide will detail several robust methods to quantitatively assess the cytotoxic effects of fluconazole.
I. Cell Line Selection and Culture: The Foundation of a Reliable Assay
The choice of cell line is a critical determinant of the relevance and translatability of cytotoxicity data. It is advisable to select cell lines that are representative of the tissues potentially exposed to fluconazole in a clinical setting.
Recommended Cell Lines:
| Cell Line | Tissue of Origin | Rationale for Use |
| Vero | Kidney (African Green Monkey) | A well-characterized and widely used cell line in toxicology studies.[9] |
| HepG2 | Liver (Human) | Relevant for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism. |
| L929 | Fibroblast (Mouse) | A standard cell line for cytotoxicity testing according to ISO 10993-5.[10] |
| Primary Human Keratinocytes | Skin (Human) | Useful for topical formulations of fluconazole. |
| hTERT Gingival Fibroblasts | Gingiva (Human) | Recommended for evaluating cytotoxicity of substances intended for oral administration.[11] |
General Cell Culture Protocol:
-
Cell Line Procurement and Maintenance: Obtain cell lines from a reputable commercial supplier (e.g., ATCC). Culture cells in the supplier-recommended medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.[12]
-
Aseptic Technique: Employ strict aseptic techniques throughout all cell handling procedures to prevent microbial contamination.
II. Experimental Design: Key Parameters for Fluconazole Cytotoxicity Assays
A well-structured experimental design is paramount for obtaining meaningful and reproducible results.
Key Experimental Parameters:
| Parameter | Recommended Range/Conditions | Rationale |
| Fluconazole Concentration Range | 0.1 µM to 5000 µM (serial dilutions) | A broad range is necessary to determine the dose-dependent effects and calculate the IC50 value. Studies have shown cytotoxic effects at higher concentrations.[9][13] |
| Exposure Time | 24, 48, and 72 hours | Allows for the assessment of both acute and longer-term cytotoxic effects.[9][10] |
| Controls | - Vehicle Control: Cells treated with the solvent used to dissolve fluconazole (e.g., DMSO). - Untreated Control: Cells in culture medium only. - Positive Control: A known cytotoxic agent (e.g., Doxorubicin). | Essential for data normalization and validation of the assay's sensitivity. |
| Replicates | Minimum of three biological replicates for each condition. | Ensures statistical significance and reproducibility of the results. |
III. Cytotoxicity Assay Protocols
This section provides detailed protocols for three commonly employed cytotoxicity assays, each interrogating a different aspect of cellular health.
A. MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[14]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]
-
Fluconazole Treatment: Remove the culture medium and add fresh medium containing serial dilutions of fluconazole. Incubate for the desired exposure times (24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][16]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]
B. AlamarBlue™ Assay: A Fluorescent Alternative for Viability
The AlamarBlue™ assay utilizes the redox indicator resazurin, a non-toxic and cell-permeable compound.[17][18] Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[17][19]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[17]
C. Lactate Dehydrogenase (LDH) Release Assay: Quantifying Membrane Integrity
The LDH assay is a method for quantifying necrosis or late-stage apoptosis by measuring the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[20][21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Determine the LDH activity in the collected supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves a colorimetric reaction that is measured spectrophotometrically.
D. Caspase-Glo® 3/7 Assay: Detecting Apoptosis
This assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[22][23] The assay provides a luminogenic substrate that is cleaved by active caspases, generating a luminescent signal that is proportional to the amount of caspase activity.[22][23][24]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
IV. Data Analysis and Interpretation
-
Calculation of Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of fluconazole that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the fluconazole concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
V. Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental procedures described.
Caption: A comprehensive workflow for fluconazole cytotoxicity testing.
VI. Troubleshooting and Considerations
-
Inconsistent Results: Ensure consistent cell seeding density and proper mixing of reagents.[25]
-
High Background: Use phenol red-free medium for colorimetric and fluorometric assays to minimize interference.[20]
-
Drug Interference: Some compounds can directly interact with assay reagents. It is advisable to run cell-free controls to test for any direct interaction between fluconazole and the assay reagents.[18]
VII. Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro assessment of fluconazole's cytotoxicity. By employing multiple assay formats that probe different cellular endpoints, researchers can obtain a comprehensive and reliable understanding of the potential off-target effects of this important antifungal agent. Adherence to the principles of sound experimental design and data analysis will ensure the generation of high-quality, reproducible data that can confidently inform preclinical safety evaluations and guide further drug development efforts.
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Application Notes and Protocols: A Guide to Fluconazole in Drug Combination Studies
Introduction: The Rationale for Combining Fluconazole
Fluconazole, a member of the triazole antifungal family, is a cornerstone in the management of various fungal infections, primarily those caused by Candida and Cryptococcus species.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P-450 enzyme, 14-α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[1][3][4][5] Ergosterol is an indispensable component of the fungal cell membrane, and its disruption leads to increased cellular permeability and inhibition of fungal growth.[1][4] While highly effective, the fungistatic nature of fluconazole against many fungi, coupled with the rise of acquired resistance, necessitates innovative therapeutic strategies.[1][2]
Drug combination studies with fluconazole are driven by several key objectives:
-
Overcoming Antifungal Resistance: The emergence of fluconazole-resistant fungal strains is a significant clinical challenge.[2][6] Combination therapy can restore susceptibility or provide an alternative therapeutic avenue.[7]
-
Achieving Synergistic Fungicidal Activity: Combining a fungistatic agent like fluconazole with another compound can result in a fungicidal effect, leading to more rapid and complete eradication of the pathogen.
-
Broadening the Antifungal Spectrum: Fluconazole has limited activity against certain fungal species, such as Candida krusei and molds like Aspergillus spp.[1][8] Combinations can extend its utility against a wider range of pathogens.
-
Dose Reduction and Toxicity Mitigation: Synergistic interactions may allow for the use of lower doses of each drug, potentially reducing dose-dependent toxicities.
This guide provides a comprehensive overview of the principles and methodologies for conducting robust in vitro and in vivo drug combination studies involving fluconazole.
PART 1: In Vitro Synergy Assessment
The initial evaluation of a drug combination's potential is typically performed in vitro. The primary goal is to determine whether the interaction is synergistic, additive, indifferent (no interaction), or antagonistic.
The Checkerboard Microdilution Assay: The Gold Standard
The checkerboard assay is the most widely used method for quantifying the in vitro interaction between two antimicrobial agents.[9][10] It allows for the determination of the minimal inhibitory concentration (MIC) of each drug alone and in combination.
This assay involves creating a two-dimensional matrix of drug concentrations in a microtiter plate. One drug is serially diluted along the x-axis, while the second drug is serially diluted along the y-axis. Each well thus contains a unique combination of the two drugs. The plate is then inoculated with a standardized fungal suspension, and after incubation, the MIC of each drug in the combination is determined.
Caption: Workflow for the checkerboard microdilution assay.
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in the assay medium (e.g., RPMI-1640 buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells. Expert Tip: The final inoculum concentration is critical for reproducible MIC results. Adherence to standardized guidelines, such as those from EUCAST, is recommended.[11][12][13][14]
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of fluconazole and the combination drug in a suitable solvent (e.g., water or DMSO).
-
In a 96-well microtiter plate, add 50 µL of assay medium to all wells.
-
Create serial twofold dilutions of fluconazole along the x-axis (e.g., columns 1-10) and the combination drug along the y-axis (e.g., rows A-G).
-
Column 11 should contain only fluconazole dilutions (MIC of fluconazole alone), and row H should contain only the combination drug dilutions (MIC of drug B alone).
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24 to 48 hours, depending on the fungal species and established guidelines.
-
-
Data Analysis and FICI Calculation:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values for each combination that shows growth inhibition:
-
FICI = FIC of Fluconazole + FIC of Drug B
-
-
Interpret the FICI value as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
| Interaction | FICI Value | Interpretation |
| Synergy | ≤ 0.5 | The combined effect is greater than the sum of the individual effects. |
| Additive/Indifference | > 0.5 to ≤ 4.0 | The combined effect is equal to the sum of the individual effects or no interaction is observed. |
| Antagonism | > 4.0 | The combined effect is less than the effect of the more active drug alone. |
Time-Kill Assays: Assessing Dynamic Interactions
While the checkerboard assay provides a static endpoint, time-kill assays offer a dynamic view of the antifungal interaction over time.[9] This method is particularly useful for determining whether a combination is fungistatic or fungicidal.
Fungal cultures are exposed to the drugs alone and in combination at fixed concentrations (often based on their MICs). At various time points (e.g., 0, 4, 8, 12, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable colony-forming units (CFU/mL).
-
Preparation:
-
Prepare a standardized fungal inoculum as described for the checkerboard assay.
-
Prepare tubes or flasks containing the assay medium with the following:
-
Growth control (no drug)
-
Fluconazole alone (e.g., at its MIC)
-
Drug B alone (e.g., at its MIC)
-
Fluconazole + Drug B (at their respective MICs or other relevant concentrations)
-
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the fungal suspension to a starting density of approximately 1-5 x 10^5 CFU/mL.
-
Incubate at 35°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each culture.
-
-
Quantification of Viable Cells:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[15][16]
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.[16]
-
Indifference is a <2 log10 change in CFU/mL.
-
A fungicidal effect is defined as a ≥3 log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Biofilm Studies: A Clinically Relevant Model
Fungal biofilms are a significant cause of persistent and difficult-to-treat infections.[17][18] They exhibit high resistance to antifungal agents, making combination therapy an attractive strategy.[19][20]
The effect of fluconazole combinations on biofilm formation and established (mature) biofilms can be assessed. This is typically done in microtiter plates where biofilms are allowed to form on the plastic surface. The impact of the drugs is then quantified by measuring the metabolic activity or biomass of the biofilm.
-
Biofilm Formation:
-
Add a standardized fungal suspension (typically 1 x 10^6 cells/mL in a nutrient-rich medium like RPMI) to the wells of a flat-bottomed microtiter plate.
-
Incubate for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
-
Treatment:
-
For testing inhibition of biofilm formation, add the drugs at the same time as the fungal inoculum.
-
For testing activity against mature biofilms, carefully remove the planktonic cells after the initial incubation, wash the wells with phosphate-buffered saline (PBS), and add fresh medium containing the drug combinations.
-
-
Quantification:
-
After the treatment period, wash the wells to remove non-adherent cells.
-
Quantify the remaining biofilm using one of the following methods:
-
XTT Reduction Assay: This measures the metabolic activity of the biofilm. An XTT solution is added, and metabolically active cells convert the tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[18]
-
Crystal Violet Staining: This method quantifies the total biofilm biomass. The biofilm is stained with crystal violet, the excess stain is washed away, and the bound dye is solubilized and measured spectrophotometrically.[21]
-
-
-
Data Analysis:
-
Compare the metabolic activity or biomass in the treated wells to the untreated control wells to determine the percentage of biofilm reduction.
-
Synergistic interactions can be identified when the combination leads to a significantly greater reduction in biofilm than either drug alone.
-
PART 2: In Vivo Evaluation of Fluconazole Combinations
Positive in vitro results should be validated in a relevant in vivo model. Animal models allow for the assessment of the drug combination's efficacy in a complex biological system, taking into account pharmacokinetics and host-pathogen interactions.
Murine Models of Disseminated Candidiasis
The mouse model of disseminated candidiasis is a widely used and well-characterized system for evaluating antifungal therapies.[22][23][24][25]
-
Immunosuppression (Optional): To mimic the condition of many patients with invasive fungal infections, mice can be rendered neutropenic using agents like cyclophosphamide.
-
Infection: Mice are infected intravenously (e.g., via the lateral tail vein) with a standardized inoculum of the fungal pathogen.
-
Treatment: Treatment with fluconazole, the combination drug, or the combination is initiated at a set time post-infection and continued for a defined period. A vehicle control group is also included.
-
Endpoints:
-
Survival: Mice are monitored daily, and survival curves are generated. A significant increase in survival in the combination group compared to the single-agent groups indicates efficacy.
-
Fungal Burden: At the end of the study, or at specific time points, mice are euthanized, and organs (typically kidneys, brain, and spleen) are harvested. The organs are homogenized, and serial dilutions are plated to determine the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden is a key indicator of a successful therapeutic combination.
-
Galleria mellonella (Wax Moth Larvae) Model
The G. mellonella model is a valuable alternative or preliminary in vivo model.[6][26][27] It is cost-effective, ethically less complex than mammalian models, and provides results more rapidly.
-
Infection: Larvae are injected with a standardized fungal inoculum.
-
Treatment: The drugs, alone or in combination, are injected into the larvae, typically at a different site from the infection.
-
Endpoints:
-
Survival: Larval survival is monitored over several days.
-
Fungal Burden: Hemolymph can be collected and plated to determine the fungal load.[6]
-
Sources
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Application Notes and Protocols: Fluconazole as a Tool for Studying Fungal Resistance
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy for decades. Beyond its clinical utility, its well-defined mechanism of action and the diverse molecular escape strategies employed by fungi make it an invaluable tool for fundamental research into antifungal resistance. This guide provides a comprehensive overview of the key molecular mechanisms of fluconazole resistance and offers detailed protocols for its application as a selective agent to investigate these phenomena in a laboratory setting. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Introduction: The Dual Role of Fluconazole
Fluconazole's primary therapeutic action is fungistatic, arresting fungal growth rather than directly killing the cells.[1] This characteristic, combined with its widespread clinical use, has unfortunately driven the emergence of resistant strains, particularly in immunocompromised patient populations.[2][3] However, this clinical challenge presents a unique scientific opportunity. The selective pressure exerted by fluconazole allows researchers to dissect the genetic and biochemical pathways that fungi exploit to evade antifungal agents. Understanding these mechanisms is critical for the development of novel therapeutics and strategies to overcome existing resistance.[1][4]
This document will explore the use of fluconazole to:
-
Determine the susceptibility of fungal isolates.
-
Investigate the molecular basis of resistance through genetic and gene expression analysis.
-
Induce and study the evolution of resistance in vitro.
-
Assess synergistic or antagonistic interactions with other compounds.
Scientific Foundation: Mechanism of Action and Resistance
Fluconazole's Molecular Target
Fluconazole targets a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[5][6] This enzyme, encoded by the ERG11 gene, is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol.[1][6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[6]
Fluconazole's triazole ring binds to the heme iron center of the Erg11 protein, inhibiting its enzymatic activity.[1] This blockage leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane.[1][6] The resulting membrane stress disrupts normal cellular function and arrests fungal growth.[6]
The Fungal Counter-Offensive: Mechanisms of Resistance
Fungi, particularly species like Candida albicans and Candida glabrata, have evolved sophisticated mechanisms to counteract the effects of fluconazole.[1][2][4] These resistance strategies can be broadly categorized as follows:
-
Target Modification and Overexpression:
-
Point mutations in the ERG11 gene can alter the amino acid sequence of lanosterol 14α-demethylase, reducing fluconazole's binding affinity without significantly compromising the enzyme's natural function.[2][3]
-
Overexpression of the ERG11 gene leads to an increased concentration of the target enzyme, effectively "soaking up" the fluconazole and allowing sufficient residual enzymatic activity to produce ergosterol.[2][4]
-
-
Active Drug Efflux:
-
Fungi can upregulate the expression of membrane transporter proteins that actively pump fluconazole out of the cell, preventing it from reaching its intracellular target.[1][7] These efflux pumps fall into two major superfamilies:
-
Overexpression of the genes encoding these pumps (CDR1, CDR2, MDR1) is a common mechanism of high-level azole resistance.[7][10][11]
-
-
Alterations in the Ergosterol Biosynthesis Pathway:
-
Mutations in other genes within the ergosterol pathway, such as ERG3, can lead to the production of alternative sterols that can partially substitute for ergosterol, thereby mitigating the effects of Erg11p inhibition.[4]
-
The development of resistance is often a stepwise process, with multiple mechanisms contributing to a gradual decrease in susceptibility.[12]
Caption: Fluconazole's mechanism and key fungal resistance pathways.
Experimental Protocols
The following protocols provide a framework for using fluconazole to characterize fungal isolates and investigate resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This is a fundamental assay for assessing the susceptibility of a fungal isolate to fluconazole. The broth microdilution method is a standardized and widely used technique.[15][16][17]
Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of fluconazole in a 96-well microtiter plate. After incubation, the wells are examined for visible growth to determine the MIC.
Materials:
-
Fungal isolate (e.g., Candida albicans)
-
Fluconazole powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of fluconazole (e.g., 1280 µg/mL) in DMSO. Further dilutions should be made in RPMI 1640 medium.
-
Inoculum Preparation: a. Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration (approximately 1-5 x 10^3 CFU/mL).
-
Plate Setup: a. Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest fluconazole concentration (e.g., 128 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Add 100 µL of sterile RPMI 1640 to well 12.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[16]
-
Reading the MIC: a. The MIC is determined as the lowest concentration of fluconazole that causes a significant (≥50%) reduction in growth compared to the drug-free growth control well.[13][15] b. This can be assessed visually or by reading the optical density (OD) at a suitable wavelength (e.g., 530 nm) with a microplate reader.
Data Interpretation:
| MIC (µg/mL) | Interpretation (for Candida spp.) |
| ≤ 8 | Susceptible (S) |
| 16 - 32 | Susceptible-Dose Dependent (SDD) |
| ≥ 64 | Resistant (R) |
| Note: Breakpoints are based on CLSI guidelines and may be updated. Always refer to the latest CLSI M27/M60 documents.[13][16] |
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol measures the relative expression levels of genes associated with fluconazole resistance, such as ERG11, CDR1, CDR2, and MDR1.[10][18]
Principle: Fungal cells are exposed to fluconazole, and total RNA is extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for quantitative PCR (qPCR) using gene-specific primers. The expression level of the target gene is normalized to a housekeeping gene (e.g., ACT1) to determine the relative fold change in expression.[19]
Materials:
-
Fungal isolate
-
Fluconazole
-
Yeast growth medium (e.g., YPD broth)
-
RNA extraction kit suitable for yeast
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target genes (ERG11, CDR1, etc.) and a housekeeping gene (ACT1)
Procedure:
-
Fungal Culture and Treatment: a. Grow an overnight culture of the fungal isolate in YPD broth. b. Dilute the culture into fresh YPD to an OD600 of ~0.1. c. Divide the culture into two flasks: one control (no drug) and one treatment. Add fluconazole to the treatment flask at a sub-inhibitory concentration (e.g., 0.5x MIC). d. Incubate both cultures for a defined period (e.g., 4-6 hours) to allow for changes in gene expression.
-
RNA Extraction: a. Harvest cells from both cultures by centrifugation. b. Extract total RNA using a commercial kit, following the manufacturer's instructions. Include a mechanical lysis step (e.g., bead beating) for efficient cell wall disruption.
-
DNase Treatment and cDNA Synthesis: a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[19] b. Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions containing the cDNA template, qPCR master mix, and forward/reverse primers for each target gene and the housekeeping gene. b. Run the reactions in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20]
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in both control and treated samples. b. Calculate the relative gene expression using the ΔΔCt method. The fold change in expression for a target gene is calculated as 2-ΔΔCt.
Protocol 3: In Vitro Evolution of Resistance
This protocol uses fluconazole as a selective pressure to evolve resistant fungal populations from a susceptible parental strain.[21][22][23]
Principle: A susceptible fungal population is serially passaged in a medium containing gradually increasing concentrations of fluconazole. This sustained selective pressure allows for the emergence and enrichment of resistant mutants.
Materials:
-
Susceptible fungal strain
-
Liquid growth medium (e.g., YPD or RPMI 1640)
-
Fluconazole
-
Sterile culture tubes or flasks
-
Incubator
Procedure:
-
Initial Culture: Inoculate the susceptible parental strain into a culture tube with a low concentration of fluconazole (e.g., 0.25x MIC).[21] Also, set up a parallel culture without fluconazole as a control.
-
Serial Passaging: a. Incubate the cultures until they reach the stationary phase. b. Dilute a small volume (e.g., 1:100) of each culture into fresh medium. c. For the fluconazole-exposed lineage, double the concentration of fluconazole in the new medium.[21]
-
Repeat: Repeat the passaging and dose-escalation steps for a predetermined number of generations or until a significant increase in MIC is observed.
-
Characterization of Resistant Isolates: a. Periodically, plate the evolving populations onto agar to isolate single colonies. b. Determine the MIC of these isolates against fluconazole (Protocol 1). c. Perform genomic DNA sequencing to identify mutations in resistance-associated genes (e.g., ERG11, MRR1). d. Analyze gene expression levels using RT-qPCR (Protocol 2).
Caption: Experimental workflow for studying fluconazole resistance.
Protocol 4: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between fluconazole and another compound (e.g., a novel drug candidate or a known antifungal like caspofungin).[24][25][26]
Principle: A two-dimensional matrix of drug concentrations is created in a 96-well plate, with fluconazole serially diluted along one axis and the second compound diluted along the other. The effect of the combination on fungal growth is assessed to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[14][27]
Procedure:
-
Plate Setup: a. Prepare serial dilutions of fluconazole along the x-axis and the second compound along the y-axis of a 96-well plate. b. The final volume in each well should be 100 µL, containing a unique combination of the two compounds.
-
Inoculation and Incubation: Inoculate the plate with the fungal suspension as described in Protocol 1 and incubate.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) c. Interpret the FIC Index:
- Synergy: FIC Index ≤ 0.5
- Additive/Indifference: 0.5 < FIC Index ≤ 4.0
- Antagonism: FIC Index > 4.0
Conclusion
Fluconazole is more than a therapeutic agent; it is a powerful scientific tool for probing the complex and evolving landscape of fungal drug resistance. By applying the principles and protocols outlined in this guide, researchers can effectively characterize the susceptibility of fungal isolates, elucidate the molecular mechanisms underlying resistance, and screen for novel compounds that may potentiate fluconazole's activity. A thorough understanding of how fungi respond to the selective pressure of fluconazole is paramount for the continued development of effective antifungal strategies.
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Fluconazole resistance in Candida albicans: a review of mechanisms. ResearchGate.[Link]
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Fluconazole resistance in Candida species: a current perspective. PMC - PubMed Central.[Link]
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Evolutionary Dynamics of Candida albicans during In Vitro Evolution. Eukaryotic Cell.[Link]
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Efflux pump proteins in antifungal resistance. Frontiers.[Link]
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Evolutionary dynamics of Candida albicans during in vitro evolution. PubMed.[Link]
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Main Molecular Mechanisms of Fluconazole Resistance in Candida albicans and its Pathogenicity in Vulvovaginal Candidiasis. Crimson Publishers.[Link]
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Molecular mechanisms associated with Fluconazole resistance in clinical Candida albicans isolates from India. PubMed.[Link]
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Efflux-mediated antifungal drug resistance. PubMed.[Link]
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Multiple Molecular Mechanisms Contribute to a Stepwise Development of Fluconazole Resistance in Clinical Candida albicans Strains. Semantic Scholar.[Link]
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Unveiling the mechanisms of in vitro evolution towards fluconazole resistance of a Candida glabrata clinical isolate: a transcriptomics approach. ResearchGate.[Link]
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Fluconazole resistance in Candida albicans: A review of mechanisms. ResearchGate.[Link]
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Mode of selection and experimental evolution of antifungal drug resistance in Saccharomyces cerevisiae. PMC - NIH.[Link]
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A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central.[Link]
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In vitro synergistic antifungal activities of caspofungin in combination with fluconazole or voriconazole against Candida species determined by the Etest method. PubMed.[Link]
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Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.[Link]
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.[Link]
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Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. ResearchGate.[Link]
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Detection of ERG11 Overexpression in Candida albicans isolates from environmental sources and clinical isolates treated with inhibitory and subinhibitory concentrations of fluconazole. PubMed.[Link]
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Molecular and Associative Evaluation of ERG11, ERG3, CDR1, and SNQ2 Genes Linked to Fluconazole Resistance in Candida glabrata i. Preprints.org.[Link]
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Application Notes and Protocols for the Preparation of Fluconazole Stock Solutions for Laboratory Use
Abstract
The accuracy and reproducibility of in vitro and in vivo studies involving the antifungal agent fluconazole are fundamentally reliant on the precise and consistent preparation of stock solutions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and validating fluconazole stock solutions for laboratory use. By integrating insights into the physicochemical properties of fluconazole with established laboratory protocols, this document aims to ensure the integrity and reliability of experimental outcomes.
Introduction: The Criticality of Proper Stock Solution Preparation
Fluconazole is a triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane. In the laboratory, fluconazole is a cornerstone for a multitude of studies, from basic research on fungal pathogenesis to the development of novel antifungal therapies.
The preparation of a fluconazole stock solution is often the first experimental step, and any inaccuracies introduced at this stage can propagate throughout the entire experimental workflow, leading to erroneous and irreproducible results. Therefore, a thorough understanding of fluconazole's properties and adherence to standardized protocols are paramount for scientific integrity. This guide provides the necessary details to create reliable and stable fluconazole stock solutions.
Physicochemical Properties and Safety Considerations
A foundational understanding of fluconazole's characteristics is essential for its effective use.
Table 1: Physicochemical Properties of Fluconazole
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [1][2] |
| Molecular Weight | 306.3 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 138-140°C | |
| UV/Vis. λmax | 261 nm | [1] |
Solubility is a key determinant in the choice of solvent for stock solution preparation.
Table 2: Solubility of Fluconazole in Common Laboratory Solvents
| Solvent | Solubility | References |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [4][5] |
| Ethanol | ~20-61 mg/mL | [1] |
| Methanol | ~165 mg/mL | [6] |
| Water | ~1-2 mg/mL (solubility can be enhanced with sonication and warming) | [4] |
| PBS (pH 7.2) | ~0.2 mg/mL | [1][2] |
Safety Precautions and Handling
Fluconazole, in its powdered form, should be handled with care to avoid inhalation and contact with skin and eyes.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves (nitrile gloves are suitable) when handling fluconazole powder.[8][9]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood, especially when weighing and handling the powder, to minimize dust inhalation.[7][10]
-
Spill Management: In case of a spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne and then carefully collect the material for disposal as chemical waste.[8][10]
-
Disposal: Dispose of fluconazole waste according to your institution's guidelines for chemical waste.[8]
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a validated fluconazole stock solution.
Caption: Workflow for preparing fluconazole stock solutions.
Detailed Protocols for Stock Solution Preparation
The choice of solvent is dictated by the desired stock concentration and the experimental application.
Protocol 1: High-Concentration Stock Solution in DMSO (e.g., 100 mg/mL)
DMSO is the solvent of choice for preparing high-concentration stock solutions due to fluconazole's excellent solubility in it.[4][5]
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), if sterile filtration is required
Procedure:
-
Calculation: Determine the required mass of fluconazole and volume of DMSO. For a 100 mg/mL stock solution, you will dissolve 100 mg of fluconazole in 1 mL of DMSO.
-
Weighing: Accurately weigh the calculated amount of fluconazole powder in a suitable container.
-
Dissolution: Add the calculated volume of DMSO to the fluconazole powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Sterile Filtration (Optional): If the stock solution is to be used in sterile cell culture applications, it should be filter-sterilized through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability (stable for at least two years).[2]
Expert Insight: When using a DMSO stock in aqueous-based assays (e.g., cell culture), ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).[1][2]
Protocol 2: Stock Solution in Ethanol (e.g., 20 mg/mL)
Ethanol is another organic solvent suitable for preparing fluconazole stock solutions.[1]
Materials:
-
Absolute Ethanol (≥99.5%)
-
Sterile, conical polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm), if needed
Procedure:
-
Calculation: To prepare a 20 mg/mL stock solution, you will dissolve 20 mg of fluconazole in 1 mL of ethanol.
-
Weighing: Weigh the required amount of fluconazole powder.
-
Dissolution: Add the ethanol to the powder and vortex until fully dissolved.
-
Sterile Filtration (Optional): Filter-sterilize if required for the intended application.
-
Aliquoting and Storage: Aliquot and store at -20°C.
Protocol 3: Aqueous Stock Solution (e.g., 1 mg/mL)
For experiments where organic solvents are not permissible, an aqueous stock can be prepared, though at a lower concentration.[4]
Materials:
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile, conical polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculation: For a 1 mg/mL stock solution, you will dissolve 1 mg of fluconazole in 1 mL of water.
-
Weighing: Accurately weigh the fluconazole powder.
-
Dissolution: Add the sterile water to the powder. Vortex vigorously. Sonication and gentle warming (up to 60°C) may be necessary to facilitate dissolution.[4]
-
Sterile Filtration: It is highly recommended to sterile filter aqueous solutions.
-
Aliquoting and Storage: Aliquot into single-use vials. Aqueous solutions of fluconazole are less stable and it is recommended not to store them for more than one day.[1][2] For longer storage, it is advisable to prepare fresh solutions.
Quality Control and Validation
To ensure the accuracy of your experiments, it is good practice to validate your stock solutions.
-
Concentration Verification: The concentration of the stock solution can be verified using UV-Vis spectrophotometry by measuring the absorbance at 261 nm and using a standard curve.[1] High-performance liquid chromatography (HPLC) is a more precise method for concentration determination.[11]
-
Purity Assessment: HPLC can also be used to assess the purity of the prepared stock solution and check for any degradation products.[12]
-
Bioactivity Assay: The biological activity of the stock solution can be confirmed using a standardized antifungal susceptibility test with a quality control fungal strain, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Stability and Storage
Proper storage is crucial for maintaining the integrity of fluconazole stock solutions.
-
Solid Form: Fluconazole powder is stable for years when stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
-
DMSO and Ethanol Stocks: When stored at -20°C in properly sealed vials, these solutions are stable for at least two years.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Solutions: As mentioned, aqueous solutions are less stable and should ideally be prepared fresh. It is not recommended to store aqueous solutions for more than 24 hours.[1][2]
Conclusion
The preparation of accurate and stable fluconazole stock solutions is a fundamental prerequisite for reliable and reproducible research. By understanding the physicochemical properties of fluconazole, adhering to meticulous preparation protocols, and implementing appropriate quality control measures, researchers can ensure the integrity of their experimental findings. This guide provides the necessary framework to achieve these standards in the laboratory.
References
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Hunt-Fugate, A. K., Hennessey, C. K., & Kazarian, C. M. (1993). Stability of fluconazole in injectable solutions. American Journal of Hospital Pharmacy, 50(6), 1186–1187. Retrieved from [Link]
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USP-NF. (2020). Fluconazole Tablets. Retrieved from [Link]
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Hunt-Fugate, A. K., Hennessey, C. K., & Kazarian, C. M. (1993). Stability of fluconazole in injectable solutions. American Journal of Health-System Pharmacy, 50(6), 1186-1187. Retrieved from [Link]
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Ravika, F., Kumar, S., & Singh, A. (2021). Formulation and Evaluation of Fluconazole Loaded Elastic Liposomes for the Treatment of Keratomycosis. Current Trends in Biotechnology and Pharmacy, 15(6), 58-61. Retrieved from [Link]
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Carl ROTH. (2024). Safety Data Sheet: Fluconazole. Retrieved from [Link]
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Hunt-Fugate, A. K., Hennessey, C. K., & Kazarian, C. M. (1993). Stability of Fluconazole in Injectable Solutions. American journal of hospital pharmacy, 50(6), 1186-1187. Retrieved from [Link]
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de Oliveira, A. C., & Scarpa, M. V. (2012). Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]
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Johnson, C. E., & Vig, D. K. (1993). Stability of fluconazole in an extemporaneously prepared oral liquid. American Journal of Hospital Pharmacy, 50(11), 2366–2367. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. CLSI document M38-A2. Retrieved from [Link]
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Pfaller, M. A., & Diekema, D. J. (2007). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 20(2), 205-240. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI standard M38. Retrieved from [Link]
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IN.gov. (2018). Safety Data Sheet: Fluconazole Powder for Oral Suspension. Retrieved from [Link]
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de Castro, R. A., de Oliveira, M. A., de Oliveira, A. P., & de Oliveira, A. C. (2015). Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients. Journal of the Brazilian Chemical Society, 26(1), 123-128. Retrieved from [Link]
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Barry, A. L., Pfaller, M. A., Rennie, R. P., & Fuchs, P. C. (1996). Quality Control Limits for Fluconazole Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. Journal of Clinical Microbiology, 34(8), 2030-2032. Retrieved from [Link]
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S-L, P., & P, P. (2017). Stability of Two Antifungal Agents, Fluconazole and Miconazole, Compounded in HUMCO RECURA Topical Cream to Determine. International journal of pharmaceutical compounding, 21(2), 155-160. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI standard M27. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to Fluconazole in Cryptococcal Meningitis Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Fluconazole in Cryptococcal Meningitis
Cryptococcal meningitis (CM), caused predominantly by the encapsulated yeast Cryptococcus neoformans, remains a devastating opportunistic infection, particularly in immunocompromised populations.[1][2] It is a leading cause of AIDS-related mortality globally.[3] For decades, fluconazole, a triazole antifungal agent, has been a cornerstone of therapy.[4] Its excellent oral bioavailability, penetration into the central nervous system (CNS), and favorable safety profile have cemented its role in the consolidation and maintenance phases of treatment.[4][5] However, the emergence of resistance and the fungistatic nature of the drug necessitate a deeper, more mechanistic understanding for researchers aiming to develop novel therapeutic strategies.[4][6]
This guide provides an in-depth technical overview and detailed protocols for researchers working with fluconazole in the context of CM. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible research framework.
Section 1: Core Mechanism of Action and Fungal Counter-Strategies
Fluconazole's Molecular Target: Ergosterol Biosynthesis
Fluconazole exerts its fungistatic effect by targeting a critical enzyme in the fungal cell membrane's ergosterol biosynthesis pathway.[7]
-
Target Enzyme: Lanosterol 14-α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene.[8][9][10]
-
Mechanism: Fluconazole binds to and inhibits this enzyme, preventing the conversion of lanosterol to ergosterol.[9][11]
-
Downstream Effect: The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane.[5][9] This leads to growth arrest and increased membrane permeability.[9]
Causality Insight: The high selectivity of fluconazole for the fungal cytochrome P450 enzyme over its mammalian counterpart is the basis for its relatively low host toxicity, a critical feature for the long-term maintenance therapy required in CM management.[9][11]
Caption: Fluconazole inhibits Erg11p, blocking ergosterol synthesis.
Mechanisms of Fluconazole Resistance in C. neoformans
Understanding how C. neoformans evades fluconazole is critical for interpreting susceptibility data and developing new therapies. The primary mechanisms include:
-
Target Modification/Overexpression:
-
Point mutations in the ERG11 gene can alter the drug-binding site, reducing fluconazole's affinity for the enzyme.[8][10]
-
Increased expression of ERG11, often due to aneuploidy (e.g., duplication of chromosome 1 where ERG11 resides), leads to higher levels of the target enzyme, effectively titrating out the drug.[3][6]
-
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as AFR1, actively pumps fluconazole out of the fungal cell, reducing its intracellular concentration.[3][12]
-
Heteroresistance: This phenomenon describes a subpopulation of cells within a seemingly susceptible culture that can grow at antifungal concentrations above the minimum inhibitory concentration (MIC).[3][12] This is often a transient and unstable state linked to aneuploidy and can contribute to therapeutic failure and relapse.[3][12]
Caption: Key fluconazole resistance mechanisms in C. neoformans.
Section 2: Preclinical Research Protocols
In Vitro Susceptibility Testing: The Foundation
In vitro testing provides the fundamental data on how an isolate responds to fluconazole. The gold standard methodology is broth microdilution, as detailed by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[13][14][15]
Protocol 2.1.1: CLSI M27 Broth Microdilution for MIC Determination
Principle: This method determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that inhibits visible fungal growth. It involves challenging a standardized fungal inoculum with serial dilutions of fluconazole.
Materials:
-
C. neoformans isolate
-
Yeast Potato Dextrose (YPD) agar
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fluconazole powder (analytical grade)
-
Spectrophotometer
-
Sterile saline or PBS
Step-by-Step Methodology:
-
Isolate Preparation: Subculture the C. neoformans isolate onto a YPD agar plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies and suspend them in 5 mL of sterile saline. b. Vortex for 15 seconds to create a homogenous suspension. c. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Perform a 1:1000 dilution of this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL. Causality Insight: Standardizing the inoculum is the most critical step for reproducibility. Too high an inoculum can lead to falsely elevated MICs (the "inoculum effect"), while too low an inoculum can result in insufficient growth for interpretation.
-
Drug Dilution: a. Prepare a stock solution of fluconazole. b. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL). Each well should contain 100 µL of the diluted drug.
-
Inoculation: Add 100 µL of the standardized fungal inoculum (from step 2d) to each well containing the drug dilutions. This brings the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculum and 100 µL of drug-free RPMI.
-
Sterility Control: A well containing 200 µL of uninoculated RPMI.
-
-
Incubation: Incubate the plate at 35°C for 72 hours.
-
Reading the MIC: The MIC is the lowest concentration of fluconazole that causes a significant (≥50%) reduction in turbidity compared to the growth control. This can be assessed visually or with a microplate reader.
Table 1: Representative Fluconazole MIC Data for C. neoformans
| Isolate Type | Typical MIC Range (µg/mL) | Interpretation |
| Wild-Type (Susceptible) | 0.25 - 4.0 | Likely responsive to standard therapy |
| Non-Wild-Type (Resistant) | ≥ 8.0 | High likelihood of therapeutic failure |
Note: Definitive clinical breakpoints for C. neoformans are not formally established; these ranges are based on epidemiological cutoff values and observed clinical outcomes.[4]
In Vivo Efficacy Modeling: The Murine Model of CM
Animal models are indispensable for evaluating the in vivo efficacy of fluconazole, correlating PK/PD parameters with outcomes, and testing combination therapies. The murine model is the most widely used and well-characterized for CM research.[16][17][18]
Protocol 2.2.1: Intravenous Murine Model of Cryptococcal Meningitis
Principle: Mice are infected intravenously with C. neoformans, which reliably disseminates to the brain, causing meningoencephalitis. Treatment with fluconazole allows for the assessment of survival, fungal burden in the CNS, and other pathological endpoints.
Materials:
-
6-8 week old female A/J or C57BL/6 mice (or other appropriate strain)
-
C. neoformans strain (e.g., H99)
-
Fluconazole for oral gavage or intraperitoneal injection
-
Sterile saline
-
Hemocytometer
-
Appropriate animal housing and biosafety facilities
Step-by-Step Methodology:
-
Inoculum Preparation: a. Grow C. neoformans in YPD broth overnight at 30°C with shaking. b. Wash cells twice with sterile saline by centrifugation. c. Resuspend the final pellet in saline and count cells using a hemocytometer. d. Adjust the concentration to 5 x 10⁵ cells/mL. The typical infective dose is 5 x 10⁴ cells in 100 µL.
-
Infection: a. Warm mice under a heat lamp to dilate the lateral tail veins. b. Inject 100 µL of the inoculum (5 x 10⁴ cells) into the lateral tail vein of each mouse.
-
Treatment: a. Begin treatment 24 hours post-infection.[19][20] b. Administer fluconazole (e.g., 10-20 mg/kg/day) via oral gavage or IP injection.[19] A placebo group should receive the vehicle (e.g., saline). c. Continue treatment for a defined period (e.g., 7-14 days) or until study endpoints are met.
-
Endpoint Analysis: a. Survival Study: Monitor mice daily for signs of morbidity (lethargy, weight loss, neurological signs) and euthanize them when they reach a moribund state. Plot survival data using a Kaplan-Meier curve. b. Fungal Burden Study: At a predetermined time point (e.g., day 7 post-infection), euthanize a cohort of mice. Aseptically remove the brain and other organs (lungs, spleen). Homogenize the tissues in sterile saline, perform serial dilutions, and plate on YPD agar to determine the CFU per gram of tissue. Causality Insight: The fungal burden in the brain is a direct and quantitative measure of drug efficacy within the target organ. A statistically significant reduction in brain CFU is a strong indicator of in vivo activity.[19]
Caption: Workflow for a murine model of cryptococcal meningitis.
Section 3: Clinical Research Framework
Fluconazole's role in clinical practice is well-defined by guidelines from organizations like the Infectious Diseases Society of America (IDSA) and the World Health Organization (WHO).[21][22][23] Research often focuses on optimizing existing regimens, overcoming resistance, or using fluconazole as a comparator or backbone for new drug trials.
Clinical Treatment Phases for CM:
-
Induction (2 weeks): Aims to rapidly kill the fungus and sterilize the CSF. The preferred regimen is amphotericin B plus flucytosine.[22][24] Fluconazole is generally not recommended for induction monotherapy due to slower fungal clearance and increased mortality risk.[10]
-
Consolidation (8 weeks): Aims to clear residual infection. High-dose fluconazole is the standard of care.[22][24]
-
Maintenance (≥1 year to lifelong): Aims to prevent relapse. Lower-dose fluconazole is used until sufficient immune reconstitution is achieved.[24][25]
Table 2: WHO and IDSA Recommended Fluconazole Dosages for HIV-Associated CM
| Treatment Phase | Recommended Adult Oral Dosage | Duration | Guideline Source |
| Induction | 1200 mg/day (if part of alternative regimen) | 2 weeks | WHO[23][26] |
| Consolidation | 800 mg/day | 8 weeks | IDSA, WHO[1][27] |
| Maintenance | 200 mg/day | ≥ 1 year | IDSA, WHO[1][22] |
Protocol 3.1: Outline for a Phase III Clinical Trial Design
Objective: To evaluate the efficacy and safety of a novel antifungal agent (Drug X) in combination with fluconazole versus fluconazole monotherapy for the consolidation treatment of CM in HIV-positive adults.
Study Design: Randomized, double-blind, multicenter trial.
Patient Population: HIV-positive adults with a first episode of CM who have successfully completed a standard 2-week amphotericin B-based induction therapy.
Intervention Arms:
-
Arm A (Experimental): Drug X + Fluconazole (800 mg/day) for 8 weeks.
-
Arm B (Control): Placebo + Fluconazole (800 mg/day) for 8 weeks.
Primary Endpoint:
-
Proportion of patients with negative CSF fungal culture at 2 weeks of consolidation therapy. Causality Insight: Early fungal clearance (CSF sterilization) is a key surrogate marker for long-term clinical success and reduced mortality in CM.
Secondary Endpoints:
-
All-cause mortality at 10 weeks and 6 months.
-
Incidence of clinical relapse.
-
Rate of adverse events and serious adverse events.
-
Changes in neurological function.
Self-Validation and Trustworthiness: The use of a placebo-controlled, double-blind design minimizes bias. The primary endpoint is objective (culture negativity), and secondary endpoints cover both efficacy and safety, providing a comprehensive assessment. Adherence to international guidelines (e.g., IDSA, WHO) for the control arm ensures the study is ethically grounded and clinically relevant.
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Troubleshooting & Optimization
Technical Support Center: Fluconazole Solubility Issues and Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with fluconazole. This guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered during experimentation. We will explore the causality behind these issues and provide validated protocols to overcome them, ensuring the integrity and success of your work.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the most common initial queries regarding fluconazole's solubility.
Q1: What is the fundamental solubility of fluconazole in aqueous solutions?
Fluconazole is a white crystalline powder that is classified as being very slightly or poorly soluble in water.[1][2] Its aqueous solubility is highly dependent on the pH of the medium. This is due to the ionization of its triazole and alcohol functional groups.[3][4] The solubility is significantly higher in acidic conditions compared to neutral pH.[3][5]
Data Summary: Aqueous Solubility of Fluconazole
| Solvent/Buffer | pH | Approximate Solubility |
| Water | Neutral | Slightly Soluble[2] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~0.2 mg/mL[6][7] |
| Buffer Solution | 7.4 | 1.78 x 10⁻⁴ mol/L[3] |
| Buffer Solution | 2.0 | > 1.78 x 10⁻⁴ mol/L[3] |
| Buffer Solution | 1.2 | > 8.01 x 10⁻² mol/L[3] |
Q2: How soluble is fluconazole in common organic solvents?
Fluconazole exhibits good solubility in several polar organic solvents. This property is frequently utilized to prepare concentrated stock solutions for experimental use.[6][7]
Data Summary: Fluconazole Solubility in Organic Solvents
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~33 mg/mL[6][7] |
| Ethanol | ~20 mg/mL[6][7] |
| Methanol | ~165 mg/mL[8] |
| Dimethylformamide (DMF) | ~16 mg/mL[6][7] |
| Chloroform | ~68.5 mg/mL[8] |
| Acetone | ~64.8 mg/mL[8] |
Q3: What is the standard protocol for preparing a concentrated stock solution of fluconazole?
Preparing a concentrated stock solution in an organic solvent is the most common and reliable first step for most laboratory applications. DMSO is often the solvent of choice due to the high solubility it offers.[6]
Protocol: Preparing a Fluconazole Stock Solution
-
Weighing: Accurately weigh the desired amount of fluconazole crystalline solid.[6][7]
-
Solvent Addition: In a suitable vial, add the organic solvent of choice (e.g., DMSO) to the fluconazole powder to achieve the target concentration (e.g., 33 mg/mL).[6]
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. The solution should be clear.
-
Inert Gas Purge (Optional but Recommended): To enhance stability, gently purge the vial with an inert gas like nitrogen or argon to displace oxygen.[6][7]
-
Storage: For long-term storage, store the stock solution at -20°C. Under these conditions, the solution is stable for at least two years.[7]
Q4: Why does my fluconazole precipitate when I dilute my organic stock solution into an aqueous buffer?
This common phenomenon is known as "crashing out" or precipitation. It occurs because you are rapidly changing the solvent environment from one where fluconazole is highly soluble (the organic stock) to one where it is poorly soluble (the aqueous buffer). When the concentration of fluconazole in the final aqueous solution exceeds its solubility limit, it precipitates out of the solution.
Causality: The key is the percentage of the organic solvent in the final aqueous solution. To avoid precipitation, ensure that the residual amount of organic solvent is insignificant, as it can also have physiological effects in biological experiments.[6][7] A general rule of thumb is to keep the final concentration of the organic solvent (like DMSO) below 1%, and often below 0.1%, depending on the sensitivity of the experimental system.
Part 2: Troubleshooting Guides for Experimental Setups
This section provides structured workflows for overcoming solubility issues in specific experimental contexts.
Diagram: Initial Decision Workflow for Solubilizing Fluconazole
Caption: Decision workflow for initial fluconazole solubilization.
Guide 1: Preparing Organic Solvent-Free Aqueous Solutions
Q5: My cell culture/enzymatic assay is sensitive to organic solvents. How can I prepare an organic solvent-free aqueous solution of fluconazole?
You can directly dissolve fluconazole in aqueous buffers, but its low intrinsic solubility must be addressed.[7] The most direct method is to manipulate the pH of the buffer.
Mechanism: pH Adjustment Fluconazole is a weak base with pKa values around 2.56 and 2.94 (for the triazole nitrogens) and 11.01 (for the alcohol group).[3][4] In acidic solutions (pH < pKa), the nitrogen atoms become protonated, forming a more soluble salt. Therefore, lowering the pH of the buffer will significantly increase the aqueous solubility of fluconazole.[3] Studies confirm that solubility is markedly higher at pH 1.2 and 2.0 compared to pH 7.4.[5]
Protocol: Direct Solubilization in Aqueous Buffer via pH Adjustment
-
Buffer Selection: Choose an appropriate acidic buffer system for your experiment (e.g., a citrate or glycine-HCl buffer).
-
Weigh Fluconazole: Weigh the required amount of fluconazole powder and place it in a sterile container.
-
Buffer Addition: Add the acidic buffer to the powder.
-
Agitation: Agitate the mixture vigorously. Gentle warming can be applied to increase the rate of dissolution, but be cautious about the thermal stability of fluconazole and other experimental components.[3]
-
pH Verification: After dissolution, verify the final pH of the solution.
-
Sterilization: If required for biological experiments, filter-sterilize the final solution through a 0.22 µm filter.
-
Stability Note: It is strongly recommended not to store aqueous solutions of fluconazole for more than one day to ensure stability and prevent precipitation.[6][7]
Guide 2: Advanced Solubilization for Neutral pH Systems
Q6: Adjusting pH is not compatible with my experimental system, and the solubility in my neutral buffer is insufficient. What advanced techniques can I use?
When both organic solvents and pH adjustments are not viable, complexation agents are the next logical step. Cyclodextrins are highly effective and widely used for this purpose.
Mechanism: Cyclodextrin Complexation Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9] They can encapsulate poorly water-soluble molecules, like fluconazole, within their hydrophobic core.[9][10] This forms an "inclusion complex" that effectively shields the hydrophobic drug from the aqueous environment, resulting in a significant increase in its apparent water solubility.[11][12] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9][11]
Diagram: Cyclodextrin Inclusion Complex Workflow
Caption: Workflow for enhancing fluconazole solubility via cyclodextrin complexation.
Protocol: Preparation of Fluconazole/β-Cyclodextrin Complex (Kneading Method)
This method is straightforward and avoids the use of large volumes of organic solvents.[10]
-
Molar Calculation: Determine the amounts of fluconazole and β-cyclodextrin needed for a 1:1 molar ratio.
-
Mixing: Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation: Gradually add the fluconazole powder to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 30-45 minutes to obtain a homogeneous paste. During this process, the inclusion complex is formed.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all water has evaporated.
-
Final Product: The resulting dried complex can be lightly ground into a powder. This powder can now be dissolved in a neutral aqueous buffer, where it will exhibit significantly enhanced solubility compared to the pure drug.[10]
Part 3: Formulation Science Insights for Drug Development
Q7: For our drug development program, we need to fundamentally alter fluconazole's properties to improve its dissolution rate and bioavailability. What are the leading strategies?
For pharmaceutical formulation, the goal extends beyond simple solubilization to creating stable, manufacturable, and bioavailable dosage forms. Several advanced techniques are employed to achieve this.
-
Solid Dispersions: This involves dispersing fluconazole in an amorphous form within a hydrophilic polymer matrix, such as Polyethylene Glycol (PEG) 6000 or Polyvinylpyrrolidone (PVP).[13][14] This technique enhances the dissolution rate by preventing the drug from recrystallizing and by increasing the surface area available for dissolution.[13]
-
Co-crystals: Co-crystallization is a crystal engineering approach where fluconazole is combined with a benign co-former (like benzoic acid) to create a new crystalline solid with distinct and improved physicochemical properties.[15] A fluconazole-benzoic acid co-crystal demonstrated a 13-fold increase in aqueous solubility.[15]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer scale dramatically increases the surface area-to-volume ratio, leading to faster dissolution. Technologies include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate fluconazole, offering controlled release and suitability for topical delivery.[16][17]
-
Liposomes/Nanosomes: Vesicular systems that can encapsulate both hydrophilic and hydrophobic drugs, improving delivery across biological membranes.[18][19]
-
Nanosponges: Porous polymeric structures that can entrap fluconazole and provide a sustained release profile, which is particularly useful for topical hydrogel formulations.[20]
-
-
Microemulsions: These are thermodynamically stable, clear dispersions of oil, water, and surfactant. For a lipophilic drug like fluconazole, a microemulsion can provide a suitable environment, significantly enhancing its solubility and stability.[21]
These advanced methods offer powerful tools to overcome the inherent limitations of fluconazole, enabling the development of more effective and patient-compliant pharmaceutical products.
References
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- Experimental investigation of fluconazole: Equilibrium solubility and sublimation | Request PDF - ResearchGate. [URL: https://www.researchgate.
- (PDF) ENHANCING FLUCONAZOLE SOLUBILITY AND BIOAVAILABILITY THROUGH SOLID DISPERSION TECHNIQUES: EVALUATION OF POLYETHYLENE GLYCOL 6000 AND SODIUM CARBOXYMETHYLCELLULOSE SYSTEMS USING FIBER OPTICS - ResearchGate. [URL: https://www.researchgate.net/publication/381395561_ENHANCING_FLUCONAZOLE_SOLUBILITY_AND_BIOAVAILABILITY_THROUGH_SOLID_DISPERSION_TECHNIQUES_EVALUATION_OF_POLYETHYLENE_GLYCOL_6000_AND_SODIUM_CARBOXYMETHYLCELLULOSE_SYSTEMS_USING_FIBER_OPTICS]
- Technical Support Center: Troubleshooting Poor Solubility of Fluconazole in Aqueous Buffers - Benchchem. [URL: https://www.benchchem.com/technical-center/troubleshooting-poor-solubility-of-fluconazole-in-aqueous-buffers]
- Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947703/]
- Dissolution Method Devolopment of Fluconazole in Fluconazole Tablets Dossage Form - PharmaTutor. [URL: https://www.pharmatutor.org/articles/dissolution-method-devolopment-of-fluconazole-in-fluconazole-tablets-dossage-form]
- Thermodynamics of Fluconazole Solubility in Various Solvents at Different Temperatures. [URL: https://www.researchgate.
- DESIGNING A FORMULATION SYSTEM TO ENHANCE AQUEOUS SOLUBILITY AND DISSOLUTION OF POORLY SOLUBLE DRUG | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.com/bft-article/designing-a-formulation-system-to-enhance-aqueous-solubility-and-dissolution-of-poorly-soluble-drug/]
- Thermodynamics of Fluconazole Solubility in Various Solvents at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.5b00629]
- New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8583095/]
- Fluconazole-Beta-Cyclodextrin Inclusion Complexes. Preparation and Characterization in Solid State - REVISTA DE CHIMIE. [URL: https://revistadechimie.
- Novasomes as Nano-Vesicular Carriers to Enhance Topical Delivery of Fluconazole: A New Approach to Treat Fungal Infections - MDPI. [URL: https://www.mdpi.com/1999-4923/14/5/992]
- Inclusion complexes of fluconazole with β-cyclodextrin: Physicochemical characterization and in vitro evaluation of its formulation - ResearchGate. [URL: https://www.researchgate.
- Current applications and prospects of nanoparticles for antifungal drug delivery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233189/]
- Nanosponge-based hydrogel preparation of fluconazole for improved topical delivery. [URL: https://www.researchgate.net/publication/331322198_Nanosponge-based_hydrogel_preparation_of_fluconazole_for_improved_topical_delivery]
- (PDF) Enhancing the solubility of fluconazole using a new essential oil based microemulsion system - ResearchGate. [URL: https://www.researchgate.net/publication/230773954_Enhancing_the_solubility_of_fluconazole_using_a_new_essential_oil_based_microemulsion_system]
- Development of Fluconazole Controlled Release Formulations Based on Solid Lipid Nanoparticles for Topical Delivery - ResearchGate. [URL: https://www.researchgate.net/publication/315729796_Development_of_Fluconazole_Controlled_Release_Formulations_Based_on_Solid_Lipid_Nanoparticles_for_Topical_Delivery]
- Inclusion complexes of Fluconazole with methylated-beta- cyclodextrin: influence on physicochemical properties of the guest molecul. [URL: https://www.researchgate.net/publication/359141042_Inclusion_complexes_of_Fluconazole_with_methylated-beta-cyclodextrin_influence_on_physicochemical_properties_of_the_guest_molecule]
- SOLUBLITY ENHANCEMENT OF FLUCONAZOLE BY FORMULATION OF HYDROTROPIC SOLID DISPERSIONS | Journal of Biomedical and Pharmaceutical Research. [URL: http://jbpr.in/index.php/jbpr/article/view/178]
- A comparative study on the potentials of nanoliposomes and nanoethosomes for Fluconazole delivery - R Discovery. [URL: https://discovery.researcher.life/article/a-comparative-study-on-the-potentials-of-nanoliposomes-and-nanoethosomes-for-fluconazole-delivery/579b2944f75a351817d47228a8d1326c]
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- Phase solubility diagrams for fluconazole obtained with β -cyclodextrin... - ResearchGate. [URL: https://www.researchgate.
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Technical Support Center: Troubleshooting Fluconazole Resistance in Clinical Isolates
Welcome to the technical support center for troubleshooting fluconazole resistance. This guide is designed for researchers, clinical scientists, and drug development professionals investigating resistance mechanisms in Candida species and other fungal isolates. Here, we address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the scientific reasoning behind them to ensure robust and reliable results.
Section 1: Core Phenotypic Analysis - Antifungal Susceptibility Testing (AST)
Question: My fluconazole MIC results for the same isolate are inconsistent between experiments. What are the common causes?
Answer: Inconsistent MICs are a frequent issue, often stemming from subtle variations in experimental setup. Here’s a checklist of critical parameters to validate:
-
Inoculum Preparation: The final inoculum density is paramount. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), specify a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1] An inoculum that is too dense can overwhelm the drug, leading to falsely elevated MICs. Conversely, a sparse inoculum may result in falsely low MICs. Always verify your inoculum concentration using a spectrophotometer and/or hemocytometer counts.
-
Media Composition: Use RPMI-1640 medium as specified by CLSI/EUCAST protocols.[1] Richer media can antagonize azole activity, masking true resistance. Ensure the pH of your media is buffered correctly (e.g., with MOPS buffer to pH 7.0), as pH can influence drug activity and fungal growth.[2]
-
Incubation Time & Temperature: For Candida species, a 24-hour incubation at 35°C is standard for reading MICs. Extending incubation to 48 hours can sometimes lead to a phenomenon known as "trailing," which requires careful interpretation.
-
Endpoint Reading: The CLSI standard defines the MIC for azoles as the lowest concentration that produces a ≥50% reduction in growth compared to the drug-free control well.[1] This is best determined using a microplate reader to eliminate the subjectivity of visual inspection.
Question: I observed low growth at 24 hours, but at 48 hours, the isolate appears highly resistant (MIC >64 µg/mL). Is this true resistance?
Answer: This phenomenon is known as trailing growth and is a notorious challenge in azole susceptibility testing.[3][4][5][6] Trailing is characterized by reduced but persistent growth at drug concentrations above the true MIC.
-
What it means: For many isolates exhibiting trailing, the 24-hour reading is more clinically relevant.[3][4] Studies have shown that infections caused by isolates with this "low-high" phenotype often respond to standard fluconazole doses.[5][6] The trailing effect does not typically indicate the selection of a stably resistant subpopulation but rather a partial, fungistatic inhibition.
-
Troubleshooting Steps:
-
Consider Alternative Methods: Agar-based methods, like disk diffusion or agar dilution, are less prone to the trailing effect and can help confirm the susceptibility profile.[5]
-
Check for Mixed Cultures: Streak the isolate on chromogenic agar to ensure you are working with a pure culture, as a resistant sub-population could be contributing to the late-stage growth.
Section 2: Investigating the Mechanisms of Resistance
Once a resistant phenotype is confirmed, the next step is to determine the underlying molecular mechanism. The primary mechanisms of azole resistance in Candida species are alterations in the drug target, increased drug efflux, and modifications of the ergosterol biosynthesis pathway.[7][8][9][10]
Question: How can I determine if fluconazole resistance in my C. albicans isolate is due to efflux pump overexpression?
Answer: Overexpression of efflux pumps, primarily the ABC transporters (CDR1, CDR2) and the major facilitator superfamily transporter (MDR1), is a very common mechanism of acquired azole resistance.[11][12][13] A two-pronged approach involving a functional assay followed by gene expression analysis is the most robust method for confirmation.
Protocol 1: Rhodamine 6G (R6G) Efflux Assay
This functional assay measures the activity of ABC transporters, as R6G is a known substrate for Cdr1p and Cdr2p.[14] A resistant isolate with overactive efflux pumps will expel the fluorescent dye R6G from the cell more rapidly than a susceptible isolate.
Methodology:
-
Cell Preparation: Grow the isolate to mid-log phase in YPD broth. Wash the cells twice with glucose-free phosphate-buffered saline (PBS) and starve them in PBS for 2 hours at 30°C to deplete cellular energy reserves.[14]
-
R6G Loading: Resuspend the starved cells in PBS containing 10 µM Rhodamine 6G.[14][15] Incubate for 30-40 minutes to allow the dye to load into the cells.
-
Efflux Initiation: Pellet the cells, wash to remove external R6G, and resuspend them in PBS. Split the suspension into two tubes. To one tube, add glucose (final concentration 2%) to energize the efflux pumps. The other tube serves as a no-energy control.
-
Measurement: Incubate both tubes at 37°C. At timed intervals (e.g., 0, 10, 20, 30 minutes), pellet the cells and measure the fluorescence of the supernatant at an excitation/emission of ~527 nm.[15]
-
Interpretation: A significantly faster increase in supernatant fluorescence in the glucose-containing tube compared to the control indicates energy-dependent efflux. Comparing the efflux rate of the resistant isolate to a known fluconazole-susceptible strain (e.g., ATCC 90028) will confirm if the activity is elevated.
Protocol 2: RT-qPCR for Efflux Pump Gene Expression
If the R6G assay is positive, quantitative real-time PCR (RT-qPCR) should be used to confirm which specific genes (CDR1, CDR2, MDR1) are overexpressed.[11][16]
Methodology:
-
RNA Extraction: Grow susceptible and resistant isolates in YPD to mid-log phase. Optionally, you can expose a subset of cells to a sub-inhibitory concentration of fluconazole to induce pump expression. Extract high-quality total RNA using a validated method (e.g., hot phenol or a commercial kit).
-
cDNA Synthesis: Treat the RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit and random hexamer primers.
-
qPCR: Perform qPCR using validated primers for your target genes (CDR1, CDR2, MDR1) and at least one stably expressed housekeeping gene for normalization (e.g., ACT1, PMA1).[17][18]
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible control using the ΔΔCt method. A fold-change of >2 is generally considered significant upregulation.
Expert Insight: It is crucial to use multiple validated housekeeping genes for normalization in Candida gene expression studies, as the expression of some common reference genes can be affected by experimental conditions.[17][18]
Question: My isolate does not show increased efflux. What is the next most likely mechanism?
Answer: If efflux is ruled out, the next most probable cause is an alteration in the drug's target enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[19] This typically involves:
-
Point Mutations in ERG11: Amino acid substitutions in or near the enzyme's active site can reduce its binding affinity for fluconazole.[20][21][22]
-
Overexpression of ERG11: Increasing the amount of the target enzyme can effectively dilute the intracellular concentration of the drug, requiring a higher dose for inhibition.[23]
Protocol 3: ERG11 Gene Sequencing
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolate.
-
PCR Amplification: Amplify the entire coding sequence of the ERG11 gene using high-fidelity DNA polymerase and primers designed from a reference Candida genome.[20]
-
Sequencing: Purify the PCR product and send it for Sanger sequencing. Ensure you sequence both strands for accuracy.
-
Sequence Analysis: Align the obtained sequence with the ERG11 sequence from a known susceptible, wild-type strain. Identify any nucleotide changes that result in amino acid substitutions.
-
Interpretation: Compare the identified mutations to databases of known resistance-associated substitutions (e.g., Y132F, K143R, G487T).[19][22][24] Novel mutations in conserved regions are also highly suspect and may require further functional validation.
Section 3: Data Interpretation and Advanced Topics
FAQ: What are the established MIC breakpoints for fluconazole?
Answer: The CLSI has established species-specific clinical breakpoints (CBPs) for fluconazole against common Candida species. It is critical to use the most current tables (e.g., CLSI M27/M60 supplement) as these are updated based on accumulating data.[25][26][27]
| Candida Species | Susceptible (S) | Susceptible Dose-Dependent (SDD) | Resistant (R) |
| C. albicans | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. tropicalis | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. parapsilosis | ≤ 2 µg/mL | 4 µg/mL | ≥ 8 µg/mL |
| C. glabrata | --- | ≤ 32 µg/mL | ≥ 64 µg/mL |
| C. krusei | Intrinsic Resistance | Intrinsic Resistance | ≥ 64 µg/mL |
| C. auris | Tentative Breakpoints - Consult CLSI | Tentative Breakpoints - Consult CLSI | ≥ 32 µg/mL |
Note: This table is for illustrative purposes. Always refer to the latest CLSI M27/M60 documents for definitive breakpoints.[25][27] C. glabrata lacks a "Susceptible" category, reflecting its intrinsically higher MICs.[9] C. krusei is considered intrinsically resistant due to reduced target enzyme susceptibility.[10]
FAQ: My isolate is Candida auris. Are there special considerations?
Answer: Yes. C. auris is a multidrug-resistant pathogen where high rates of fluconazole resistance (often >90%) are common.[8][9] The mechanisms are similar to other Candida species but often involve specific, clade-associated mutations in ERG11 (e.g., Y132F, K143R).[24][28][29] Additionally, mutations in the transcription factor TAC1B have been identified as a novel genetic determinant of fluconazole resistance in C. auris.[24][30] When working with C. auris, it is essential to sequence both ERG11 and TAC1B.
FAQ: What are the roles of transcription factors like UPC2 and TAC1?
Answer: Gain-of-function mutations in transcription factors are an important "upstream" mechanism of resistance.
-
UPC2: This transcription factor regulates many genes in the ergosterol biosynthesis pathway, including ERG11. A gain-of-function mutation in UPC2 can lead to constitutive overexpression of ERG11 and subsequent fluconazole resistance.[8]
-
TAC1: This factor regulates the expression of the ABC transporters CDR1 and CDR2. Gain-of-function mutations can cause these efflux pumps to be overexpressed, leading to multidrug resistance.[8]
If you observe overexpression of ERG11 or CDR1/2 via RT-qPCR, sequencing the respective regulatory genes (UPC2 or TAC1) is a logical next step to identify the root cause of the upregulation.
References
-
Molecular mechanisms of azole resistance in fungi . PubMed. Available at: [Link]
-
Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species . MDPI. Available at: [Link]
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Extensive ERG11 mutations associated with fluconazole-resistant Candida albicans isolated from HIV-infected patients . National Center for Biotechnology Information (PMC). Available at: [Link]
-
Fluconazole resistance in Candida species: a current perspective . National Center for Biotechnology Information (PMC). Available at: [Link]
-
The new mutation L321F in Candida albicans ERG11 gene may be associated with fluconazole resistance . Elsevier. Available at: [Link]
-
Mutations in TAC1B: a Novel Genetic Determinant of Clinical Fluconazole Resistance in Candida auris . American Society for Microbiology (ASM). Available at: [Link]
-
Fluconazole resistance in Candida species: a current perspective . Taylor & Francis Online. Available at: [Link]
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Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method . Scite. Available at: [Link]
-
Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method . American Society for Microbiology (ASM). Available at: [Link]
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ERG11 mutations and expression of resistance genes in fluconazole-resistant Candida albicans isolates . PubMed. Available at: [Link]
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The molecular mechanisms of azole resistance. A schematic... . ResearchGate. Available at: [Link]
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Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans . Oxford Academic. Available at: [Link]
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Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method . National Center for Biotechnology Information (PMC). Available at: [Link]
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Exploring the molecular mechanism of azole resistance in Aspergillus fumigatus . PubMed. Available at: [Link]
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Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method . PubMed. Available at: [Link]
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Molecular mechanisms of azole resistance in fungi . SciSpace. Available at: [Link]
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Fluconazole-Resistant Candida: Mechanisms and Risk Factor Identification . IntechOpen. Available at: [Link]
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Molecular Mechanisms of Fluconazole Resistance in Candida parapsilosis Isolates from a U.S. Surveillance System . American Society for Microbiology (ASM). Available at: [Link]
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The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent . American Society for Microbiology (ASM). Available at: [Link]
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The evaluation of the overexpression of the ERG-11, MDR-1, CDR-1, and CDR-2 genes in fluconazole-resistant Candida albicans isolated from Ahvazian cancer patients with oral candidiasis . PubMed. Available at: [Link]
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Azole Resistance in Candida albicans Isolates from Oropharyngeal Candidiasis is Associated with ERG11 Mutation and Efflux Overexpression . Brieflands. Available at: [Link]
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Overexpression of CDR1 and CDR2 genes plays an important role in fluconazole resistance in Candida albicans with G487T and T916C mutations . PubMed. Available at: [Link]
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Antifungal Resistance in Candida auris: Molecular Determinants . National Center for Biotechnology Information (PMC). Available at: [Link]
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Overexpression of MDR-1 and CDR-2 genes in fluconazole resistance of Candida albicans isolated from patients with vulvovaginal candidiasis . National Center for Biotechnology Information. Available at: [Link]
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Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilms by real-time PCR . National Center for Biotechnology Information (PMC). Available at: [Link]
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The evaluation of the overexpression of the ERG‐11, MDR‐1, CDR‐1, and CDR‐2 genes in fluconazole‐resistant Candida albicans isolated from Ahvazian cancer patients with oral candidiasis . ProQuest. Available at: [Link]
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Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis . National Center for Biotechnology Information (PMC). Available at: [Link]
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A biological and genomic comparison of a drug-resistant and a drug-susceptible strain of Candida auris isolated from Beijing, China . Taylor & Francis Online. Available at: [Link]
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Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilms by real-time PCR . PubMed. Available at: [Link]
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Genomic Diversity across Candida auris Clinical Isolates Shapes Rapid Development of Antifungal Resistance In Vitro and In Vivo . National Institutes of Health (NIH). Available at: [Link]
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A Combination Fluorescence Assay Demonstrates Increased Efflux Pump Activity as a Resistance Mechanism in Azole-Resistant Vaginal Candida albicans Isolates . American Society for Microbiology (ASM). Available at: [Link]
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(PDF) Genetic Variation and Antifungal Susceptibility Profile of Candida auris . ResearchGate. Available at: [Link]
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Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilm by real-time PCR . ResearchGate. Available at: [Link]
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Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing . National Center for Biotechnology Information (PMC). Available at: [Link]
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Determination of Rhodamine 6G efflux: Cells (strain AD/124567) were... . ResearchGate. Available at: [Link]
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SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS . SciELO. Available at: [Link]
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Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species . National Center for Biotechnology Information (PMC). Available at: [Link]
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Mechanisms of azole resistance in 52 clinical isolates of Candida tropicalis in China . Oxford Academic. Available at: [Link]
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Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and fluconazole synergism . PLOS One. Available at: [Link]
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CLSI (M27-A3) and literature guidelines for in vitro susceptibility testing of Candida species . ResearchGate. Available at: [Link]
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Reprogramming in Candida albicans Gene Expression Network under Butanol Stress Abrogates Hyphal Development . National Institutes of Health (NIH). Available at: [Link]
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Antifungal Susceptibility Testing: A Primer for Clinicians . Oxford Academic. Available at: [Link]
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Antimicrobial Susceptibility Testing . Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
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(PDF) Susceptibility of Candida spp. isolated from blood cultures as evaluated using the M27-A3 and new M27-S4 approved breakpoints . ResearchGate. Available at: [Link]
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Antifungal Susceptibility Testing: Current Approaches . American Society for Microbiology (ASM). Available at: [Link]
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Technical Support Center: Optimizing Fluconazole Dosage for In Vivo Experiments
Welcome to the technical support center for fluconazole applications in in vivo research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dosage optimization in animal models. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to design robust, reproducible, and effective experiments.
Troubleshooting Guide: Addressing Common In Vivo Challenges
This section addresses specific issues researchers frequently encounter. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Inconsistent Efficacy—In Vivo Results Do Not Correlate with In Vitro MIC Data
You have confirmed your fungal isolate is susceptible to fluconazole in vitro (low MIC), but you observe poor or inconsistent efficacy in your animal model.
Root Cause Analysis:
The disconnect between in vitro susceptibility and in vivo efficacy is a common hurdle. Fluconazole is a fungistatic agent, and its success in a complex biological system is governed by pharmacokinetic (PK) and pharmacodynamic (PD) principles that are not captured by a simple MIC value.[1]
-
Pharmacokinetic Mismatch: The drug's concentration over time at the site of infection may be insufficient. Fluconazole has a relatively short half-life in mice (approximately 2.4 hours), meaning it is cleared quickly.[2] A single daily dose may not maintain therapeutic concentrations.
-
The Critical PD Parameter (AUC/MIC): For azoles like fluconazole, the key driver of efficacy is not simply staying above the MIC, but the total drug exposure over a 24-hour period relative to the MIC. This is known as the Area Under the Curve to MIC ratio (AUC/MIC).[2][3] Animal studies have demonstrated this ratio best predicts therapeutic response.[4][5]
-
Host Factors: The immune status of the animal model is paramount. In vitro tests lack an immune system, which plays a cooperative role with fungistatic agents in vivo.[1][6]
-
Biofilm Formation: Fungi can form biofilms on tissues or implanted devices (like catheters) within an animal model. These structures are notoriously more resistant to antifungals than their planktonic (free-floating) counterparts used in MIC testing.[1][7]
Troubleshooting Workflow:
Step-by-Step Resolution:
-
Validate Pharmacokinetics: If possible, perform a satellite PK study in your specific animal strain to determine the actual Cmax, Tmax, and half-life. Published values are excellent starting points, but strain-specific differences can exist.[8]
-
Calculate and Optimize AUC/MIC:
-
The 24-hour AUC in healthy humans is roughly equivalent to the daily dose in milligrams.[4] This relationship can be used as a starting point for animal models, but requires validation.
-
The target AUC/MIC ratio for Candida infections is often cited as >25 to >50 for clinical success.[4][9]
-
Action: If your calculated AUC/MIC is below this target, your dose is too low.
-
-
Implement Dose Fractionation: To maintain adequate drug exposure with a short half-life, splitting the total daily dose is highly effective. For a murine model of systemic candidiasis, administering the same total daily dose in one, two, or four divided doses resulted in similar efficacy, confirming the AUC/MIC ratio as the driver.[2][3]
-
Example: Instead of a single 8 mg/kg dose, use two 4 mg/kg doses 12 hours apart or four 2 mg/kg doses 6 hours apart.[2]
-
-
Assess the Model: Be aware that efficacy in an immunocompetent animal may not predict efficacy in a neutropenic model, where higher drug exposure may be necessary to achieve the same effect.[10]
Issue 2: High Variability in Animal Responses Within the Same Treatment Group
You observe a wide spread of outcomes (e.g., fungal burden, survival time) among animals receiving the identical dose of fluconazole.
Root Cause Analysis:
Variability can undermine the statistical power of your study. While some biological variation is expected, high variability often points to inconsistencies in experimental procedures or underlying pharmacokinetic differences.
-
Dosing Inaccuracy: Inconsistent administration, especially with oral gavage or small injection volumes, can lead to significant differences in the actual dose received.
-
Pharmacokinetic Variability: Even within the same strain, individual differences in drug absorption, metabolism, and clearance can alter exposure.[1] This is particularly true in critically ill animal models which mimic the variability seen in ICU patients.[11][12]
-
Inoculum Preparation: A non-homogenous fungal inoculum can result in animals receiving different initial infection burdens.
Troubleshooting Workflow:
Step-by-Step Resolution:
-
Refine Administration Technique:
-
Oral Gavage: Ensure all personnel are proficiently trained. Use appropriately sized gavage needles to prevent injury or improper delivery.
-
Injections (IP, SC): Use precision syringes. For very small volumes, consider diluting the stock solution to allow for a larger, more accurately measured injection volume.
-
-
Standardize All Procedures: Strict adherence to standardized protocols is critical for reproducibility.[1] This includes inoculum preparation (use a hemocytometer or spectrophotometer for accurate cell counts), infection timing, and dosing schedules.
-
Account for Animal Weight: Do not use fixed-dosing regimens. Calculate the dose for each animal based on its individual body weight on the day of treatment.[1]
-
Increase Group Size (N): If some variability is unavoidable, increasing the number of animals per group can improve the statistical power to detect a true treatment effect.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for a new in vivo experiment?
Answer: A multi-step approach is recommended.
-
Literature Precedent: Begin by searching for published studies that use a similar animal model (species, strain), fungal pathogen, and infection type (e.g., systemic, mucosal). This will provide a validated dosage range.[13]
-
Conduct a Dose-Ranging Study: This is the most critical step for establishing the drug's effect in your specific model. The goal is to determine the 50% Effective Dose (ED50), which is the dose that produces a 50% reduction in the desired endpoint (e.g., fungal burden in kidneys) compared to untreated controls.[2] A pilot study using a wide range of doses (e.g., 0.5, 1, 2.5, 5, 7.5, 10 mg/kg) will identify the steep portion of the dose-response curve.[2]
-
Incorporate the MIC: The MIC of your specific fungal isolate is crucial. A higher MIC will require a proportionally higher dose to achieve the target AUC/MIC ratio.[14]
-
Human to Animal Dose Conversion (Use with Caution): If starting from human data, do not convert based on weight alone. Use allometric scaling, which accounts for differences in body surface area (BSA). The formula Animal Equivalent Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) can be used, where Km is a conversion factor.[15] This should only be used to find a preliminary range and must be validated with a dose-ranging study.
Q2: What are the key pharmacokinetic parameters for fluconazole in common animal models?
Answer: The following table summarizes key PK parameters. Note that these can vary based on animal strain, health status, and experimental conditions.
| Animal Model | Route | Dosage (mg/kg) | Half-Life (t½) | Key Findings & Reference |
| Mouse (Infected) | IP | Varied | ~2.4 hours | PK was linear; Cmax and AUC increased proportionally with dose. Half-life did not change with dose.[2] |
| Mouse (Neutropenic, Infected) | SC | 6.25 - 100 | ~Linear PK | Peak levels occurred within 1 hour of administration.[16] |
| Rat | Oral | 10 | - | A 10 mg/kg/day dose was as effective as amphotericin B in reducing Candida counts in kidneys.[17] |
| Rabbit | Intravitreal | up to 100 µg | - | No evidence of toxic intraocular effects was detected.[18] |
| Various Species | IV / Oral | Varied | ~30 hours (Human) | Primarily excreted unchanged in urine (~70% in mice and rats).[19][20] |
Q3: Oral Gavage vs. Intraperitoneal (IP) Injection: Which should I choose?
Answer: The choice of administration route depends on the experimental goal and can significantly impact bioavailability and peak drug concentrations.
-
Intraperitoneal (IP) Injection: Bypasses the gastrointestinal tract and first-pass metabolism, generally leading to higher and more rapid peak plasma concentrations.[21] It is often used in acute infection models to ensure rapid and complete drug exposure. Many foundational PK/PD studies for fluconazole in mice have used the IP route.[2]
-
Oral Gavage (PO): Mimics the clinical route of administration in humans and is necessary for studying oral bioavailability. Fluconazole has excellent oral bioavailability (>90%) in humans, which is not significantly affected by stomach acid.[20][22] However, improper technique can cause stress or injury, and absorption rates can be more variable than with IP injection.[23][24]
Recommendation: For fundamental efficacy and PK/PD studies where ensuring complete and rapid bioavailability is paramount, IP injection is a reliable choice. To model clinical scenarios or test oral formulations, oral gavage is more appropriate. If switching from a published IP protocol to oral gavage, you may need to adjust the dose upwards to account for any potential differences in absorption.
Q4: Are there any known toxicity issues with fluconazole in animal models?
Answer: Fluconazole is generally well-tolerated in animals.[25] However, potential side effects can occur, particularly at high doses or with long-term administration.
-
Common Side Effects: The most likely side effects are gastrointestinal, including lack of appetite, vomiting, or diarrhea.[25]
-
Hepatotoxicity: Liver toxicity is possible but considered very rare.[25]
-
Alopecia: Long-term therapy has been associated with telogen effluvium (a form of hair loss) in both a rat model and human patients.[26]
-
Embryotoxicity: Studies in chick embryos have shown that fluconazole exposure can lead to stunted growth and developmental abnormalities.[27] It should be used with caution in pregnant animals.
Recommendation: Always include a drug-only control group (uninfected, treated animals) in your experimental design to monitor for any potential toxicity or adverse effects independent of the infection.
Experimental Protocol: Dose-Ranging (ED50) Study in a Murine Systemic Candidiasis Model
This protocol outlines the steps to determine the ED50 of fluconazole, a critical first step in optimizing dosage.
Objective: To identify the dose of fluconazole that reduces the fungal burden in the kidneys of infected mice by 50% at 24 hours post-treatment compared to a vehicle control group.
Materials:
-
Fluconazole powder
-
Sterile saline (0.9% NaCl) for vehicle and dilution
-
Candida albicans strain (prepare standardized inoculum)
-
6-8 week old female mice (e.g., BALB/c or CD-1)
-
Standard animal housing and husbandry supplies
-
Syringes and needles for infection and drug administration (IP)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Start an overnight liquid culture in YPD broth. Wash cells in sterile saline, and adjust the concentration to ~1.5 x 10⁶ CFU/mL. The final inoculum should deliver approximately 3 x 10⁵ CFU in a 0.2 mL injection volume.[2]
-
Animal Infection: Acclimatize animals for at least 72 hours. On Day 0, infect mice via lateral tail vein injection with 0.2 mL of the prepared C. albicans suspension.
-
Treatment Groups: Prepare fluconazole stock solutions and dilute them to achieve the desired final doses in a 0.2 mL injection volume. Assign animals (n=8 per group) to treatment groups. A typical dose range for a pilot study is:
-
Group 1: Vehicle (Sterile Saline)
-
Group 2: 1 mg/kg Fluconazole
-
Group 3: 2.5 mg/kg Fluconazole
-
Group 4: 5 mg/kg Fluconazole
-
Group 5: 7.5 mg/kg Fluconazole
-
Group 6: 10 mg/kg Fluconazole
-
-
Drug Administration: Five hours post-infection, administer a single 0.2 mL IP injection of the corresponding fluconazole dose or vehicle to each mouse.[2]
-
Endpoint Assessment: At 24 hours after drug administration (29 hours post-infection), humanely euthanize all mice.
-
Quantify Fungal Burden: Aseptically remove the kidneys. Weigh each kidney, homogenize it in a known volume of sterile saline, and perform serial dilutions. Plate the dilutions onto Sabouraud Dextrose Agar. Incubate at 35°C for 48 hours.[2]
-
Data Analysis: Count the colonies on the plates to determine the CFU per gram of kidney tissue for each animal. Plot the dose of fluconazole against the mean log10 CFU/gram of kidney tissue. Use a nonlinear regression model (e.g., inhibitory sigmoid Emax model) to calculate the ED50.[2]
References
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Louie, A., Drusano, G. L., Banerjee, P., et al. (1998). Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 42(5), 1105–1109. Available at: [Link]
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Schulman, J. A., Peyman, G., Fiscella, R., et al. (1987). Toxicity of intravitreal injection of fluconazole in the rabbit. Canadian Journal of Ophthalmology, 22(6), 304-306. Available at: [Link]
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Brouwer, K. L., Bivins, B. A., & Bell, R. M. (2005). Correspondence of in vitro and in vivo fluconazole dose-response curves for Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 49(8), 3297-3301. Available at: [Link]
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Brouwer, K. L., Bivins, B. A., & Bell, R. M. (2005). Correspondence of In Vitro and In Vivo Fluconazole Dose-Response Curves for Cryptococcus neoformans. Antimicrobial Agents and Chemotherapy, 49(8), 3297–3301. Available at: [Link]
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Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). Available at: [Link]
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Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 52. Available at: [Link]
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Clancy, C. J., Yu, V. L., Morris, A. J., Snydman, D. R., & Nguyen, M. H. (2005). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 49(8), 3171–3177. Available at: [Link]
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Andes, D., Marchillo, K., & Stamstad, T. (2003). Single-dose pharmacokinetics of fluconazole in neutropenic infected mice. ResearchGate. Available at: [Link]
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Seneviratne, C. J., & Jin, L. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Virulence, 7(4), 375-391. Available at: [Link]
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Seneviratne, C. J., & Jin, L. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 3(6), 249-263. Available at: [Link]
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Polak-Wyss, A. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(4), 118. Available at: [Link]
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Hope, W. W., et al. (2010). Pharmacokinetics and Pharmacodynamics of Fluconazole for Cryptococcal Meningoencephalitis: Implications for Antifungal Therapy and In Vitro Susceptibility Breakpoints. Antimicrobial Agents and Chemotherapy, 54(6), 2634-2638. Available at: [Link]
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Sattar, R. Z. (2023). Toxicological effects of Fluconazole on chick embryo: A literature review. Journal of Clinical Case Reports, Medical Imaging and Health Sciences, 4(2). Available at: [Link]
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Thompson, G. R., et al. (2019). Examination of Fluconazole-Induced Alopecia in an Animal Model and Human Cohort. Antimicrobial Agents and Chemotherapy, 63(2), e01384-18. Available at: [Link]
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Latimer, F. G., et al. (2001). Pharmacokinetics of fluconazole following intravenous and oral administration and body fluid concentrations of fluconazole following repeated oral dosing in horses. American Journal of Veterinary Research, 62(10), 1606-1611. Available at: [Link]
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Matus, N. F., et al. (2017). Pharmacokinetics/pharmacodynamic correlations of fluconazole in murine model of cryptococcosis. International Journal of Antimicrobial Agents, 49(3), 331-337. Available at: [Link]
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Andes, D., et al. (2003). Impact of Antimicrobial Dosing Regimen on Evolution of Drug Resistance In Vivo: Fluconazole and Candida albicans. Antimicrobial Agents and Chemotherapy, 47(4), 1182-1188. Available at: [Link]
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Gonzalez, J. M., et al. (2015). Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis. PLOS ONE, 10(11), e0141872. Available at: [Link]
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Boonstra, J. M., et al. (2021). Optimization of Fluconazole Dosing for the Prevention and Treatment of Invasive Candidiasis Based on the Pharmacokinetics of Fluconazole in Critically Ill Patients. Antimicrobial Agents and Chemotherapy, 65(3), e01554-20. Available at: [Link]
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Boonstra, J. M., et al. (2021). Optimization of Fluconazole Dosing for the Prevention and Treatment of Invasive Candidiasis Based on the Pharmacokinetics of Fluconazole in Critically Ill Patients. ResearchGate. Available at: [Link]
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Ilkit, M., & Guzel, A. B. (2021). Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. Current Fungal Infection Reports, 15(1), 1-11. Available at: [Link]
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Chen, Y., et al. (2022). Optimizing fluconazole dosing in acute renal failure patients undergoing continuous renal replacement therapy: A population pharmacokinetic/pharmacodynamic study. Frontiers in Pharmacology, 13, 991802. Available at: [Link]
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Louie, A., Drusano, G. L., & Banerjee, P. (1998). Pharmacodynamics of fluconazole in a murine model of systemic candidiasis. Antimicrobial agents and chemotherapy, 42(5), 1105-9. Available at: [Link]
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Andes, D. R., & Lewis, R. E. (2018). Overview of antifungal dosing in invasive candidiasis. Current Fungal Infection Reports, 12(1), 1-11. Available at: [Link]
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Perfect, J. R., & Wright, K. A. (1995). Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice. Antimicrobial Agents and Chemotherapy, 39(2), 523–525. Available at: [Link]
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Andes, D., et al. (2006). In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling. Antimicrobial Agents and Chemotherapy, 50(8), 2650-2659. Available at: [Link]
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Reddit user discussion. (2021). Oral gavage vs intraperitoneal injection. r/labrats. Available at: [Link]
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ResearchGate user discussion. (2020). Is it ideal to do oral gavage as well as i.p. injection at the same time? Available at: [Link]
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Clancy, C. J., et al. (2005). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. ResearchGate. Available at: [Link]
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Ghannoum, M. A., et al. (1995). Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis. Antimicrobial Agents and Chemotherapy, 39(11), 2454-2458. Available at: [Link]
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Žegura, B., et al. (2011). A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 725(1-2), 69-76. Available at: [Link]
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Technical Support Center: Fluconazole Susceptibility Testing
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Fluconazole Susceptibility Testing. This resource, designed by senior application scientists, provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls encountered during in vitro antifungal susceptibility testing. Our goal is to equip you with the expertise to generate accurate, reproducible, and reliable data for your research and development endeavors.
Introduction: The Criticality of Accurate Fluconazole MICs
Fluconazole remains a cornerstone of antifungal therapy, making accurate determination of Minimum Inhibitory Concentrations (MICs) essential for clinical diagnostics, epidemiological surveillance, and the development of new antifungal agents. However, the unique biology of fungi, particularly Candida species, presents several challenges that can lead to erroneous results. This guide will navigate you through these complexities, explaining the science behind the pitfalls and providing actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during fluconazole susceptibility testing.
Q1: My MICs for the same isolate are inconsistent between experiments. What is the most likely cause?
A1: The most common culprits for inconsistent MICs are variability in inoculum preparation , media composition , and incubation time . Even minor deviations in these parameters can significantly impact results. Ensure your inoculum is standardized precisely, your media is prepared according to established protocols (e.g., CLSI M27 or EUCAST), and your incubation times are consistent.[1][2][3]
Q2: I'm observing "trailing growth" where there's reduced but persistent fungal growth across a wide range of fluconazole concentrations. How should I interpret the MIC?
A2: This phenomenon, known as the "trailing effect" or "paradoxical growth," is a well-documented pitfall, especially with azoles like fluconazole.[4][5] For broth microdilution methods, the Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest drug concentration that produces a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[4] Ignoring this guidance and reading the MIC at 100% inhibition will lead to falsely elevated and inaccurate resistance classifications.
Q3: Why are my fluconazole MICs for quality control (QC) strains out of the acceptable range?
A3: Out-of-range QC results signal a systemic issue with your assay. Common causes include:
-
Improper storage of fluconazole or testing plates.
-
Contamination or genetic drift of the QC strain.
-
Incorrect media preparation (e.g., wrong pH, improper supplementation). [6][7]
-
Errors in inoculum density.
-
Incorrect incubation temperature or duration. [2]
Always re-run the assay with fresh reagents and a new subculture of the QC strain from a frozen stock to troubleshoot. A list of recommended QC strains and their expected MIC ranges is provided in the tables below.[8][9][10]
Q4: Can I use any culture medium for fluconazole susceptibility testing?
A4: No, the choice of medium is critical. Standardized media such as RPMI-1640 buffered with MOPS are mandated by both CLSI and EUCAST to ensure inter-laboratory reproducibility.[3][9] Using other media, like Sabouraud Dextrose Broth, can lead to significantly different and unreliable MIC values.[11] Supplementing RPMI-1640 with additional glucose can enhance growth and make endpoints easier to read without significantly altering the MIC for most isolates.[7]
Q5: What is the difference between CLSI and EUCAST guidelines for fluconazole susceptibility testing?
A5: While both organizations provide standardized methods, there are key differences in their recommended protocols and interpretive breakpoints. For instance, EUCAST recommends a spectrophotometric reading for endpoint determination and generally has lower MIC breakpoints for susceptibility compared to CLSI.[12][13][14] It is crucial to follow one set of guidelines consistently and use the corresponding breakpoints for interpretation.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on overcoming specific experimental challenges.
Guide 1: Mastering Inoculum Preparation for Reproducible Results
The Problem: An incorrect inoculum size is a primary source of error in antifungal susceptibility testing. A higher than intended inoculum can lead to falsely elevated MICs, while a lower inoculum may result in insufficient growth.
The Causality: The MIC is dependent on the initial number of fungal cells. A larger population of cells may require a higher concentration of the drug to achieve the desired level of inhibition. Standardization ensures that the starting conditions of the assay are consistent, allowing for comparable results across experiments and laboratories.[15][16][17]
Workflow for Inoculum Standardization:
Caption: CLSI-based workflow for yeast inoculum preparation.
Self-Validation Protocol:
-
Plate Count Verification: After preparing your final inoculum, perform a quantitative plate count by plating a known volume (e.g., 100 µL) onto Sabouraud Dextrose Agar.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Colony Counting: Count the number of colonies and calculate the CFU/mL of your final inoculum.
-
Verification: The calculated CFU/mL should fall within the target range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI broth microdilution).[1] If it does not, re-evaluate your dilution series and spectrophotometer calibration.
Guide 2: Troubleshooting the Trailing Growth Phenomenon
The Problem: You observe reduced but persistent growth of your fungal isolate in wells containing fluconazole concentrations above the apparent MIC, making the endpoint difficult to determine. This is particularly common with Candida albicans and Candida tropicalis.[5]
The Causality: The trailing effect is a complex phenomenon where azole antifungals act fungistatically, not fungicidally. At concentrations above the MIC, they inhibit the formation of ergosterol, a key component of the fungal cell membrane, leading to aberrant growth rather than cell death. Some studies suggest that this effect can be pH-dependent, with more acidic conditions reducing trailing.[18][19]
Decision Tree for Managing Trailing Growth:
Caption: Troubleshooting workflow for trailing growth.
Protocol for Endpoint Determination with Trailing Growth (CLSI M27):
-
Incubate: Incubate the inoculated microdilution plates at 35°C.
-
Visual or Spectrophotometric Reading: At 24 hours (and 48 hours if growth is insufficient), read the plate.
-
Identify Growth Control: Locate the drug-free well (growth control) and note its turbidity.
-
Determine 50% Inhibition: Scan the wells with increasing fluconazole concentrations. The MIC is the lowest concentration where a significant, or approximately 50%, reduction in turbidity is observed compared to the growth control.
-
Avoid 100% Inhibition: Do not read the endpoint as the first well that is optically clear. This is a common error that leads to falsely high MICs for trailing isolates.[4]
Part 3: Data and Protocols for Assay Validation
Table 1: CLSI vs. EUCAST Fluconazole Breakpoints for Candida spp. (mg/L)
| Candida Species | CLSI Susceptible | CLSI Susceptible-Dose Dependent (SDD) | CLSI Resistant | EUCAST Susceptible | EUCAST Resistant |
| C. albicans | ≤ 2 | 4 | ≥ 8 | ≤ 2 | > 2 |
| C. tropicalis | ≤ 2 | 4 | ≥ 8 | ≤ 2 | > 2 |
| C. parapsilosis | ≤ 2 | 4 | ≥ 8 | ≤ 2 | > 2 |
| C. glabrata | N/A | ≤ 32 | ≥ 64 | ≤ 0.002* | > 16 |
| C. krusei | N/A | N/A | ≥ 64 | N/A (Intrinsically Resistant) | N/A |
Note: Data compiled from various sources.[12][14][20][21] Breakpoints are subject to change; always refer to the latest CLSI M60 and EUCAST documents. For C. glabrata, CLSI now uses Susceptible-Dose Dependent (SDD) as the primary category. EUCAST has a very low susceptible breakpoint for C. glabrata, reflecting the wild-type population.
Table 2: Quality Control Strains for Fluconazole Susceptibility Testing
| QC Strain | Method | Acceptable MIC Range (mg/L) | Acceptable Zone Diameter (mm) |
| Candida parapsilosis ATCC 22019 | Broth Microdilution | 1.0 - 4.0 | N/A |
| Disk Diffusion | N/A | 22 - 33 | |
| Candida krusei ATCC 6258 | Broth Microdilution | 16 - 128 | N/A |
| Disk Diffusion | N/A | Not useful for QC | |
| Candida albicans ATCC 90028 | Disk Diffusion | N/A | 28 - 39 |
Note: Ranges are based on CLSI standards.[8][9][10][22] Always verify ranges against the current version of the relevant CLSI document.
References
-
Effect of culture media on in vitro susceptibility testing of fluconazole against some yeasts. Mycoses. Available at: [Link]
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Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. Available at: [Link]
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Standardization of a hyphal inoculum of aspergilli for amphotericin B susceptibility testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. National Institutes of Health. Available at: [Link]
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Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. American Society for Microbiology. Available at: [Link]
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Influence of different susceptibility testing methods and media on determination of the relevant fluconazole minimum inhibitory concentrations for heavy trailing Candida isolates with low-high phenotype. Medical Mycology. Available at: [Link]
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Standardization of antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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EUCAST breakpoints for antifungals. Enfermedades Infecciosas y Microbiología Clínica. Available at: [Link]
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Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. Available at: [Link]
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The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Data Mining Validation of Fluconazole Breakpoints Established by the European Committee on Antimicrobial Susceptibility Testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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When Should Antifungal Susceptibility Testing Be Performed For Candida Species Isolated From Clinical Specimens? Clinical and Laboratory Standards Institute. Available at: [Link]
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Susceptibility testing of Candida species for fluconazole: the role of buffering in the agar dilution assay. Mycoses. Available at: [Link]
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Current status of antifungal susceptibility testing methods. Medical Mycology. Available at: [Link]
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Improved medium for fluconazole susceptibility testing of Candida albicans. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Evaluation by Data Mining Techniques of Fluconazole Breakpoints Established by the Clinical and Laboratory Standards Institute (CLSI) and Comparison with Those of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Clinical Microbiology. Available at: [Link]
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Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution. American Society for Microbiology. Available at: [Link]
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Quality Control Limits for Fluconazole Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. National Institutes of Health. Available at: [Link]
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Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory. National Institutes of Health. Available at: [Link]
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CLSI and EUCAST fluconazole breakpoints for Candida spp. ResearchGate. Available at: [Link]
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Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]
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The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
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Support for the EUCAST and revised CLSI fluconazole clinical breakpoints by Sensititre® YeastOne® for Candida albicans: a prospective observational cohort study. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ResearchGate. Available at: [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. Available at: [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Brazilian Journal of Microbiology. Available at: [Link]
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Quality Control Limits for Fluconazole Disk Susceptibility Tests on Mueller-Hinton Agar with Glucose and Methylene Blue. ResearchGate. Available at: [Link]
-
Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Precision and Accuracy of Fluconazole Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Fluconazole FLC 25 mcg SD232 Composition Susceptibility Test Procedure. HiMedia Laboratories. Available at: [Link]
-
Can We Improve Antifungal Susceptibility Testing? Frontiers in Microbiology. Available at: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Fluconazole in Combination Therapy
This guide is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the efficacy of fluconazole through combination therapy. It provides in-depth technical guidance, troubleshooting for common experimental hurdles, and answers to frequently asked questions.
Section 1: Foundational Principles: Understanding Fluconazole and the Rise of Resistance
Fluconazole, a triazole antifungal, is a cornerstone in the treatment of infections caused by Candida species.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately inhibiting fungal growth.[1]
However, the widespread use of fluconazole has led to the emergence of resistance, particularly in species like Candida albicans, Candida glabrata, and the emerging multidrug-resistant pathogen Candida auris.[1][3][4] Understanding the molecular underpinnings of resistance is paramount to developing effective combination therapies.
Key Mechanisms of Fluconazole Resistance:
-
Target Enzyme Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its binding affinity for fluconazole.[2][5]
-
Overexpression of ERG11: Increased production of the target enzyme can effectively "dilute" the intracellular concentration of fluconazole, requiring higher doses to achieve an inhibitory effect.[1][5]
-
Efflux Pump Overexpression: Fungal cells can actively transport fluconazole out of the cell using ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[2][5][6] This is a major contributor to reduced intracellular drug accumulation.
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop compensatory pathways to produce the necessary sterols for membrane function, bypassing the step inhibited by fluconazole.[1]
-
Biofilm Formation: Fungal biofilms, complex communities of cells encased in an extracellular matrix, exhibit high levels of drug resistance. This is due to multiple factors, including reduced drug penetration and altered gene expression, including the upregulation of efflux pumps in the early phases of biofilm development.[6]
Section 2: Strategic Alliances: Combination Therapy Approaches
The core principle behind combination therapy is to target multiple cellular pathways simultaneously, creating a synergistic or additive effect that overcomes resistance and enhances fungal killing.
Combining Fluconazole with Other Antifungals
While combining fluconazole with other systemic azoles should be approached with caution due to the potential for increased liver toxicity, combinations with other classes of antifungals have shown promise.[7] For instance, a clinical trial has suggested a trend towards improved outcomes in patients with candidaemia when treated with a combination of amphotericin B and fluconazole versus fluconazole alone.[8]
| Antifungal Class | Example(s) | Rationale for Combination with Fluconazole |
| Polyenes | Amphotericin B | Amphotericin B binds to ergosterol, creating pores in the fungal membrane and increasing its permeability. This may facilitate the entry of fluconazole into the cell. |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | Echinocandins inhibit β-(1,3)-D-glucan synthase, disrupting cell wall synthesis. The resulting cell wall stress may increase susceptibility to the membrane-targeting effects of fluconazole. |
| Flucytosine | 5-fluorocytosine (5-FC) | 5-FC is converted to 5-fluorouracil within fungal cells, inhibiting DNA and RNA synthesis. This offers a distinct mechanism of action from fluconazole. The combination of amphotericin B and flucytosine is a well-established potent combination for cryptococcal meningitis.[8][9] |
Repurposing Non-Antifungal Drugs
A promising and expanding area of research is the combination of fluconazole with non-antifungal agents.[10][11] This strategy leverages existing, FDA-approved drugs, which can expedite the drug development pipeline. The mechanisms of synergy are diverse and often involve targeting pathways that are not directly related to fungal growth but are crucial for survival and resistance.[10][11]
Examples of Synergistic Combinations with Non-Antifungal Drugs:
| Drug Class | Example(s) | Potential Mechanism of Synergy |
| Calcineurin Inhibitors | Cyclosporine A, Tacrolimus | Inhibit the calcineurin signaling pathway, which is involved in stress responses and virulence in fungi. This can compromise the fungal cell's ability to withstand the stress induced by fluconazole.[10][12][13] |
| Hsp90 Inhibitors | Geldanamycin, 17-AAG | Hsp90 is a chaperone protein that plays a key role in the stability of proteins involved in stress responses and drug resistance, including components of the ergosterol biosynthesis pathway.[10][11] |
| Calcium Homeostasis Regulators | Doxycycline | Can disrupt intracellular calcium balance, which may interfere with signaling pathways essential for fungal survival and biofilm formation.[14] |
| Statins | Lovastatin, Simvastatin | Inhibit HMG-CoA reductase, an enzyme in the ergosterol biosynthesis pathway upstream of the target of fluconazole.[15] |
| Anticholinergics | Dicyclomine | Can increase fungal cell permeability and inhibit nutrient uptake, enhancing the effect of fluconazole.[16] |
| Natural Compounds | Berberine | Has been shown to have synergistic effects with fluconazole, even against drug-resistant Candida albicans.[17] |
Section 3: In the Lab: Experimental Protocols
Workflow for Screening Combination Therapies
Caption: A typical workflow for identifying and validating synergistic drug combinations.
Protocol: Checkerboard Microdilution Assay
This assay is a standard method for determining the in vitro interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of fluconazole and a test compound.
Materials:
-
96-well microtiter plates
-
Fluconazole stock solution
-
Test compound stock solution
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Incubator (35°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to all wells of a 96-well plate.
-
In column 1, add an additional 50 µL of a 4x final concentration of the test compound. In row A, add an additional 50 µL of a 4x final concentration of fluconazole.
-
-
Serial Dilutions:
-
Perform a 2-fold serial dilution of the test compound across the plate from column 1 to column 10.
-
Perform a 2-fold serial dilution of fluconazole down the plate from row A to row G.
-
Column 11 will contain only the test compound dilutions (positive control for test compound). Row H will contain only fluconazole dilutions (positive control for fluconazole). Well H12 will contain only media and inoculum (growth control).
-
-
Inoculation:
-
Prepare a fungal inoculum in RPMI 1640 at a concentration of 1-5 x 10^5 CFU/mL.
-
Add 100 µL of the inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.
-
-
FICI Calculation:
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol: Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial effect over time.
Objective: To assess the rate of fungal killing by fluconazole and a test compound, alone and in combination.
Materials:
-
Culture tubes or flasks
-
Fluconazole and test compound at desired concentrations (e.g., 2x MIC)
-
RPMI 1640 medium buffered with MOPS
-
Fungal inoculum
-
Incubator with shaking capabilities (35°C)
-
Plating supplies (agar plates, spreader)
Procedure:
-
Setup:
-
Prepare tubes with RPMI 1640 containing:
-
No drug (growth control)
-
Fluconazole alone
-
Test compound alone
-
Fluconazole + test compound
-
-
-
Inoculation:
-
Sampling:
-
At time points 0, 2, 4, 8, 12, and 24 hours, remove an aliquot from each tube.
-
Perform serial dilutions and plate onto agar plates.
-
-
Incubation and Counting:
-
Incubate plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[19]
-
Antagonism is defined as a ≥2 log10 increase in CFU/mL between the combination and the least active single agent.
-
Section 4: Troubleshooting & FAQs
This section addresses common issues encountered during combination therapy experiments.
Q1: My checkerboard assay results are not reproducible. What could be the cause?
A1: Reproducibility issues in checkerboard assays often stem from a few key areas:
-
Pipetting Errors: Inconsistent pipetting during serial dilutions can significantly skew results. Ensure your pipettes are calibrated and use fresh tips for each dilution step.[20]
-
Inoculum Density: The final inoculum concentration is critical. An inoculum that is too high or too low can affect the MIC values. Always standardize your inoculum using a spectrophotometer or hemocytometer to match a 0.5 McFarland standard.[21]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and drugs, leading to inaccurate readings. It's good practice to fill the perimeter wells with sterile water or media and not use them for experimental data.[20]
-
Compound Solubility: Ensure that your test compound is fully soluble in the assay medium at the concentrations being tested. Precipitation of the compound can be misinterpreted as an antagonistic or synergistic effect.[20]
Q2: I'm not seeing synergy in my time-kill assay, even though the checkerboard assay suggested it. Why the discrepancy?
A2: The checkerboard assay is a static endpoint measurement, while the time-kill assay is dynamic. Discrepancies can arise due to:
-
Tolerant Subpopulations: The checkerboard assay may not detect small, drug-tolerant subpopulations that can regrow over time in a time-kill experiment.
-
Paradoxical Growth (Eagle Effect): Some antifungals can exhibit reduced activity at very high concentrations. If your checkerboard assay used a wide range of concentrations, you might have observed inhibition at lower concentrations that is not sustained in the fixed concentrations of a time-kill assay.
-
Timing of Drug Action: The synergistic effect may be time-dependent. It's possible that synergy occurs at a time point you did not measure. Consider extending your time-kill assay to 48 hours.
Q3: How do I interpret an FICI value between 0.5 and 1.0?
A3: An FICI value in this range is typically considered "additive" or "indifferent." While not a strong synergistic interaction, an additive effect can still be clinically relevant as it may allow for the use of lower doses of each drug, potentially reducing toxicity.
Q4: Can I use a different medium besides RPMI 1640 for my assays?
A4: The Clinical and Laboratory Standards Institute (CLSI) recommends RPMI 1640 buffered with MOPS for antifungal susceptibility testing to ensure standardization and comparability of results between laboratories.[22][23][24] Using a different medium can alter drug activity and fungal growth, making it difficult to compare your results to established literature. If you must use a different medium for specific experimental reasons, this deviation should be noted and validated.
Q5: My fluconazole-resistant strain is still showing resistance in the combination therapy. What should I do next?
A5:
-
Confirm Resistance Mechanism: If possible, investigate the mechanism of resistance in your strain (e.g., via qPCR for efflux pump or ERG11 expression, or sequencing of ERG11). This can help you choose a more targeted combination partner. For example, if resistance is due to efflux pump overexpression, a combination with an efflux pump inhibitor would be a logical next step.
-
Increase Drug Concentrations: The concentrations used in your initial screen may not have been high enough. Try a higher concentration range for both fluconazole and the test compound.
-
Test a Different Class of Compound: The chosen partner drug may not be effective against the specific resistance mechanism of your isolate. Broaden your screen to include compounds with different mechanisms of action.
Visualizing the Problem: Troubleshooting the Checkerboard Assay
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- 4. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antifungal combination therapy: clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Combination of fluconazole with non-antifungal agents: a promising approach to cope with resistant Candida albicans infections and insight into new antifungal agent discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Assessment of Fluconazole and Cyclosporine A Antifungal Activities: A Promising Drug Combination Against Different Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic Effects of Fluconazole Combined with Doxycycline Against Dual-Species Cultures of Candida albicans and Staphylococcus epidermidis and the Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combinatory effect of fluconazole and FDA-approved drugs against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 17. Fluconazole - Wikipedia [en.wikipedia.org]
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- 21. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
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- 24. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Technical Support Center: Fluconazole Stability and Degradation
Welcome to the technical support center for fluconazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation pathways of fluconazole. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked questions (FAQs)
This section addresses common questions regarding the stability and degradation of fluconazole.
What are the primary degradation pathways for fluconazole?
Fluconazole is a relatively stable compound, but it can degrade under certain conditions through several pathways:
-
Oxidative Degradation: This is a significant degradation pathway, especially under stress conditions. Fluconazole can be oxidized by agents like hydrogen peroxide or potassium permanganate, particularly in acidic environments.[1][2][3] The degradation often involves the modification of the triazole rings or the propanol backbone.[4][5]
-
Photodegradation: While fluconazole does not absorb light above 290 nm and is therefore not susceptible to direct photolysis by sunlight, it can undergo indirect photodegradation.[6][7] This process is often initiated by reactive species like hydroxyl radicals (•OH) generated from other components in a solution, such as nitrate or dissolved organic matter.[6][8] The photodegradation of fluconazole is also pH-dependent.[9][10]
-
Hydrolysis: Fluconazole is generally stable to hydrolysis in neutral conditions. However, forced degradation studies have shown some level of degradation under strong acidic and alkaline conditions, especially at elevated temperatures.[11][12]
-
Microbial Degradation: Fluconazole is known to be persistent and shows high resistance to biodegradation in conventional wastewater treatment.[6][8][13] However, some microbial species might be capable of degrading it under specific conditions.[14]
What environmental factors influence the stability of fluconazole?
Several environmental factors can impact the stability of fluconazole:
-
pH: The pH of a solution can significantly influence fluconazole's degradation rate, particularly in photodegradation and hydrolysis.[9][10] Its solubility is also pH-dependent, being higher in acidic conditions.[15]
-
Temperature: Elevated temperatures can accelerate degradation, especially during forced degradation studies involving oxidative and hydrolytic stress.[3][11]
-
Light: Exposure to UV light, particularly UV-254, can induce photodegradation, with the rate being pH-dependent.[9][10]
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to significant degradation of fluconazole.[1][2][3]
-
Excipients: In pharmaceutical formulations, interactions with excipients can potentially affect the stability of fluconazole. Compatibility studies are crucial during formulation development.[16][17]
What are the major degradation products of fluconazole?
Several degradation products of fluconazole have been identified through various stress studies:
-
Oxidative Degradation Products: Under oxidative stress, fluconazole can degrade into several products. One major degradation product identified involves the cleavage of the triazole moiety.[4][5]
-
Photodegradation Products: Indirect photodegradation can lead to the formation of persistent transformation products like 1,2,4-triazole.[6][8] Other identified by-products from photodegradation studies include those resulting from hydroxylative defluorination reactions.[9][10]
Below is a diagram illustrating the structure of fluconazole and one of its major degradation products.
Caption: Structure of Fluconazole and a key photodegradation product.
How should I store fluconazole solutions for experimental use?
For short-term experimental use, it is recommended to prepare fresh aqueous solutions of fluconazole daily.[18] If stock solutions in organic solvents like DMSO or ethanol are prepared, they should be stored at low temperatures (e.g., -20°C) and protected from light to minimize degradation.
Troubleshooting Guides
This section provides step-by-step guidance for troubleshooting common issues encountered during fluconazole stability and degradation studies.
Scenario 1: Unexpectedly high degradation of fluconazole in my formulation during storage.
Question: I've prepared a liquid formulation of fluconazole, and I'm observing a significant loss of the active ingredient much faster than anticipated, even when stored at recommended conditions. What could be the cause, and how can I investigate it?
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high fluconazole degradation.
Step-by-Step Guide:
-
Verify Storage Conditions:
-
Causality: Incorrect storage is a common cause of accelerated degradation. Ensure that the storage temperature, humidity, and light exposure are within the specified limits for your formulation.[19][20]
-
Action: Double-check the settings of your stability chambers or storage area. Use calibrated data loggers to monitor conditions continuously.
-
-
Investigate Excipient Incompatibility:
-
Causality: Chemical interactions between fluconazole and excipients can lead to degradation.[16][17] Some excipients can also generate reactive species that degrade the active pharmaceutical ingredient (API).
-
Action:
-
Review the literature for known incompatibilities of fluconazole with the excipients used in your formulation.
-
Conduct compatibility studies by preparing binary mixtures of fluconazole and each excipient and analyzing them using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[16][17]
-
-
-
Conduct a Forced Degradation Study:
-
Causality: A forced degradation (or stress testing) study will help you understand the intrinsic stability of your formulation and identify the most likely degradation pathways.[11][12]
-
Action: Subject your formulation to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[21] This should include:
-
-
Identify Degradation Products:
-
Causality: Knowing the identity of the degradation products provides crucial clues about the degradation mechanism.
-
Action: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and detect fluconazole and its degradation products.[23] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[4]
-
-
Reformulate or Add Stabilizers:
-
Causality: Based on the identified degradation pathway, you may need to modify your formulation.
-
Action:
-
If oxidative degradation is the issue, consider adding an antioxidant.
-
If an excipient is found to be incompatible, replace it with a more suitable alternative.
-
Adjusting the pH of the formulation might also improve stability.
-
-
Scenario 2: Inconsistent results in my fluconazole stability-indicating HPLC method.
Question: I have developed an HPLC method for a stability study of fluconazole, but I'm getting inconsistent results, such as shifting retention times and variable peak areas. How can I troubleshoot my method?
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Action |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure thorough mixing. Consider using a gradient proportioning valve test. 2. Use a column oven to maintain a constant temperature. 3. Check the column's performance with a standard before each run. If performance has deteriorated, replace the column. |
| Variable Peak Areas | 1. Inconsistent injection volume. 2. Sample degradation in the autosampler. 3. Poor sample solubility or precipitation. | 1. Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. 2. Keep the autosampler tray cooled if the sample is known to be unstable at room temperature. 3. Verify the solubility of fluconazole in your sample diluent. Filter samples before injection. |
| Ghost Peaks or Carryover | 1. Contamination from previous injections. 2. Impurities in the mobile phase or diluent. | 1. Implement a robust needle wash protocol in your autosampler method. Inject a blank after a high-concentration sample to check for carryover. 2. Use high-purity solvents and freshly prepared mobile phase. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Mismatched pH between sample and mobile phase. 3. Column contamination or aging. | 1. Dilute the sample to a lower concentration. 2. Adjust the pH of the sample diluent to be closer to that of the mobile phase. 3. Flush the column with a strong solvent or replace it if necessary. |
Experimental Protocol: Forced Degradation Study for Fluconazole
This protocol outlines a general procedure for conducting a forced degradation study on a fluconazole drug substance, as recommended by ICH guidelines.
1. Materials and Reagents:
-
Fluconazole reference standard
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer
2. Equipment:
-
HPLC system with a PDA or UV detector
-
LC-MS system (for identification of degradation products)
-
pH meter
-
Water bath or oven
-
Photostability chamber
3. Procedure:
-
Acid Hydrolysis: Dissolve fluconazole in 1 M HCl and heat at 80°C for 2 hours. Cool the solution and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve fluconazole in 1 M NaOH and heat at 80°C for 2 hours. Cool the solution and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Dissolve fluconazole in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid fluconazole powder in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid fluconazole powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
-
The method should be able to separate the intact fluconazole peak from all degradation product peaks.
-
Use a PDA detector to check for peak purity.
-
If significant degradation is observed, use LC-MS to identify the major degradation products.
References
-
Hyland, C., et al. (2021). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. ACS Publications. [Link]
-
Hyland, C., et al. (2022). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. PubMed. [Link]
-
El-Didamony, A. M., et al. (2023). Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling. ACS Omega. [Link]
-
Chen, Y., et al. (2014). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation. PubMed. [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
LSC Group®. (n.d.). ICH Stability Guidelines. LSC Group®. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Fosfluconazole?. Patsnap Synapse. [Link]
-
Hubicka, U., et al. (2019). Determination of fluconazole and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solutions by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Chen, Y., et al. (2014). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. ResearchGate. [Link]
-
Jebaliya, H. J., et al. (2015). A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. SciSpace. [Link]
-
da Silva, A. C. C., et al. (2011). Stability Study of Fluconazole Applying Validated Bioassay and Stability-Indicating LC Methods. OMICS International. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluconazole. PubChem. [Link]
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El-Didamony, A. M., et al. (2023). Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling. ACS Omega. [Link]
-
AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
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Darwish, I. A., et al. (2011). STABILITY-INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF FLUCONAZOLE IN THE PRESENCE OF ITS OXIDATIVE DEGRADATION PRODUCT - KINETIC AND STRESS STUDY. Taylor & Francis Online. [Link]
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Slideshare. (2016). Ich guideline for stability testing. Slideshare. [Link]
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ResearchGate. (n.d.). Proposed scheme for preparing the oxidative degradation products of fluconazole. ResearchGate. [Link]
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Teleginski, L. K., et al. (2015). Fluconazole–excipient compatibility studies as the first step in the development of a formulation candidate for biowaiver. ResearchGate. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
Jebaliya, H. J., et al. (2015). A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. ResearchGate. [Link]
-
Hubicka, U., et al. (2019). DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC. Biblioteka Nauki. [Link]
-
El-Didamony, A. M., et al. (2023). Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling. PubMed Central. [Link]
-
International Journal of Scientific Research & Technology. (2023). Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. International Journal of Scientific Research & Technology. [Link]
-
Teleginski, L. K., et al. (2015). Fluconazole–excipient compatibility studies as the first step in the development of a formulation candidate for biowaiver. Semantic Scholar. [Link]
-
International journal of research trends and innovation. (n.d.). Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. ijrti.org. [Link]
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ResearchGate. (n.d.). -Biodegradation of climbazole (A) and fluconazole (B), and the.... ResearchGate. [Link]
-
Drugs.com. (n.d.). Fluconazole: Package Insert / Prescribing Information. Drugs.com. [Link]
-
Walczak, E., et al. (2023). Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies. NIH. [Link]
-
Gorniak, R., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PubMed Central. [Link]
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Pfizer. (n.d.). DIFLUCAN® TABLET, SUSPENSION (Fluconazole TABLET, SUSPENSION) Contraindications. Pfizer Medical - US. [Link]
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Healthline. (2023). Fluconazole and Interactions: Other Drugs, Alcohol, and More. Healthline. [Link]
-
Numerade. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Numerade. [Link]
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da Silva, A. C. C., et al. (2011). Stability study of fluconazole applying validated bioassay and stability-indicating LC methods. SciSpace. [Link]
-
ResearchGate. (2020). (PDF) Stability of Fluconazole Suspension Physicochemical Stability of Extemporaneously Prepared Oral Suspension of Fluconazole 50 mg/mL in SuspendIt™. ResearchGate. [Link]
-
da Silva, J. C., et al. (2023). Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions. PubMed Central. [Link]
-
ResearchGate. (2021). Degradation of azole fungicide fluconazole in aqueous solution by thermally activated persulfate. ResearchGate. [Link]
- Google Patents. (n.d.). WO2002076955A1 - Process for preparing fluconazole and its crystal modifications.
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MDPI. (n.d.). In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation. MDPI. [Link]
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Technical Support Center: Navigating the Fluconazole Trailing Effect in Antifungal Susceptibility Testing
Welcome to the technical support center for antifungal susceptibility testing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into overcoming the challenges associated with the fluconazole trailing effect in Minimum Inhibitory Concentration (MIC) testing. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fluconazole trailing effect.
Q1: What is the fluconazole trailing effect?
A1: The fluconazole trailing effect, also referred to as paradoxical growth, is a phenomenon observed during in vitro antifungal susceptibility testing where there is a persistent but reduced level of fungal growth at fluconazole concentrations above the true MIC.[1][2] This can lead to difficulties in determining the precise endpoint for the MIC, potentially resulting in falsely elevated MIC values, especially when readings are taken at 48 hours.[1][3]
Q2: What causes the trailing effect?
A2: The exact mechanisms are not fully elucidated but are thought to be multifactorial. One of the primary suggested causes is the upregulation of efflux pump genes, such as CDR1, and other resistance-related genes upon exposure to the drug.[4][5] This adaptive response allows a subpopulation of the fungal cells to survive and exhibit limited growth at higher drug concentrations.
Q3: Is the trailing effect equivalent to fluconazole resistance?
A3: Not necessarily. The clinical significance of the trailing effect is a subject of ongoing debate.[1] Many isolates that exhibit trailing in vitro may still be susceptible to fluconazole treatment in vivo.[3][5][6][7][8] This is why accurate interpretation of MIC results in the presence of trailing is critical to avoid misclassifying a susceptible isolate as resistant.
Q4: Which fungal species are most commonly associated with the trailing effect?
A4: The trailing effect is most frequently reported with Candida species, particularly Candida albicans and Candida tropicalis.[5][9]
Q5: How do CLSI and EUCAST guidelines address the trailing effect?
A5: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) acknowledge the trailing phenomenon. Their guidelines recommend specific procedures for reading MIC endpoints for azole antifungals. A key recommendation is to read the MIC as the lowest drug concentration that causes a significant inhibition of growth (typically a 50-80% reduction) compared to the growth control, rather than complete inhibition.[1][10] Additionally, reading the MIC at 24 hours is often advised to minimize the impact of trailing growth.[1][3][11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: My MIC readings for the same isolate are inconsistent between experiments, especially at 48 hours.
This is a classic indicator of the trailing effect. Here’s how to troubleshoot:
-
Step 2: Verify Your Medium. Use the standardized RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.[1] Variations in pH can significantly impact fluconazole's activity and the expression of the trailing phenotype.[1][6]
-
Step 3: Prioritize the 24-hour Reading. The trailing effect is less pronounced at 24 hours.[1][3] Reading the MIC at this earlier time point often provides a more accurate and clinically relevant result.[11]
-
Step 4: Refine Your Endpoint Reading. The MIC should be recorded as the lowest concentration of fluconazole that results in a significant reduction in growth (approximately 50-80%) compared to the positive control.[1] Avoid reading for 100% inhibition, as this will invariably lead to falsely high MICs in the presence of trailing. Using a spectrophotometer can help to standardize this reading.
Problem 2: I observe faint, residual growth across a wide range of fluconazole concentrations, making it impossible to determine a clear MIC endpoint.
This is the visual manifestation of the trailing effect. Consider the following advanced troubleshooting steps:
-
Step 1: Adjust the pH of the Medium. Research has shown that a more acidic environment can reduce or even eliminate the trailing effect.[1][6][7] You can try adjusting the pH of your RPMI 1640 medium to around 5.0.[1][6] However, it is crucial to validate this modification with your quality control strains to ensure it doesn't affect the MICs of non-trailing isolates.
-
Step 2: Consider an Alternative Testing Method. If trailing persists and remains problematic with broth microdilution, consider using an alternative method like the Etest on Mueller-Hinton agar supplemented with glucose and methylene blue, which can sometimes provide clearer endpoints for trailing isolates.[12]
Problem 3: My quality control (QC) strain is showing trailing, or its MIC is out of the expected range.
This indicates a systemic issue with your testing procedure or reagents.
-
Step 1: Re-evaluate Your Entire Protocol. Meticulously review every step of your protocol, from media preparation and inoculum standardization to incubation conditions.
-
Step 2: Check Your Reagents. Ensure that your fluconazole stock solution is correctly prepared and stored, and that your media components are not expired and are of high quality.
-
Step 3: Culture a Fresh QC Strain. Sub-culturing QC strains too many times can lead to phenotypic changes. Always use a fresh culture from a frozen stock for your experiments.
Data Presentation
The following table summarizes the key parameters for fluconazole MIC testing to mitigate the trailing effect, based on CLSI guidelines.
| Parameter | Recommendation | Rationale |
| Inoculum Concentration | 0.5 x 10³ to 2.5 x 10³ CFU/mL | Consistency is critical for reproducible MICs.[1] |
| Medium | RPMI 1640 with L-glutamine, no bicarbonate, buffered with MOPS to pH 7.0 | Standardized medium ensures consistent drug activity.[1] |
| Incubation Temperature | 35°C | Standard incubation temperature for fungal susceptibility testing.[1] |
| Incubation Time | 24 hours is often recommended for reading | Minimizes the impact of trailing growth.[1][3][11] |
| Endpoint Reading | Lowest concentration with significant (~50-80%) growth inhibition | Avoids falsely elevated MICs due to trailing.[1] |
Experimental Protocols
Protocol: Broth Microdilution MIC Testing for Fluconazole with Trailing Mitigation
-
Prepare the Inoculum:
-
From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Prepare the Fluconazole Dilutions:
-
Perform serial twofold dilutions of fluconazole in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculate the Plate:
-
Add 100 µL of the standardized fungal inoculum to each well containing the fluconazole dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubate:
-
Incubate the plate at 35°C for 24 hours.
-
-
Read the MIC:
-
Visually or with a spectrophotometer, determine the lowest concentration of fluconazole that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the drug-free growth control well.[2]
-
Visualization
Troubleshooting Workflow for Fluconazole Trailing Effect
Caption: Decision-making workflow for troubleshooting the fluconazole trailing effect.
References
-
ASM Journals. Data Mining Validation of Fluconazole Breakpoints Established by the European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Levinson, T., Dahan, A., Novikov, A., Paran, Y., Berman, J., & Ben-Ami, R. (2021). Impact of tolerance to fluconazole on treatment response in Candida albicans bloodstream infection. Mycoses, 64(1), 78–85. [Link]
-
Arthington-Skaggs, B. A., Lee-Yang, W., Ciblak, M. A., Frade, J. P., Brandt, M. E., Hajjeh, R. A., Harrison, L. H., Sofair, A. N., & Warnock, D. W. (2000). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 38(1), 153–156. [Link]
-
Binder, U., Aigner, M., Risslegger, B., Hortnagl, C., Lass-Flörl, C., & Lackner, M. (2020). Implications of the "EUCAST trailing" phenomenon in C. tropicalis for the in vivo susceptibility in invertebrate and murine models. Mycoses, 63(12), 1356–1363. [Link]
-
Pfaller, M. A., Diekema, D. J., Rex, J. H., Espinel-Ingroff, A., Johnson, E. M., Andes, D., ... & Clinical and Laboratory Standards Institute. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–153. [Link]
-
Cuesta, I., Bielza, C., Cuenca-Estrella, M., & Rodriguez-Tudela, J. L. (2010). CLSI and EUCAST fluconazole breakpoints for Candida spp. Journal of Antimicrobial Chemotherapy, 65(5), 1073–1075. [Link]
-
Lee, M. K., Kim, H. R., Kim, M. N., Park, C. K., & Lee, W. G. (2006). Susceptibility and trailing growth of Candida albicans to fluconazole: Results of a Korean multicentre study. Mycoses, 49(1), 42–47. [Link]
-
Marr, K. A., Rustad, T. R., Rex, J. H., & White, T. C. (2001). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 45(1), 355–358. [Link]
-
Marr, K. A., Rustad, T. R., Rex, J. H., & White, T. C. (2001). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 45(1), 355-358. [Link]
-
Rex, J. H., Pfaller, M. A., Walsh, T. J., Chaturvedi, V., Espinel-Ingroff, A., Ghannoum, M. A., ... & Warnock, D. W. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 36(1), 153–156. [Link]
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Chen, Y. C., Chen, Y. H., Ko, W. C., Liu, C. Y., & Hsueh, P. R. (2021). Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates. Journal of Fungi, 7(8), 612. [Link]
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Chen, Y. C., Chen, Y. H., Ko, W. C., Liu, C. Y., & Hsueh, P. R. (2021). Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates. Journal of Fungi, 7(8), 612. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods. Drug Resistance Updates, 15(5-6), 258–271. [Link]
-
Chen, Y. C., Chen, Y. H., Ko, W. C., Liu, C. Y., & Hsueh, P. R. (2021). Mechanisms of Azole Resistance and Trailing in Candida tropicalis Bloodstream Isolates. Journal of Fungi, 7(8), 612. [Link]
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Anaissie, E., Paetznick, V., & Bodey, G. P. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial agents and chemotherapy, 35(8), 1641–1646. [Link]
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Levinson, T., Dahan, A., Novikov, A., Paran, Y., Berman, J., & Ben-Ami, R. (2021). The impact of the fluconazole trailing effect on the persistence of Candida albicans bloodstream infection when treated with fluconazole. Mycoses, 64(1), 78–85. [Link]
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Pfaller, M. A., Messer, S. A., Boyken, L., Hollis, R. J., & Diekema, D. J. (2007). Validation of 24-Hour Fluconazole MIC Readings versus the CLSI 48-Hour Broth Microdilution Reference Method: Results from a Global Candida Antifungal Surveillance Program. Journal of Clinical Microbiology, 45(3), 796–802. [Link]
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Arikan, S., Yücesoy, M., & Hasçelik, G. (2009). Influence of different susceptibility testing methods and media on determination of the relevant fluconazole minimum inhibitory concentrations for heavy trailing Candida isolates with low-high phenotype. Mycoses, 52(6), 511–516. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2012). Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods. Drug Resistance Updates, 15(5-6), 258–271. [Link]
-
Marr, K. A., Rustad, T. R., Rex, J. H., & White, T. C. (2001). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 45(1), 355–358. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa156. [Link]
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de Oliveira, V. M., Johann, S., de Faria, R. O., da Silva, G. A., & de Siqueira, L. B. (2016). Reversal of fluconazole resistance induced by a synergistic effect with Acca sellowiana in Candida glabrata strains. Pharmaceutical biology, 54(11), 2636–2643. [Link]
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Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(1), 111–115. [Link]
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Colombo, A. L., Barchiesi, F., McGough, D. A., Rinaldi, M. G., & Sandven, P. (1998). Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory. Journal of Clinical Microbiology, 36(1), 153–156. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. [Link]
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Ghannoum, M. A., Elewski, B., & Smith, M. C. (2001). Successful Treatment of Fluconazole-Resistant Oropharyngeal Candidiasis by a Combination of Fluconazole and Terbinafine. Clinical and Vaccine Immunology, 8(4), 843–845. [Link]
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Brandolt, T. M., Klafke, G. B., & Gonçalves, C. V. (2024). Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management. Journal of Fungi, 10(12), 978. [Link]
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Jenks, J. D., & Hoenigl, M. (2023). Novel antifungals and treatment approaches to tackle resistance and improve outcomes of invasive fungal disease. Journal of Fungi, 9(4), 450. [Link]
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Carradori, S., & Di Giacomo, N. (2024). Natural Substances as Valuable Alternative for Improving Conventional Antifungal Chemotherapy: Lights and Shadows. International Journal of Molecular Sciences, 25(9), 4930. [Link]
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Technical Support Center: Method Validation for Fluconazole Bioanalytical Assays
Welcome to the technical support center for fluconazole bioanalytical method validation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust bioanalytical methods for fluconazole. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are not only compliant but scientifically sound.
Introduction to Fluconazole Bioanalysis
Fluconazole (C₁₃H₁₂F₂N₆O) is a triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections.[1] Accurate quantification of fluconazole in biological matrices like plasma is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Its physicochemical properties—being a polar compound with two triazole rings and pKa values around 2-3 and 11—present unique challenges in bioanalysis that demand a well-validated method.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during method development, validation, and sample analysis.
Core Validation Parameters: A Practical Overview
Before diving into troubleshooting, it's essential to understand the core parameters of bioanalytical method validation as mandated by regulatory bodies like the FDA and EMA.[4][5][6][7][8]
| Validation Parameter | Description | Typical Acceptance Criteria (Chromatographic Methods) |
| Specificity & Selectivity | The ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix. Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | A calibration curve with at least 6-8 non-zero standards. A correlation coefficient (r²) of ≥0.99 is generally expected. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | At least three concentrations (Low, Medium, High QC). Mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15%. |
| Recovery | The extraction efficiency of an analytical method, comparing the analyte response from an extracted sample to the response of a non-extracted standard. | Recovery should be consistent, precise, and reproducible. While a specific percentage isn't mandated, high and consistent recovery is desirable. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation (%CV) of the IS-normalized matrix factor should not be greater than 15% across at least 6 lots of blank matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability is assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage, autosampler). Mean concentration of stability samples should be within ±15% of nominal concentration. |
Table 1: Summary of key bioanalytical validation parameters and general acceptance criteria based on FDA and EMA guidelines.[4][5][6][7][8]
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your fluconazole assays in a question-and-answer format.
Section 1: Chromatographic & Peak Shape Issues
Question: I'm observing significant peak tailing for fluconazole on my C18 column. What's the cause and how can I fix it?
Answer: Peak tailing for fluconazole is a common issue, often stemming from its chemical structure. Fluconazole has two basic triazole groups which can interact with acidic silanol groups (-Si-OH) on the surface of silica-based columns through secondary ionic interactions.[9] This is especially problematic with older, "Type-A" silica columns.
Causality & Troubleshooting Steps:
-
Silanol Interactions (Primary Cause):
-
Explanation: The nitrogen atoms in the triazole rings can become protonated, leading to a strong interaction with deprotonated (ionized) silanol groups on the silica surface, causing the peak to tail.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[9]
-
Solution 2: Use a Modern, End-capped Column: High-purity, "Type-B" silica columns that are thoroughly end-capped have a much lower concentration of active silanol groups, significantly reducing tailing for basic compounds like fluconazole.
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, but this can sometimes lead to ion suppression in LC-MS/MS.
-
-
Column Overload:
-
Explanation: Injecting too high a concentration of fluconazole can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample to ensure the amount of fluconazole on the column is within its linear range.
-
-
Extra-Column Volume:
-
Explanation: Excessive tubing length or diameter between the column and the detector can cause band broadening and tailing.[10]
-
Solution: Use tubing with a smaller internal diameter (e.g., ≤0.005 inches) and keep the length as short as possible.
-
Question: My fluconazole peak is fronting. What does this indicate?
Answer: Peak fronting is less common than tailing but usually points to a few specific problems.
Causality & Troubleshooting Steps:
-
Sample Overload (in concentration):
-
Explanation: While mass overload often causes tailing, high concentration overload, especially if the sample solvent is much stronger than the mobile phase, can cause the peak to front.
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.
-
-
Column Collapse or Void:
-
Explanation: A physical void at the head of the column can disrupt the sample band as it enters the column, leading to distorted peaks. This can be caused by pressure shocks or operating outside the column's stable pH range.
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced. Using a guard column can help protect the analytical column.[11][12]
-
Section 2: Sensitivity, Matrix Effects, and Recovery
Question: I'm having trouble with ion suppression in my LC-MS/MS assay for fluconazole in plasma. How do I identify and mitigate this?
Answer: Ion suppression is a significant challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source, leading to reduced sensitivity and inaccurate results.[13][14] For fluconazole in plasma, the primary culprits are often endogenous phospholipids from cell membranes.
Identifying Ion Suppression:
The most effective method is a post-column infusion experiment .
-
Continuously infuse a standard solution of fluconazole at a constant rate into the LC flow after the analytical column.
-
Inject a blank, extracted plasma sample.
-
Monitor the fluconazole signal. A steady baseline will be observed. If there is a dip in the baseline at a specific retention time, it indicates that something eluting from the matrix at that time is suppressing the fluconazole signal.[13]
Mitigating Ion Suppression:
-
Improve Chromatographic Separation:
-
Explanation: The goal is to chromatographically separate fluconazole from the region of ion suppression.
-
Solution: Adjust the gradient profile to shift the fluconazole peak away from the suppression zone. Often, phospholipids elute in the later part of a typical reversed-phase gradient.
-
-
Enhance Sample Preparation:
-
Explanation: More effective removal of matrix components, especially phospholipids, is key.
-
Solution 1 (Protein Precipitation - PPT): While simple, PPT is often insufficient for removing phospholipids.
-
Solution 2 (Liquid-Liquid Extraction - LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents to optimize the extraction of fluconazole while leaving interferences behind.
-
Solution 3 (Solid-Phase Extraction - SPE): SPE is generally the most effective technique for removing phospholipids and other interferences. A mixed-mode or phospholipid removal SPE plate/cartridge would be highly effective.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Explanation: A SIL-IS (e.g., Fluconazole-d4) will co-elute with the analyte and experience the same degree of ion suppression.[15] By using the peak area ratio of the analyte to the IS, the variability caused by the matrix effect can be compensated for. This is the most robust approach and is highly recommended by regulatory agencies.
-
Question: My recovery for fluconazole from plasma is low and inconsistent. What steps can I take to improve it?
Answer: Low and variable recovery often points to issues in the sample extraction procedure.
Causality & Troubleshooting Steps:
-
Suboptimal Extraction Solvent (for LLE):
-
Explanation: The chosen organic solvent may not have the optimal polarity to efficiently extract fluconazole from the aqueous plasma matrix.
-
Solution: Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). A mixture of solvents might also improve efficiency.
-
-
Incorrect pH (for LLE/SPE):
-
Explanation: The ionization state of fluconazole is pH-dependent. For efficient extraction into an organic solvent, it should be in its neutral, un-ionized form. Given its pKa values, adjusting the sample pH can significantly impact recovery.
-
Solution: Adjust the pH of the plasma sample before extraction. To extract the basic triazole groups in their neutral form, increase the pH of the sample to be at least 2 units above the relevant pKa.
-
-
Incomplete Protein Binding Disruption:
-
Explanation: Fluconazole has low protein binding (11-12%), so this is less likely to be a major issue, but it can contribute.[1]
-
Solution: In a protein precipitation step, ensure a sufficient volume of organic solvent (e.g., acetonitrile) is used (typically a 3:1 or 4:1 ratio of solvent to plasma) and that vortexing is adequate to fully denature the proteins and release the drug.
-
Section 3: Stability Issues
Question: I'm conducting forced degradation studies. What are the likely degradation products of fluconazole, and how can I ensure my method is stability-indicating?
Answer: Forced degradation studies are crucial to demonstrate that your analytical method can separate the intact drug from its degradation products, making it "stability-indicating." Fluconazole is relatively stable but can be degraded under certain stress conditions, particularly oxidation.[16][17]
Common Degradation Pathways:
-
Oxidative Degradation: This is often the most significant degradation pathway for fluconazole. Studies have shown that treatment with oxidizing agents like hydrogen peroxide or potassium permanganate can lead to the formation of several degradation products.[16][18] The exact structures can be complex, but they may involve modifications to the triazole rings or the propanol backbone.
-
Photolytic Degradation: Exposure to UV light can also cause degradation.[19]
-
Acid/Base Hydrolysis & Thermal Stress: Fluconazole is generally more stable under hydrolytic and thermal stress compared to oxidative conditions, but some degradation can still occur.[17]
Ensuring a Stability-Indicating Method:
-
Perform Forced Degradation: Subject fluconazole solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) until you achieve approximately 10-20% degradation of the parent drug.
-
Chromatographic Separation: Analyze the stressed samples using your method. The primary goal is to achieve baseline resolution between the main fluconazole peak and all major degradation peaks.
-
Peak Purity Analysis (with PDA Detector): If using an HPLC-UV system with a photodiode array (PDA) detector, perform a peak purity analysis on the fluconazole peak in the stressed samples. This will help confirm that the peak is spectrally pure and not co-eluting with any degradants.
Experimental Workflows & Diagrams
Workflow 1: General Method Validation Process
This diagram outlines the logical flow for validating a bioanalytical method for fluconazole, in line with regulatory expectations.
Caption: High-level workflow for bioanalytical method validation.
Workflow 2: Troubleshooting Peak Tailing
This decision tree provides a logical path for diagnosing and resolving peak tailing issues with fluconazole.
Caption: Decision tree for troubleshooting fluconazole peak tailing.
Protocol: Stability Assessment in Human Plasma
This protocol outlines the steps for assessing the stability of fluconazole in human plasma, a critical component of method validation.
Objective: To determine the stability of fluconazole under various storage and handling conditions.
Materials:
-
Blank human plasma (at least 6 lots)
-
Fluconazole reference standard
-
Validated bioanalytical method
-
Calibrators and Quality Control (QC) samples (Low and High concentrations)
Procedure:
-
Freeze-Thaw Stability: a. Aliquot QC samples (Low and High, n=5) and store at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours. b. Thaw the samples completely at room temperature. c. Refreeze the samples at -80°C for at least 12 hours. d. Repeat this freeze-thaw cycle for the number of cycles specified by the validation plan (typically 3-5 cycles). e. After the final thaw, process and analyze the samples against a freshly prepared calibration curve. f. Acceptance: The mean concentration should be within ±15% of the nominal concentration.[4][5]
-
Short-Term (Bench-Top) Stability: a. Thaw QC samples (Low and High, n=5) and keep them on the bench at room temperature for a period that simulates the expected sample handling time (e.g., 4, 8, or 24 hours). b. After the specified time, process and analyze the samples. c. Acceptance: The mean concentration should be within ±15% of the nominal concentration.
-
Long-Term Stability: a. Aliquot a sufficient number of QC samples (Low and High) and store them at the intended storage temperature (e.g., -80°C). b. At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples (n=5). c. Analyze the samples against a freshly prepared calibration curve. d. Acceptance: The mean concentration should be within ±15% of the nominal concentration for the duration of the study.
-
Autosampler (Post-Preparative) Stability: a. Process QC samples (Low and High, n=5) as per the analytical method. b. Place the extracted samples in the autosampler and store them under the conditions of a typical analytical run (e.g., 4°C) for the maximum anticipated run time. c. Analyze the samples. d. Acceptance: The mean concentration should be within ±15% of the nominal concentration.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ACS Publications. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. [Link]
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SciELO. Artigo. [Link]
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SCION Instruments. HPLC Troubleshooting Guide. [Link]
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Biblioteka Nauki. DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC. [Link]
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National Institutes of Health. Fluconazole | C13H12F2N6O - PubChem. [Link]
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ResearchGate. Determination of fluconazole and its oxidation products with kinetic evaluation under potassium permanganate treatment in acidic solutions by ultra performance liquid chromatography-tandem mass spectrometry. [Link]
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HPLC Troubleshooting Guide. [Link]
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LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
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ResearchGate. Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: Kinetics, mechanistic investigations and toxicity evaluation. [Link]
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SciSpace. A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. [Link]
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HPLC Troubleshooting Guide. [Link]
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National Institutes of Health. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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Scribd. Ion Suppression in LC–MS–MS Analysis | PDF | Mass Spectrometry | Elution. [Link]
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Wikipedia. Fluconazole. [Link]
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AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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National Institutes of Health. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
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ResearchGate. Matrix factors for the plasma sources used in method validation. [Link]
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ResearchGate. (PDF) Determination of fluconazole in human plasma by reverse phase high performance liquid chromatography. [Link]
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ResearchGate. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients. [Link]
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Dovepress. Simultaneous determination of venetoclax and posaconazole in human pla | DDDT. [Link]
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Technical Support Center: Reducing Variability in Fluconazole In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of in vitro experiments with Fluconazole, a widely used triazole antifungal agent. Our goal is to provide you with the expertise and field-proven insights necessary to reduce variability and ensure the accuracy and reproducibility of your results. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Fluconazole in vitro experiments, providing concise answers and links to more detailed troubleshooting guides where applicable.
Q1: What are the most common sources of variability in Fluconazole Minimum Inhibitory Concentration (MIC) results?
A1: Inconsistent Fluconazole MICs can stem from several factors. The most common include:
-
Inoculum Preparation: Variations in the final inoculum concentration can significantly alter MIC values.[1]
-
Culture Medium: The type of medium, its pH, and nutrient composition can influence the activity of Fluconazole.[2][3][4]
-
Incubation Conditions: Deviations from the recommended incubation time and temperature can affect fungal growth rates and drug efficacy.[3][5]
-
Endpoint Reading: Subjectivity in determining the MIC endpoint, especially with the "trailing effect," is a major source of variability.[6][7]
-
Fluconazole Stock Solution: Improper preparation and storage of Fluconazole stock solutions can lead to inaccurate drug concentrations.[8][9][10]
Q2: Which susceptibility testing method should I use: CLSI or EUCAST?
A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods for antifungal susceptibility testing.[11][12] While the methodologies are similar, there are key differences in media composition, inoculum size, and endpoint determination that can lead to variations in MIC results.[12][13][14] The choice of method often depends on the specific requirements of your research or regulatory body. It's crucial to be consistent with the chosen method throughout a study. For most Candida species, there is generally good agreement between the two methods.[11]
Q3: What is the "trailing effect" and how does it affect my results?
A3: The trailing effect, also known as paradoxical growth, is the phenomenon of reduced but persistent fungal growth at Fluconazole concentrations above the MIC.[6][15] This can make it difficult to determine a clear endpoint and may lead to misinterpretation of results, such as classifying a susceptible isolate as resistant.[7][16] The trailing effect is particularly common with Candida albicans and Candida tropicalis.[15]
Q4: How should I prepare and store my Fluconazole stock solution?
A4: For long-term storage, Fluconazole should be stored as a crystalline solid at -20°C, where it is stable for at least two years.[8] Stock solutions can be prepared by dissolving Fluconazole in organic solvents like ethanol or DMSO.[8][10] The solubility is approximately 20 mg/ml in ethanol and 33 mg/ml in DMSO.[8][10] It is recommended to purge the solvent with an inert gas.[8][10] Aqueous solutions of Fluconazole can be prepared in buffers like PBS, but solubility is much lower (approximately 0.2 mg/ml), and it is not recommended to store aqueous solutions for more than one day.[8][10]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance to troubleshoot specific issues you may encounter during your experiments.
Guide 1: Inconsistent MIC Results for the Same Fungal Isolate
Problem: You are observing significant variations in Fluconazole MIC values for the same fungal isolate across different experiments.
Causality: This is a common issue that can be traced back to subtle inconsistencies in your experimental protocol. The fungistatic nature of Fluconazole makes susceptibility testing highly sensitive to initial conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MIC results.
Step-by-Step Protocol:
-
Review Inoculum Preparation:
-
Standardize Inoculum Density: Use a spectrophotometer to adjust your fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[1]
-
Ensure Viability: Use fresh colonies (24 hours for Candida spp.) from a subculture on Sabouraud dextrose agar to ensure the viability of the inoculum.[3]
-
Final Concentration: Dilute the standardized suspension in the appropriate medium to achieve the final recommended inoculum concentration for your chosen method (e.g., 0.5-2.5 x 10^3 CFU/mL for CLSI broth microdilution).[1]
-
-
Examine Culture Medium:
-
Standardized Media: Use commercially prepared RPMI-1640 medium as recommended by CLSI and EUCAST guidelines.[3][12]
-
pH Control: Ensure the medium is buffered, typically with MOPS, to a pH of 7.0.[3][4] Acidic pH has been shown to increase the MICs of azoles.[3][4]
-
Glucose Concentration: Be aware that supplementing RPMI with additional glucose can enhance growth and may facilitate the detection of resistant strains.[17]
-
-
Verify Incubation Conditions:
-
Standardize Endpoint Reading:
-
Significant Inhibition: For azoles like Fluconazole, the MIC is defined as the lowest concentration that causes a significant reduction in growth (approximately 50-80%) compared to the growth control.[6][18]
-
Spectrophotometric Reading: To reduce subjectivity, use a microplate reader to measure optical density.[17]
-
Trailing Growth: If you observe trailing, consider reading the MIC at 24 hours, as trailing can become more pronounced at 48 hours.[7][16]
-
-
Check Quality Control Strains:
-
Include QC Strains: Always include well-characterized quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in every experiment.[19][20]
-
Verify Expected Range: Ensure that the MICs for your QC strains fall within the established acceptable ranges.[19] If they do not, this indicates a systemic issue with your assay.
-
-
Assess Fluconazole Stock Solution:
Guide 2: Addressing the "Trailing Effect"
Problem: You are observing low-level, persistent growth of your fungal isolate in wells containing high concentrations of Fluconazole, making it difficult to determine the MIC.
Causality: The trailing effect is a complex phenomenon that is not fully understood but is thought to be related to factors such as gene upregulation in response to the drug and the pH of the culture medium.[4][16]
Mitigation Strategies:
-
Adjust Incubation Time:
-
Modify Culture Medium pH:
-
Use Alternative Media:
-
For research purposes, some studies have found that using a defined minimal medium can result in clearer endpoints compared to the complex RPMI-1640 medium.[4]
-
-
Spectrophotometric Endpoint Determination:
-
Use a spectrophotometer to determine the MIC as the lowest drug concentration that causes a ≥50% reduction in optical density compared to the growth control. This provides a more objective measure than visual inspection.
-
Experimental Protocol for pH-Modified Susceptibility Testing:
-
Prepare RPMI-1640 medium buffered with MOPS to pH 7.0 (standard) and a separate batch buffered with citrate to pH 4.5.
-
Prepare serial dilutions of Fluconazole in both pH-adjusted media in 96-well plates.
-
Prepare your fungal inoculum as per standard protocols.
-
Inoculate the wells of both sets of plates with the fungal suspension.
-
Incubate at 35°C for 48 hours.
-
Read the MICs visually and spectrophotometrically at both 24 and 48 hours.
-
Compare the clarity of the endpoints between the two pH conditions.
Section 3: Data and Protocols
Table 1: Key Parameters for Fluconazole Susceptibility Testing (CLSI M27-A3/M27-S4)
| Parameter | Recommendation | Rationale |
| Medium | RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0 | Provides consistent fungal growth and maintains a stable pH. |
| Inoculum | 0.5 McFarland standard diluted to a final concentration of 0.5-2.5 x 10^3 CFU/mL | A standardized inoculum is critical for reproducibility.[1] |
| Incubation | 35°C for 24-48 hours | Optimal temperature for the growth of most Candida species.[3] |
| Endpoint | The lowest concentration with a significant decrease in turbidity (~50%) compared to the control | Fluconazole is fungistatic, so complete inhibition of growth is not expected.[6] |
| QC Strains | C. parapsilosis ATCC 22019, C. krusei ATCC 6258 | Ensures the accuracy and reproducibility of the assay.[19][20] |
Diagram 1: Fluconazole Mechanism of Action and Resistance
Caption: Mechanism of Fluconazole action and common resistance pathways.
References
-
Effect of culture media on in vitro susceptibility testing of fluconazole against some yeasts. Mycoses. Available at: [Link]
-
Scope and frequency of fluconazole trailing assessed using EUCAST in invasive Candida spp. isolates. Medical Mycology. Available at: [Link]
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Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory. Journal of Clinical Microbiology. Available at: [Link]
-
International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Current Medical Mycology. Available at: [Link]
-
Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Improved medium for fluconazole susceptibility testing of Candida albicans. Journal of Clinical Microbiology. Available at: [Link]
-
Analysis of fluconazole effect on Candida albicans viability during extended incubations. Medical Mycology. Available at: [Link]
-
The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Detection of Fluconazole-Resistant Candida Strains by a Disc Diffusion Screening Test. Journal of Clinical Microbiology. Available at: [Link]
-
In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. Jundishapur Journal of Microbiology. Available at: [Link]
-
Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms. AAPS PharmSciTech. Available at: [Link]
-
Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome. Journal of Clinical Microbiology. Available at: [Link]
-
Evaluation by Data Mining Techniques of Fluconazole Breakpoints Established by the Clinical and Laboratory Standards Institute (CLSI) and Comparison with Those of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Precision and Accuracy of Fluconazole Susceptibility Testing by Broth Microdilution, Etest, and Disk Diffusion Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology. Available at: [Link]
-
Effect of fluconazole on viability of Candida albicans over extended periods of time. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
An evaluation of seven methods of testing in vitro susceptibility of clinical yeast isolates to fluconazole. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Influence of different susceptibility testing methods and media on determination of the relevant fluconazole minimum inhibitory concentrations for heavy trailing Candida isolates with low-high phenotype. Mycoses. Available at: [Link]
-
In Vitro Fluconazole and Voriconazole Susceptibilities of Candida Bloodstream Isolates in Korea: Use of the CLSI and EUCAST Epidemiological Cutoff Values. Annals of Laboratory Medicine. Available at: [Link]
-
Formulation and In vitro Evaluation of Fluconazole Topical Gels. British Journal of Pharmaceutical Research. Available at: [Link]
-
CLSI and EUCAST fluconazole breakpoints for Candida spp. ResearchGate. Available at: [Link]
-
In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation. Antibiotics. Available at: [Link]
-
Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. ResearchGate. Available at: [Link]
-
An In Vitro Evaluation of Anti-fungal Activity of Different Nano forms of Fluconazole Against Candida albicans. Biomedical and Pharmacology Journal. Available at: [Link]
-
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. Available at: [Link]
-
Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Influence of different susceptibility testing methods and media on determination of the relevant fluconazole minimum inhibitory concentrations for heavy trailing Candida isolates with low-high phenotype. Mycoses. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. Available at: [Link]
-
Dissolution Method Devolopment of Fluconazole in Fluconazole Tablets Dossage Form. PharmaTutor. Available at: [Link]
-
Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Simple method for detecting fluconazole-resistant yeasts with chromogenic agar. Journal of Clinical Microbiology. Available at: [Link]
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Welcome to the technical support center for the purification of Fluconazole Related Compound B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights and troubleshooting strategies for the successful isolation of this specific impurity.
Introduction to Fluconazole and Its Impurities
Fluconazole is a broad-spectrum triazole antifungal agent used to treat a variety of fungal infections.[1][2] During its synthesis and storage, several related substances or impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[3][4] Regulatory bodies like the ICH provide strict guidelines on the limits of these impurities.[5]
One such critical impurity is Fluconazole Related Compound B , chemically known as 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.[6][7][8][9] It is also referred to as 2-Desfluoro Fluconazole or Fluconazole EP Impurity D.[6][7] This compound is structurally similar to Fluconazole, differing by the absence of one fluorine atom on the phenyl ring. This seemingly minor structural difference can present significant challenges in its separation and purification from the active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of Fluconazole Related Compound B.
FAQ 1: Why am I seeing poor resolution between Fluconazole and Compound B in my reversed-phase HPLC?
Answer: The structural similarity between Fluconazole and Compound B leads to very close retention times on standard C18 columns. Several factors could be contributing to poor resolution:
-
Mobile Phase Composition: An improperly optimized mobile phase is the most common culprit. The polarity difference between the two compounds is subtle.
-
Troubleshooting:
-
Gradient Optimization: A shallow gradient is crucial for separating closely eluting peaks. Instead of a rapid gradient, try a long, slow gradient around the elution point of the two compounds.
-
Solvent Choice: While acetonitrile and methanol are common organic modifiers, their selectivity for this pair can differ.[3] Experiment with both, as well as ternary mixtures (e.g., water/acetonitrile/methanol), to exploit subtle differences in interaction with the stationary phase.
-
pH Adjustment: The pKa of Fluconazole is approximately 1.76.[10] While both molecules are largely unionized at typical reversed-phase pH (3-7), small changes in pH can sometimes influence the ionization of the triazole rings, subtly altering retention and improving selectivity. Experiment with buffered mobile phases (e.g., acetate or formate buffers) at different pH values.
-
-
-
Column Chemistry: Not all C18 columns are created equal.
-
Troubleshooting:
-
Alternative Stationary Phases: Consider columns with different selectivities. A phenyl-hexyl or a polar-embedded C18 column might offer different pi-pi or hydrogen bonding interactions, respectively, which could enhance separation.
-
Particle Size: Switching to a column with smaller particles (e.g., 3 µm or sub-2 µm) will increase efficiency and, consequently, resolution.[11]
-
-
FAQ 2: I've isolated a fraction containing Compound B, but it's still not pure. What are my next steps?
Answer: Achieving high purity often requires orthogonal or multi-step purification strategies.
-
Causality: The initial preparative HPLC run may have co-eluting impurities with similar properties to Compound B. Relying on a single method may not be sufficient.
-
Troubleshooting:
-
Secondary Purification: Re-purify the collected fraction using a different chromatographic method. If you used a C18 column initially, consider a phenyl-hexyl or even a normal-phase column if the solubility allows. The change in selectivity can separate impurities that were hidden in the first pass.
-
Focusing the Gradient: After the initial isolation, you have a more concentrated sample. Develop a very shallow, focused gradient specifically targeting the elution window of Compound B and its remaining contaminants. This "zoomed-in" approach can significantly improve purity.
-
Recrystallization: If you have isolated a sufficient quantity of semi-pure Compound B, recrystallization from a suitable solvent system can be a powerful final polishing step to remove trace impurities.
-
FAQ 3: How can I confirm the identity of my isolated fraction as Fluconazole Related Compound B?
Answer: Spectroscopic and spectrometric techniques are essential for unequivocal structure confirmation.
-
Trustworthiness: Chromatographic retention time alone is not sufficient for positive identification.
-
Methodology:
-
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.[12] Fluconazole Related Compound B has a molecular weight of 288.28 g/mol .[8] You should look for the corresponding [M+H]⁺ ion at m/z 288.3. Tandem MS (MS/MS) can provide fragmentation patterns to further confirm the structure.[13][14]
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, ¹H and ¹³C NMR are required. This will allow you to confirm the connectivity of all atoms and, crucially, verify the monosubstituted fluorophenyl ring characteristic of Compound B.[13][15]
-
Reference Standard Comparison: The most straightforward method is to compare the retention time and spectral data of your isolated compound with a certified reference standard of Fluconazole Related Compound B from a reputable source like USP.[8]
-
Purification Workflow: Preparative HPLC
The most common and effective method for isolating impurities like Compound B is preparative liquid chromatography (prep-LC).[5][16][17] This workflow is designed to be a self-validating system, starting from analytical method development and scaling up to preparative isolation.
Workflow Diagram
Caption: Workflow for Preparative HPLC Purification.
Step-by-Step Protocol: Preparative HPLC
1. Analytical Method Development (Phase 1)
-
Objective: To achieve baseline separation between Fluconazole and Fluconazole Related Compound B on an analytical scale.
-
Initial Conditions:
-
Procedure:
-
Prepare a standard solution containing both Fluconazole and a reference standard of Compound B.
-
Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution times.
-
Develop a shallow gradient around the elution region of the two compounds. For example, if they elute around 40% B, try a gradient of 35-45% B over 30 minutes.
-
Adjust the mobile phase composition and pH as described in FAQ 1 until a resolution (Rs) of >1.5 is achieved.
-
2. Method Scaling and Preparative Run (Phase 2 & 3)
-
Objective: To scale the optimized analytical method to a preparative column to isolate milligram-to-gram quantities of Compound B.
-
Scaling Calculations:
-
The flow rate is scaled based on the cross-sectional area of the columns:
-
New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²
-
-
Sample loading is also scaled by the same factor. Overloading the column will lead to peak broadening and loss of resolution.[17]
-
-
Procedure:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Dissolve the crude Fluconazole mixture (containing Compound B) in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase to prevent injection solvent effects.
-
Inject the sample and run the scaled gradient.
-
Collect fractions across the elution profile of Compound B, using the UV detector signal to guide collection. For high precision, use an automated fraction collector triggered by peak detection.[5]
-
3. Post-Purification Analysis (Phase 3)
-
Objective: To confirm the purity of the isolated material.
-
Procedure:
-
Analyze each collected fraction using the initial analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the solvent from the pooled fractions, typically via lyophilization (freeze-drying) or rotary evaporation.
-
Perform final characterization on the dried, isolated solid using LC-MS and NMR to confirm its identity and final purity.[13][16]
-
Data Summary Table: Example HPLC Parameters
| Parameter | Analytical HPLC | Preparative HPLC (Example Scale-Up) |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 35-45% B over 30 min | 35-45% B over 30 min |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV @ 260 nm | UV @ 260 nm |
| Injection Vol. | 10 µL | ~2-5 mL (concentration dependent) |
Logical Troubleshooting Diagram
This diagram provides a logical flow for troubleshooting common purification issues.
Caption: Troubleshooting Logic for Compound B Purification.
References
- Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. (n.d.). JPRE.
-
Mittapelli, V., et al. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4), 201-210. Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2018). Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection. Jordan Journal of Chemistry, 13(1), 1-11. Retrieved from [Link]
-
Jablonski, J., et al. (2016). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation. Retrieved from [Link]
-
Patel, S., et al. (2020). Advancement in Quantitative Analytical Method Development for Fluconazole: A Review. International Journal of Research Trends and Innovation, 5(9), 126-134. Retrieved from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (2023). Agilent. Retrieved from [Link]
-
Al-Aani, H., & Al-Rekabi, M. (2018). Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection. Jordan Journal of Chemistry. Retrieved from [Link]
- Kumar, A., et al. (2005). Process for the purification of fluconazole.Google Patents (US20050282878A1).
-
Fluconazole Impurities. (n.d.). SynZeal. Retrieved from [Link]
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Impurity isolation and sample purification. (2016). Manufacturing Chemist. Retrieved from [Link]
-
Kumar, P., et al. (2023). Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. International Journal of Scientific Research & Technology, 4(1), 1-10. Retrieved from [Link]
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Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved from [Link]
-
HPLC Method for Analysis of Fluconazole. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Bouklouze, A., et al. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Journal of Pharmaceutical Analysis, 2(6), 412-421. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Sravani, G., et al. (2015). A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. ResearchGate. Retrieved from [Link]
-
Review on Fluconazole: Properties and Analytical Methods for its Determination. (n.d.). ijcrt. Retrieved from [Link]
-
Dongre, V. G., et al. (2007). Preparative isolation and structural elucidation of impurities in fluconazole by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 422-429. Retrieved from [Link]
-
Hubicka, U., et al. (2015). DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC SOLUTIONS BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Acta Poloniae Pharmaceutica, 72(4), 645-654. Retrieved from [Link]
- Method for measuring fluconazole related substances and unknown characteristic impurity. (2015). Google Patents (CN104764829A).
-
Fluconazole Related Compound B (2-(4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-ol) (1271722). (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Dongre, V. G., et al. (2007). Preparative isolation and structural elucidation of impurities in fluconazole by LC/MS/MS. ResearchGate. Retrieved from [Link]
-
Fluconazole. (n.d.). PubChem. Retrieved from [Link]
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Bouklouze, A., et al. (2012). Solid-state characterization and impurities determination of fluconazol generic products marketed in Morocco. Semantic Scholar. Retrieved from [Link]
-
Kent, F. C., et al. (2022). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology Letters, 9(5), 413-419. Retrieved from [Link]
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Fluconazole EP Impurity B. (n.d.). SynZeal. Retrieved from [Link]
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Correa, J. C. R., & Salgado, H. R. N. (2011). Review of Fluconazole Properties and Analytical Methods for Its Determination. Critical Reviews in Analytical Chemistry, 41(2), 124-132. Retrieved from [Link]
-
Abd-Elkader, O. H., et al. (2023). Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling. ACS Omega, 8(34), 31057-31070. Retrieved from [Link]
-
Abd-Elkader, O. H., et al. (2023). Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling. ACS Omega, 8(34), 31057-31070. Retrieved from [Link]
-
fluconazole ep impurity b / fluconazole usp rc a. (n.d.). Allmpus. Retrieved from [Link]
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Fluconazole EP Impurity B. (n.d.). Alentris Research Pvt. Ltd. Retrieved from [Link]
-
Fluconazole Related Compound B. (n.d.). Veeprho. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Fluconazole and Itraconazole in Preclinical Aspergillus Models
A Senior Application Scientist's Guide to Understanding Azole Efficacy
In the landscape of antifungal drug development and preclinical research, selecting the appropriate therapeutic agent for a given model is paramount. Invasive aspergillosis, primarily caused by Aspergillus fumigatus, remains a significant cause of morbidity and mortality in immunocompromised populations, making the evaluation of antifungal efficacy a critical area of study. This guide provides an in-depth, objective comparison of two seminal triazole antifungals, fluconazole and itraconazole, within the context of experimental Aspergillus models. We will dissect their mechanisms, compare their performance using published experimental data, and provide detailed protocols for reproducing these foundational studies.
Mechanistic Framework: The Azole Mode of Action
Both fluconazole and itraconazole belong to the azole class of antifungals and share a common mechanism of action: the inhibition of ergosterol biosynthesis. Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.
The key target for azole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the cyp51 genes (ERG11 in yeast).[1][2] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[3][4] By binding to the heme iron atom in the enzyme's active site, azoles disrupt this process, leading to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterol precursors.[2][5] This cascade compromises the structural and functional integrity of the fungal cell membrane, ultimately inhibiting fungal growth (fungistatic activity).[1][6]
Caption: Mechanism of action for azole antifungals.
Head-to-Head Efficacy in Aspergillus Models
While both drugs target the same pathway, their efficacy against Aspergillus species is starkly different. This divergence is the most critical takeaway for any researcher working with Aspergillus models.
In Vitro Susceptibility: A Clear Distinction
In vitro antifungal susceptibility testing, typically through broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), provides the most direct comparison of a drug's intrinsic activity. The data unequivocally demonstrates that Aspergillus species are intrinsically resistant to fluconazole.[7][8] In contrast, itraconazole exhibits potent activity against most Aspergillus species, although acquired resistance is a known clinical and experimental concern.[7][9]
The molecular basis for fluconazole's inefficacy is linked to natural polymorphisms in the target enzyme. Specifically, the A. fumigatus Cyp51A protein contains an isoleucine at position 301 (I301), whereas fluconazole-susceptible fungi like Candida albicans have a threonine at the analogous position.[8][10] This single amino acid difference is a major determinant of fluconazole's inability to effectively bind and inhibit the enzyme.[8]
Table 1: Comparative In Vitro Efficacy (MIC) of Fluconazole and Itraconazole against Aspergillus spp.
| Antifungal Agent | Aspergillus Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
|---|---|---|---|---|
| Fluconazole | A. fumigatus | 128 | >256 | - |
| A. flavus | 128 | >256 | - | |
| All Aspergillus spp. | >64 | >64 | 16 - >256 | |
| Itraconazole | A. fumigatus | 0.5 | 1 | 0.125 - >16 |
| A. flavus | 0.5 | 1 | 0.06 - 2 | |
| A. niger | 0.5 | 1 | 0.25 - 2 | |
| A. terreus | 1 | 2 | 0.25 - 4 |
Data compiled from multiple sources.[7][11] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
In Vivo Models: Corroborating In Vitro Findings
Animal models, particularly immunosuppressed murine models of invasive pulmonary aspergillosis, are essential for evaluating antifungal efficacy in a complex biological system. These studies consistently validate the in vitro data: itraconazole demonstrates therapeutic efficacy, whereas fluconazole does not.
In a pivotal study using a murine model of central nervous system aspergillosis, mice treated with itraconazole showed a significant prolongation of survival compared to untreated controls (median survival of 10 days vs. 4 days).[12] Conversely, studies involving fluconazole for prophylaxis in neutropenic patients have shown it to be ineffective at preventing Aspergillus infections, which often occur as breakthrough infections.[13][14] This lack of in vivo activity is a direct consequence of the high MICs observed in vitro.
Itraconazole's efficacy in animal models has been well-documented, showing reduced fungal burden and improved survival rates.[12][15] However, its effectiveness can be limited by variable pharmacokinetics and the emergence of resistance.[16][17] Resistance mechanisms in Aspergillus to itraconazole are multifaceted, commonly involving mutations in the cyp51A gene (e.g., G54 substitutions) or the overexpression of drug efflux pumps that actively remove the drug from the fungal cell.[9][18][19][20]
Experimental Protocols: Methodologies for Comparative Assessment
Reproducible and standardized methods are the bedrock of comparative drug evaluation. The following protocols outline the standard procedures for in vitro susceptibility testing and for establishing an in vivo model of invasive aspergillosis.
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is based on the widely accepted broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.2 guidelines.[21][22][23]
Causality Behind Choices:
-
Medium: RPMI-1640 is the standard medium as it is well-defined and supports the growth of most clinically relevant fungi. The addition of 2% glucose (per EUCAST) can enhance the growth of some fastidious isolates.[24][25]
-
Inoculum: A standardized inoculum is critical for reproducibility. Counting conidia with a hemocytometer ensures a consistent starting fungal burden for the assay.[26][27]
-
Endpoint: The MIC is read as the lowest concentration of the drug that causes a complete or near-complete inhibition of growth compared to the drug-free control well. This visual endpoint is a reliable measure of the drug's inhibitory activity.[26]
Step-by-Step Methodology:
-
Antifungal Plate Preparation:
-
Prepare stock solutions of fluconazole and itraconazole in DMSO.
-
Perform serial two-fold dilutions of each drug in RPMI-1640 medium directly in 96-well microtiter plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL for itraconazole and 0.25 to 256 µg/mL for fluconazole.
-
Include a drug-free well as a positive growth control.
-
-
Inoculum Preparation:
-
Grow the Aspergillus isolate on potato dextrose agar (PDA) at 35°C for 5-7 days until mature conidiation is observed.
-
Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension concentration to approximately 1-5 x 10⁶ CFU/mL using a hemocytometer.
-
Further dilute this suspension in RPMI-1640 to achieve the final working inoculum concentration of 0.4-5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well of the prepared microtiter plates with 100 µL of the final working inoculum.
-
Seal the plates and incubate at 35°C for 48 hours.
-
-
Reading MICs:
-
Following incubation, read the MICs visually. The MIC is the lowest drug concentration showing no visible growth (or significant growth reduction, e.g., ≥90% by EUCAST standards) compared to the growth control well.[24]
-
Protocol: Murine Model of Invasive Pulmonary Aspergillosis
This protocol describes a common method for establishing a reproducible infection model suitable for testing antifungal therapies.[28][29][30]
Causality Behind Choices:
-
Immunosuppression: Aspergillus is an opportunistic pathogen. Severe immunosuppression, typically targeting neutrophils, is required to establish a progressive infection in mice. Cyclophosphamide (an alkylating agent) and cortisone acetate (a corticosteroid) are commonly used to induce profound neutropenia.[28][31]
-
Infection Route: Inhalation or intranasal inoculation best mimics the natural route of human infection, leading to invasive pulmonary aspergillosis.[29][31]
-
Endpoints: Survival is a definitive endpoint. Fungal burden in the lungs (measured by CFU counts or qPCR) provides a quantitative measure of treatment efficacy at a specific time point.
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A Comparative Analysis of Fluconazole and Voriconazole: A Guide for Researchers and Drug Development Professionals
In the landscape of antifungal therapeutics, the azole class of drugs remains a cornerstone for the management of invasive fungal infections. Within this class, fluconazole and voriconazole represent two generations of triazoles with distinct pharmacological profiles and clinical applications. This guide provides an in-depth comparative analysis of these two critical agents, designed to inform the research, scientific, and drug development communities. We will delve into their mechanisms of action, spectrum of activity supported by experimental data, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, culminating in a nuanced understanding of their respective roles in antifungal therapy.
Mechanism of Action: A Shared Target with Differential Affinity
Both fluconazole and voriconazole exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
While the fundamental mechanism is identical, the structural differences between the first-generation fluconazole and the second-generation voriconazole lead to variations in their affinity for the target enzyme. Voriconazole exhibits a higher affinity for fungal 14α-demethylase, which contributes to its broader spectrum of activity and its efficacy against some fluconazole-resistant organisms.
Caption: Mechanism of Action of Azole Antifungals.
Spectrum of Activity: A Tale of Two Generations
The in vitro activity of an antifungal agent is a critical determinant of its clinical utility. The following table summarizes the minimum inhibitory concentrations (MICs) for fluconazole and voriconazole against a range of clinically relevant fungal pathogens. The data clearly illustrate the broader spectrum of voriconazole.
| Fungal Species | Fluconazole MIC Range (μg/mL) | Voriconazole MIC Range (μg/mL) | Key Observations |
| Candida albicans | 0.25 - 4 | ≤0.03 - 1 | Both are generally effective, though voriconazole is more potent in vitro. |
| Candida glabrata | 1 - >64 | 0.03 - 8 | Voriconazole demonstrates significantly greater activity against this often fluconazole-resistant species.[1] |
| Candida krusei | 16 - >64 (intrinsically resistant) | 0.06 - 4 | Voriconazole is active against C. krusei, a key differentiator from fluconazole.[1] |
| Candida parapsilosis | 0.25 - 8 | ≤0.03 - 0.5 | Both are active, with voriconazole showing lower MICs. |
| Cryptococcus neoformans | 0.5 - 16 | ≤0.03 - 0.5 | Both are effective, but voriconazole is more potent in vitro. |
| Aspergillus fumigatus | Not Active | 0.12 - 2 | Voriconazole is the drug of choice for invasive aspergillosis; fluconazole has no clinically relevant activity. |
| Fusarium spp. | Not Active | 2 - >16 | Voriconazole has some activity, though resistance is common. |
| Scedosporium spp. | Not Active | 0.5 - 8 | Voriconazole is often active against these difficult-to-treat molds. |
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro susceptibility testing method that provides a quantitative measure of an antifungal agent's activity. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for yeast and M38-A2 for filamentous fungi are the gold standards.
Step-by-Step Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar media (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A standardized inoculum suspension is prepared in sterile saline or broth and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
Antifungal Agent Dilution: A series of twofold dilutions of the antifungal agent are prepared in a multi-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well. This can be determined visually or spectrophotometrically.
Caption: Workflow for MIC Determination.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of fluconazole and voriconazole differ significantly, impacting their dosing, potential for drug interactions, and the need for therapeutic drug monitoring.
| Parameter | Fluconazole | Voriconazole |
| Bioavailability (Oral) | >90%[2][3] | ~96% (can be reduced by high-fat meals)[4] |
| Protein Binding | 11-12%[2] | 58%[4] |
| Metabolism | Minimal (liver, ~11%)[2] | Extensive (hepatic CYP2C19, CYP2C9, CYP3A4)[5][6] |
| Elimination Half-life | ~30 hours[2] | Variable (non-linear kinetics) |
| Excretion | Primarily renal (~80% unchanged)[2][3] | Primarily hepatic metabolism |
Key Differentiators in Pharmacokinetics:
-
Metabolism and Drug Interactions: Fluconazole's minimal metabolism and predominantly renal excretion result in fewer drug-drug interactions compared to voriconazole. Voriconazole's extensive metabolism via the cytochrome P450 system, particularly CYP2C19, makes it susceptible to numerous clinically significant drug interactions.[7]
-
Genetic Polymorphisms: The activity of the CYP2C19 enzyme is subject to genetic polymorphisms, leading to significant inter-individual variability in voriconazole metabolism.[5][6] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can profoundly impact drug exposure and the risk of toxicity or therapeutic failure.[5] This genetic variability is a major rationale for therapeutic drug monitoring of voriconazole.
-
Linear vs. Non-linear Kinetics: Fluconazole exhibits linear pharmacokinetics, meaning that a change in dose results in a proportional change in plasma concentration. In contrast, voriconazole displays non-linear (saturable) kinetics, where a dose increase can lead to a greater than proportional increase in plasma concentration, complicating dose adjustments.[8]
Clinical Efficacy: Evidence from Comparative Trials
Direct head-to-head clinical trials provide the most robust evidence for comparing the efficacy of two therapeutic agents.
Prophylaxis in High-Risk Patients
In a large, randomized, double-blind trial involving allogeneic hematopoietic cell transplant recipients, voriconazole was compared to fluconazole for the prevention of invasive fungal infections (IFIs).[2][9] While there were trends toward fewer overall IFIs and specifically fewer Aspergillus infections in the voriconazole arm, the primary endpoint of fungal-free survival at 180 days was similar between the two groups.[2][9] This suggests that in the context of intensive monitoring, fluconazole remains a viable prophylactic agent, particularly when the risk of mold infections is lower.
Another study found that voriconazole and posaconazole were associated with a significant reduction in breakthrough IFIs compared to fluconazole and itraconazole in patients with acute myeloid leukemia or myelodysplastic syndrome undergoing chemotherapy.[6][8]
Treatment of Candidemia
While large-scale, head-to-head randomized controlled trials comparing fluconazole and voriconazole specifically for the treatment of candidemia are limited, the broader spectrum of voriconazole against fluconazole-resistant Candida species suggests an advantage in certain clinical scenarios. For candidemia caused by fluconazole-susceptible Candida species, fluconazole is often considered a first-line agent in non-neutropenic, clinically stable patients. However, in patients with suspected or confirmed fluconazole-resistant candidemia (e.g., caused by C. glabrata or C. krusei), voriconazole is a preferred therapeutic option.
Treatment of Invasive Aspergillosis
For the treatment of invasive aspergillosis, there is no clinical equipoise between fluconazole and voriconazole. Voriconazole is the established first-line therapy, having demonstrated superior efficacy and survival benefits compared to amphotericin B deoxycholate in a landmark clinical trial.[10] Fluconazole lacks clinically relevant activity against Aspergillus species and is not used for the treatment of invasive aspergillosis.
Safety and Tolerability: A Comparative Profile
Both fluconazole and voriconazole are generally well-tolerated, but their adverse effect profiles have notable differences.
| Adverse Effect | Fluconazole | Voriconazole |
| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain[2] | Common |
| Hepatotoxicity | Elevated liver enzymes (common)[2], serious hepatotoxicity (rare) | More frequent elevation of liver enzymes, potential for severe liver injury |
| Rash | Common[2] | Common, including photosensitivity reactions |
| Neurological | Headache, dizziness[2] | Visual disturbances (transient and common), hallucinations, encephalopathy |
| QTc Prolongation | Risk of prolonged QT interval[2] | Risk of prolonged QT interval |
Hepatotoxicity is a potential concern with both agents, but it is generally considered to be more frequent and potentially more severe with voriconazole.[8] The unique and common adverse effect associated with voriconazole is transient visual disturbances, which are not observed with fluconazole.
Therapeutic Drug Monitoring (TDM): A Critical Distinction
The necessity of TDM is a significant differentiating factor between fluconazole and voriconazole.
-
Fluconazole: Due to its predictable, linear pharmacokinetics and wide therapeutic index, routine TDM for fluconazole is not generally recommended.
-
Voriconazole: TDM is strongly recommended for voriconazole due to its non-linear pharmacokinetics, significant inter-individual variability influenced by CYP2C19 genetic polymorphisms, and the established correlation between plasma concentrations and both efficacy and toxicity.[1][5] The goal of TDM is to maintain trough plasma concentrations within a therapeutic window (typically 1-5.5 mg/L) to optimize clinical outcomes and minimize the risk of adverse events.
Conclusion: Guiding Rational Drug Selection and Development
Fluconazole and voriconazole, while both members of the triazole class, possess distinct pharmacological and clinical characteristics that dictate their appropriate use. Fluconazole remains a valuable agent for the treatment and prophylaxis of infections caused by susceptible Candida and Cryptococcus species, offering the advantages of predictable pharmacokinetics and a favorable safety profile.
Voriconazole represents a significant advancement with its broader spectrum of activity, most notably its efficacy against Aspergillus species and fluconazole-resistant Candida strains. However, its clinical use is more complex, requiring careful consideration of its non-linear pharmacokinetics, potential for numerous drug interactions, and the impact of genetic polymorphisms, which necessitates therapeutic drug monitoring.
For researchers and drug development professionals, the comparative study of these two agents provides a compelling case study in the evolution of antifungal therapy. The challenges associated with voriconazole's pharmacokinetic variability have spurred research into pharmacogenomics and personalized medicine in the management of infectious diseases. Future drug development efforts in the azole class will likely focus on agents that combine a broad spectrum of activity with a more predictable pharmacokinetic and safety profile, building on the lessons learned from both fluconazole and voriconazole.
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Wingard, J. R., et al. (2010). Randomized, double-blind trial of fluconazole versus voriconazole for prevention of invasive fungal infection after allogeneic hematopoietic cell transplantation. PubMed. [Link]
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PatLynk. (n.d.). Comparison of Fluconazole vs Voriconazole to Treat Fungal Infections for Blood and Marrow Transplants (BMT CTN 0101). PatLynk. [Link]
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ResearchGate. (n.d.). Fluconazole and Voriconazole MIC 50% and MIC 90% obtained with the most prevalent Candida species tested from January 2001 to December 2003. ResearchGate. [Link]
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Dovepress. (2024). Simultaneous determination of venetoclax and posaconazole in human pla. DDDT. [Link]
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A Comparative Guide to Validating Fluconazole's Efficacy Against Emerging Fungal Pathogens
Introduction: The Shifting Landscape of Fungal Threats
The global health landscape is facing a formidable and increasingly urgent challenge: the rise of invasive fungal infections. Historically overshadowed by bacterial and viral threats, fungal pathogens are now recognized as a significant cause of morbidity and mortality, particularly among immunocompromised populations.[1] This growing concern prompted the World Health Organization (WHO) to release its first-ever fungal priority pathogens list, categorizing 19 fungi into critical, high, and medium priority groups to guide research and public health interventions.[1]
Fluconazole, a first-generation triazole antifungal, has been a cornerstone of antifungal therapy for decades.[2] Its favorable pharmacokinetics, including high oral bioavailability and excellent tissue penetration, have made it a widely used agent for treating and preventing infections caused by susceptible Candida and Cryptococcus species.[3][4][5] However, the very definition of a "susceptible" pathogen is being rewritten by the emergence of new species and the evolution of resistance in established ones.
This guide provides a critical evaluation of fluconazole's role in the current era of emerging fungal pathogens. We will dissect its mechanism of action, compare its performance against key emerging threats using published experimental data, and provide detailed, validated protocols for researchers to conduct their own efficacy studies. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of fluconazole's present limitations and the experimental frameworks needed to evaluate next-generation antifungal candidates.
Pillar 1: Fluconazole's Mechanism of Action and Its Achilles' Heel
To understand fluconazole's limitations, one must first grasp its precise molecular target. Fluconazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.
The Ergosterol Biosynthesis Pathway
The primary mechanism of action involves the targeted inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][6][7] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.
By inhibiting 14-α-demethylase, fluconazole blocks ergosterol synthesis. This leads to two primary downstream effects:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal membrane, making it leaky and unable to perform essential functions.[7]
-
Accumulation of Toxic Sterols: The blockage causes an accumulation of 14-α-methylated precursor sterols, which themselves are toxic and disrupt the normal architecture and function of the cell membrane.[8][9]
This disruption ultimately leads to the inhibition of fungal growth, an effect that is primarily fungistatic against Candida species.[2][3] The selectivity of fluconazole stems from its much higher affinity for the fungal cytochrome P450 enzyme compared to its mammalian counterparts.[2][3]
Caption: Fungi develop fluconazole resistance via target mutation, overexpression, or drug efflux.
Pillar 3: A Comparative Analysis of Fluconazole's Efficacy
Here, we evaluate fluconazole's performance against a selection of high-priority emerging pathogens, comparing it with alternative antifungal classes.
Candida auris
C. auris is a multidrug-resistant yeast that represents a critical global health threat. [1]It is notorious for causing healthcare-associated outbreaks with high mortality rates.
-
Fluconazole Efficacy: Ineffective. A vast majority of C. auris isolates (~90%) exhibit high-level intrinsic resistance to fluconazole. [10][11]This is often mediated by mutations in ERG11 and upregulation of efflux pumps. [12]* Alternative Agents: Echinocandins (e.g., micafungin, anidulafungin) are the first-line treatment, though resistance is emerging. [13][14]Amphotericin B is a second-line option, but some isolates also show reduced susceptibility. [10]
Cryptococcus gattii
Unlike its more common relative C. neoformans, C. gattii can infect immunocompetent hosts and is associated with higher rates of neurological complications. [15]* Fluconazole Efficacy: Variable and unreliable. While some isolates are susceptible, many clinical isolates, particularly from the Pacific Northwest outbreak, demonstrate elevated Minimum Inhibitory Concentrations (MICs) to fluconazole. [16][17]Resistance has been linked to the efflux pump Pdr11. [16]Clinical failure has been reported in patients receiving fluconazole induction therapy. [15]* Alternative Agents: The standard induction therapy for cryptococcal meningitis, regardless of species, is Amphotericin B in combination with flucytosine. [15]Fluconazole is primarily used as a long-term consolidation and maintenance therapy after the initial induction phase. [15]
Aspergillus fumigatus
A. fumigatus is a ubiquitous mold that causes invasive aspergillosis, a life-threatening infection in severely immunocompromised patients.
-
Fluconazole Efficacy: None. Aspergillus species are intrinsically resistant to fluconazole. It has no place in the treatment of aspergillosis. [4]Experimental studies in animal models show that while high doses may reduce fungal burden compared to no treatment, fluconazole is significantly less effective than appropriate therapies like amphotericin B or voriconazole. [18][19][20][21]* Alternative Agents: Voriconazole and isavuconazole are first-line treatments. Amphotericin B is also an option. The emergence of azole resistance in A. fumigatus is a major concern, but this resistance primarily affects the mold-active azoles, not fluconazole.
Fusarium Species
These molds can cause localized and disseminated infections (fusariosis), especially in patients with severe immunosuppression or trauma.
-
Fluconazole Efficacy: None. Fusarium species are universally and intrinsically resistant to fluconazole. In vitro studies consistently show no activity. [22][23]* Alternative Agents: Treatment is challenging due to multidrug resistance. High-dose Amphotericin B or voriconazole may be used, but susceptibility is species-dependent and often poor. [23][24]
Scedosporium and Lomentospora Species
These are aggressive molds that cause severe infections, particularly in transplant recipients and patients with cystic fibrosis. Lomentospora prolificans (formerly Scedosporium prolificans) is infamous for its extreme resistance.
-
Fluconazole Efficacy: None. Both genera exhibit high-level intrinsic resistance to fluconazole. [25][26]It is completely ineffective.
-
Alternative Agents: Voriconazole is the recommended first-line agent for Scedosporium infections, but its efficacy against L. prolificans is poor. [27][28]The latter is often resistant to all available antifungal classes, leading to extremely high mortality rates. [28][29]Combination therapies (e.g., voriconazole plus terbinafine) and investigational agents like olorofim are being explored for these difficult-to-treat infections. [30][31][32]
Summary of Comparative Efficacy
| Fungal Pathogen | Fluconazole (Typical MIC Range µg/mL) | Voriconazole (Typical MIC Range µg/mL) | Amphotericin B (Typical MIC Range µg/mL) | Echinocandins (Typical MIC Range µg/mL) | Clinical Utility of Fluconazole |
| Candida auris | >64 (Resistant) [33] | 0.25 - >8 | 0.5 - >4 | ≤0.5 (Susceptible) [33] | No |
| Cryptococcus gattii | 2 - 128 (Variable) [34] | 0.015 - 0.25 | 0.25 - 1 | Not Indicated | Limited (Consolidation/Maintenance) |
| Aspergillus fumigatus | >128 (Resistant) | 0.25 - 2 | 0.5 - 2 | Intrinsically Resistant | No |
| Fusarium spp. | >64 (Resistant) [23] | 2 - >16 | 0.5 - >8 | Intrinsically Resistant | No |
| L. prolificans | >256 (Resistant) | >16 (Resistant) | >16 (Resistant) | >8 (Resistant) | No |
Note: MIC ranges are generalized from published literature and can vary significantly between isolates. Formal susceptibility testing is essential for clinical decision-making.
Pillar 4: Validated Experimental Protocols
To ensure reproducibility and accuracy in evaluating antifungal efficacy, standardized methodologies are paramount. The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Causality: The broth microdilution method is the gold standard because it provides a quantitative result (the MIC) under standardized conditions (inoculum size, medium, incubation time, and temperature), allowing for reproducible comparisons of drug efficacy against a pathogen.
Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Fungal Isolate Preparation: Culture the fungal isolate on Potato Dextrose Agar (PDA) to ensure purity and viability. Incubate at 35°C for 24-72 hours until adequate sporulation/growth is observed. [23]2. Inoculum Suspension: Harvest colonies or conidia and suspend in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1–5 x 10⁶ CFU/mL.
-
Working Inoculum Preparation: Dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare a stock solution of fluconazole. In a 96-well microtiter plate, perform 2-fold serial dilutions of the drug in RPMI medium to achieve the desired final concentration range (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add 100 µL of the working inoculum to each well of the microtiter plate containing 100 µL of the serially diluted drug. This brings the final volume to 200 µL per well.
-
Controls: Include a growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum) on every plate.
-
Incubation: Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48-72 hours, or until sufficient growth is seen in the growth control well. [23]8. MIC Determination: The MIC is defined as the lowest drug concentration that causes a prominent decrease in turbidity (for yeasts, typically ≥50% growth inhibition) compared to the positive control. [16][26]
Protocol 2: In Vivo Efficacy Assessment (Murine Model of Disseminated Infection)
This protocol evaluates the in vivo efficacy of an antifungal by measuring its ability to improve survival and reduce fungal burden in an infected animal model.
Causality: Animal models are essential because in vitro susceptibility does not always predict clinical success. An in vivo model integrates the complex interplay between the drug's pharmacokinetics/pharmacodynamics (PK/PD), the pathogen's virulence, and the host's immune response to provide a more clinically relevant assessment of efficacy. An immunocompromised model is often used because it more closely mimics the patient populations most at risk for these infections.
Caption: Standardized workflow for in vivo evaluation of antifungal efficacy.
Step-by-Step Methodology:
-
Animal Model: Use a standard mouse strain (e.g., BALB/c or CD-1). House animals according to institutional ethical guidelines.
-
Immunosuppression (Causality Rationale): To establish a robust and reproducible infection with opportunistic pathogens, the host immune system must be suppressed. Administer cyclophosphamide or corticosteroids on a schedule designed to induce neutropenia at the time of infection.
-
Infection: Prepare a standardized fungal inoculum as described in Protocol 1. Infect mice via the lateral tail vein with a predetermined lethal or sub-lethal dose of the fungal pathogen (e.g., 1 x 10⁵ CFU for C. auris).
-
Treatment Groups: Randomize infected animals into groups: (1) Vehicle control (e.g., saline), (2) Fluconazole, and (3) a comparator drug (e.g., anidulafungin for C. auris). [33]5. Drug Administration: Begin treatment a few hours post-infection. Administer drugs via an appropriate route (e.g., oral gavage for fluconazole, intraperitoneal injection) once or twice daily for a set duration (e.g., 7 days).
-
Endpoints:
-
Survival: Monitor animals daily for a predetermined period (e.g., 21-30 days) and record mortality. Euthanize animals that reach a humane endpoint.
-
Fungal Burden: In a parallel satellite group of animals, sacrifice them at a specific time point (e.g., 4-7 days post-infection). Aseptically remove target organs (kidneys are a primary target for Candida). [13][33]Weigh the organs, homogenize them in sterile saline, and perform serial dilutions for plating on agar. Count the resulting colonies after incubation to determine the CFU per gram of tissue.
-
-
Data Analysis: Compare survival curves between groups using the log-rank test. Compare fungal burden data (log-transformed) using a t-test or ANOVA. A statistically significant increase in survival and reduction in fungal burden compared to the vehicle control indicates drug efficacy.
Conclusion and Future Directions
The evidence is unequivocal: fluconazole's utility against the most threatening emerging fungal pathogens is severely limited or non-existent. For multidrug-resistant yeasts like C. auris and intrinsically resistant molds such as Fusarium, Scedosporium, and Lomentospora, fluconazole is clinically ineffective. Its role in treating C. gattii infections is relegated to secondary, step-down therapy and must be guided by rigorous susceptibility testing.
This reality underscores a critical need in drug development. Researchers and scientists must move beyond legacy antifungals and focus on:
-
Novel Mechanisms of Action: Developing drugs that target different pathways (e.g., cell wall synthesis, DNA replication) is essential to overcome existing resistance.
-
Combination Therapies: Investigating synergistic interactions between existing and new agents may help restore efficacy and prevent the emergence of further resistance. [10][27][35]* Robust Surveillance: Continuous monitoring of clinical isolates for shifts in susceptibility patterns is crucial for guiding clinical practice and public health policy.
The protocols and comparative data presented in this guide provide a framework for the rigorous, evidence-based evaluation of fluconazole and the next generation of antifungal compounds. By adhering to these principles of scientific integrity and causality-driven experimental design, the research community can rise to the challenge posed by these formidable fungal adversaries.
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Esposito, S., et al. (2022). Irrational and Inappropriate Use of Antifungals in the NICU: A Narrative Review. Journal of Fungi, 8(11), 1184. Available from: [Link]
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Manfucci, R., et al. (2024). Enhancing fluconazole reactivation against Candida auris: efficacy of Cinnamomum zeylanicum essential oil versus cinnamaldehyde. Microbiology Spectrum, 12(4), e03774-23. Available from: [Link]
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Vandeputte, P., et al. (2012). Fluconazole resistance in Candida albicans: A review of mechanisms. Expert Review of Anti-infective Therapy, 10(7), 773-786. Available from: [Link]
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Pfaller, M. A. (2011). Fluconazole-Resistant Candida: Mechanisms and Risk Factor Identification. Current Fungal Infection Reports, 5(1), 26-34. Available from: [Link]
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Rajasingham, R., et al. (2019). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases, 6(7), ofz276. Available from: [Link]
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de Oliveira, L. V., et al. (2021). Identification of Promising Antifungal Drugs against Scedosporium and Lomentospora Species after Screening of Pathogen Box Library. Journal of Fungi, 7(10), 808. Available from: [Link]
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de Paula, S. B., et al. (2016). Impact of Resistance to Fluconazole on Virulence and Morphological Aspects of Cryptococcus neoformans and Cryptococcus gattii Isolates. Frontiers in Microbiology, 7, 185. Available from: [Link]
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Alvarez-Moreno, C., et al. (2022). Lomentospora prolificans Disseminated Infections: A Systematic Review of Reported Cases. Journal of Fungi, 8(11), 1188. Available from: [Link]
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Susceptibility of ocular fusarium isolates to amphotericin B and fluconazole with flow cytometry analysis. (2025). ResearchGate. Available from: [Link]
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Introduction: The Clinical Challenge of Azole Cross-Reactivity
An In-Depth Guide to the Cross-Reactivity of Fluconazole with Other Azole Antifungals
The azole class of antifungals, with fluconazole being a cornerstone agent, represents a critical component of our armamentarium against fungal infections. These agents are widely used for both the treatment and prophylaxis of candidiasis and other mycoses. However, the rise of antifungal resistance poses a significant threat to their clinical efficacy. A particularly complex challenge is the phenomenon of cross-reactivity, or more specifically cross-resistance, where resistance to one azole agent confers resistance to other members of the same class.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the cross-reactivity profiles of fluconazole with other medically important triazoles, including itraconazole, voriconazole, and posaconazole. We will delve into the underlying molecular mechanisms, present comparative experimental data, and provide detailed protocols for assessing cross-reactivity in a laboratory setting. Understanding these relationships is paramount for interpreting susceptibility results, guiding therapeutic decisions, and developing next-generation antifungals that can circumvent existing resistance pathways.
Pillar 1: The Molecular Basis of Azole Action and Cross-Resistance
The clinical phenomenon of cross-resistance is rooted in the shared mechanism of action and common resistance pathways exploited by fungal pathogens.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Azole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene in yeasts (like Candida) and CYP51A/CYP51B in molds (like Aspergillus).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.[2]
Primary Mechanisms Driving Cross-Resistance
Two predominant mechanisms account for the majority of clinically significant azole cross-resistance. It is common for a single resistant isolate to utilize more than one of these mechanisms simultaneously.[3][4]
-
Target Enzyme Modification (ERG11/CYP51 Mutations): Amino acid substitutions in and around the active site of the Erg11p enzyme can reduce the binding affinity of azole drugs.[5] Because all azoles bind to this same target, a single mutation can impact the activity of multiple agents. While over 140 different amino acid substitutions have been identified in the ERG11 gene of Candida albicans, they often cluster in three "hotspot" regions.[2][3] A recent large-scale study found that 88% of resistance-conferring mutations in ERG11 lead to cross-resistance against two or more azoles.[1]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport azoles out of the cytoplasm, preventing them from reaching their intracellular target. This is a primary mechanism of high-level azole resistance.[6] The two main families of efflux pumps involved are:
-
ATP-Binding Cassette (ABC) Transporters: Such as Cdr1p and Cdr2p in Candida albicans. These pumps have broad substrate specificity and can efflux all triazoles, making them a major driver of pan-azole resistance.[4][7][8]
-
Major Facilitator Superfamily (MFS) Transporters: Such as Mdr1p, which preferentially effluxes fluconazole over other azoles like itraconazole and voriconazole.[7]
-
The overexpression of these pumps, particularly Cdr1p, is a frequent cause of high-level, clinically significant cross-resistance across the azole class, especially in species like Candida glabrata.[6][9]
Pillar 2: Comparative Data on Azole Cross-Resistance
In vitro susceptibility testing is the cornerstone for evaluating cross-resistance. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is the key metric. A strong positive correlation between fluconazole MICs and the MICs of other azoles indicates a high likelihood of cross-resistance.[10]
The extent of cross-resistance is species-dependent. For instance, fluconazole-resistant Candida glabrata almost universally demonstrates cross-resistance to voriconazole and posaconazole, often due to efflux pump overexpression.[9][10] In contrast, for Candida albicans, the patterns can be more varied depending on the specific resistance mechanism at play.[10]
Table 1: Comparative In Vitro Activity of Azoles Against Candida Species (Data synthesized from surveillance studies)
| Azole | Organism | Fluconazole-Susceptible Isolates (% Susceptible) | Fluconazole-Resistant Isolates (% Susceptible) | Primary Cross-Resistance Mechanism |
| Voriconazole | C. albicans | >99% | ~50-60% | ERG11 mutations, Efflux (CDR) |
| C. glabrata | >98% | <5%[10] | Efflux (CDR) | |
| Posaconazole | C. albicans | >99% | ~45-55%[10] | ERG11 mutations, Efflux (CDR) |
| C. glabrata | >95% | ~10-20% | Efflux (CDR) | |
| Itraconazole | Aspergillus fumigatus | N/A* | Varies greatly by mutation | CYP51A mutations |
*Fluconazole has no clinically relevant activity against Aspergillus species.
Note: The percentages are illustrative and can vary between studies. They are intended to demonstrate the general trend of reduced susceptibility in fluconazole-resistant isolates.
These data underscore a critical clinical point: while a fluconazole-susceptible result strongly predicts susceptibility to newer azoles like voriconazole and posaconazole, a fluconazole-resistant result necessitates specific testing for the alternative agent, as cross-resistance is common but not absolute.[10][11]
Pillar 3: Experimental Protocols for Assessing Cross-Reactivity
Accurate and reproducible assessment of cross-reactivity relies on standardized laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide reference methodologies.[12][13]
Workflow for a Cross-Reactivity Study
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-based)
This protocol describes the reference method for determining Minimum Inhibitory Concentrations (MICs) for yeasts and filamentous fungi.
1. Preparation of Antifungal Stock Solutions: a. Obtain pure, powdered forms of fluconazole, voriconazole, itraconazole, and posaconazole. b. Prepare high-concentration stock solutions (e.g., 1280 µg/mL) in 100% dimethyl sulfoxide (DMSO). c. Store stock solutions at -70°C until use.
2. Preparation of Microdilution Plates: a. In a sterile 96-well microtiter plate, perform serial twofold dilutions of each antifungal drug in RPMI 1640 medium (buffered with MOPS). b. The final drug concentrations should typically range from 0.015 to 16 µg/mL for potent azoles (voriconazole, posaconazole, itraconazole) and 0.125 to 64 µg/mL for fluconazole. c. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
3. Inoculum Preparation: a. Subculture the fungal isolate onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure purity and viability. b. Harvest the fungal cells/spores and suspend them in sterile saline. c. Adjust the suspension turbidity using a spectrophotometer to achieve a final concentration that, when diluted into the microtiter plate, results in a final inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts.
4. Inoculation and Incubation: a. Inoculate each well of the prepared microdilution plate with 100 µL of the standardized fungal suspension. b. Cover the plates and incubate at 35°C. c. Read the plates visually or with a microplate reader after 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).[14]
5. MIC Determination: a. The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (e.g., ≥50% growth inhibition) compared to the positive growth control. b. Interpret the MIC values (Susceptible, Susceptible-Dose Dependent, Resistant) using established clinical breakpoints from CLSI or EUCAST.[15]
Causality Behind Experimental Choices:
-
RPMI 1640 Medium: This standardized, chemically defined medium minimizes variability between labs.[12]
-
MOPS Buffer: Maintains a stable physiological pH, which is critical as the activity of some azoles can be pH-dependent.
-
Standardized Inoculum: The density of the fungal inoculum can significantly affect the MIC result; standardization is crucial for reproducibility.[12]
-
50% Inhibition Endpoint: For fungistatic agents like azoles, a complete absence of growth is not expected. The 50% inhibition endpoint provides a more consistent and clinically relevant measure of activity.[14]
Clinical Implications of Allergic Cross-Reactivity
While cross-resistance is the primary focus, it is important to distinguish it from allergic cross-reactivity. Hypersensitivity reactions to azoles are rare but can occur.[16] The structural similarities between azole molecules can sometimes lead to immunological cross-reactivity. However, multiple case reports have demonstrated a lack of allergic cross-reactivity, for example, with patients allergic to fluconazole being successfully treated with voriconazole after a graded challenge.[16][17] Therefore, an allergic reaction to one azole does not absolutely contraindicate the use of another, but cautious administration, potentially with a graded challenge, is advised in such scenarios.[16][18]
Conclusion
The cross-reactivity among azole antifungals is a complex but predictable phenomenon driven by shared molecular mechanisms of resistance. The overexpression of broad-spectrum efflux pumps and specific mutations in the target enzyme ERG11/CYP51 are the primary drivers of this clinically significant challenge. While fluconazole resistance often signals decreased susceptibility to other triazoles, especially in C. glabrata, this relationship is not absolute. Rigorous in vitro susceptibility testing, guided by standardized protocols, remains essential for every clinically relevant isolate. Combining this phenotypic data with molecular analysis of resistance mechanisms provides the most comprehensive foundation for guiding effective antifungal therapy and preserving the utility of the invaluable azole class.
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Flowers, S. A., Barker, K. S., et al. (2019). The Evolution of Azole Resistance in Candida albicans Sterol 14α-Demethylase (CYP51) through Incremental Amino Acid Substitutions. PMC - PubMed Central - NIH. [Link]
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Prasad, R., & Rawal, M. K. (2014). Efflux pump proteins in antifungal resistance. Frontiers. [Link]
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In Vivo Validation of Fluconazole's Antifungal Activity: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the in vivo validation of fluconazole, a widely used triazole antifungal agent. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental models and comparative data essential for evaluating the efficacy of fluconazole against pathogenic fungi. We will explore the rationale behind model selection, provide detailed experimental protocols, and compare fluconazole's performance against key alternatives, supported by robust experimental data.
Introduction: The Rationale for In Vivo Validation of Fluconazole
Fluconazole revolutionized the treatment of fungal infections due to its excellent oral bioavailability and favorable safety profile.[1] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This disruption of ergosterol biosynthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[5][6] While in vitro susceptibility testing provides a preliminary assessment of antifungal activity, in vivo validation is indispensable.[7][8] Animal models allow for the evaluation of a drug's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic (PK/PD) properties, host-pathogen interactions, and potential for toxicity.[9][10]
Comparative Antifungal Agents
To provide a comprehensive assessment of fluconazole's in vivo activity, it is crucial to compare it against other classes of antifungal agents. This guide will focus on comparisons with:
-
Other Azoles: Such as itraconazole and voriconazole, which share a similar mechanism of action but may have different spectrums of activity and PK/PD profiles.[11][12]
-
Polyenes: Represented by Amphotericin B, a broad-spectrum fungicidal agent that binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[13][14]
-
Echinocandins: Including caspofungin and micafungin, which inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[11][15]
Murine Model of Disseminated Candidiasis: A Workflow for Efficacy Testing
The neutropenic murine model of disseminated candidiasis is a well-established and highly utilized model for evaluating the in vivo efficacy of antifungal agents.[16][17] This model mimics systemic Candida infections often seen in immunocompromised patients.
Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo efficacy study using the murine model of disseminated candidiasis.
Caption: Workflow for in vivo efficacy testing in a murine model of disseminated candidiasis.
Detailed Experimental Protocol
Materials:
-
6- to 8-week-old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) agar and broth
-
Sterile, non-pyrogenic saline
-
Cyclophosphamide for immunosuppression
-
Fluconazole and comparator antifungal agents
-
Appropriate vehicles for drug administration (e.g., sterile water for fluconazole)
-
Tissue homogenizer
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Animal Acclimatization: House mice in a pathogen-free facility for at least one week prior to the experiment to allow for acclimatization.
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally at a dose of 150 mg/kg on days -4 and -1 relative to infection. This step is critical for establishing a robust and reproducible infection.
-
Inoculum Preparation:
-
Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Harvest yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Determine the cell concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 cells/mL) in sterile saline.[18]
-
-
Infection: Infect mice via the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells/mouse).[18]
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, fluconazole, comparator drugs).
-
Begin treatment 2 hours post-infection.
-
Administer fluconazole (e.g., 20 mg/kg/day) and comparator drugs at their respective therapeutic doses via oral gavage or intraperitoneal injection once daily for a predetermined duration (e.g., 7 days).[19][20]
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., day 8), euthanize the mice.
-
Aseptically harvest the kidneys, as they are a primary target organ in disseminated candidiasis.
-
Weigh each pair of kidneys and homogenize in 1 mL of sterile saline.
-
Prepare serial dilutions of the kidney homogenate and plate onto SDA plates.
-
Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Calculate the fungal burden as log10 CFU per gram of kidney tissue.
-
Comparative Efficacy Data
The following tables summarize representative data comparing the in vivo efficacy of fluconazole with other antifungal agents in murine models of candidiasis.
Table 1: Efficacy of Fluconazole vs. Amphotericin B against Non-albicans Candida Species in a Rat Model of Systemic Candidiasis [19][20]
| Candida Species | Treatment Group (dose/day) | Mean Kidney Fungal Burden (log10 CFU/g) | Mean Liver Fungal Burden (log10 CFU/g) |
| C. tropicalis | Control | 5.8 | 4.5 |
| Fluconazole (20 mg/kg) | 3.2 | 2.8 | |
| Amphotericin B (0.5 mg/kg) | 2.5 | 2.1 | |
| C. glabrata | Control | 6.1 | 4.9 |
| Fluconazole (20 mg/kg) | 4.5 | 3.5 | |
| Amphotericin B (0.5 mg/kg) | 3.9 | 2.9 | |
| C. krusei | Control | 5.5 | 4.2 |
| Fluconazole (20 mg/kg) | 5.3 | 3.8 | |
| Amphotericin B (0.5 mg/kg) | 5.4 | 2.7 |
Data adapted from Walsh et al. (1989).[19][20]
Table 2: Comparative Efficacy of Echinocandins against Candida auris in a Neutropenic Mouse Bloodstream Infection Model [15][21]
| Treatment Group (dose/day) | Mean Kidney Fungal Burden Reduction (log10 CFU/g) | Mean Heart Fungal Burden Reduction (log10 CFU/g) | 21-Day Survival (%) |
| Control | 0 | 0 | 0 |
| Caspofungin (3 mg/kg) | >3 | >3 | ~60 |
| Micafungin (5 mg/kg) | >3 | >3 | ~70 |
| Anidulafungin (5 mg/kg) | >3 | >3 | ~80 |
Data synthesized from Lepak et al. (2022).[15][21]
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
The efficacy of fluconazole is closely linked to its PK/PD parameters.[9] The area under the concentration-time curve to minimum inhibitory concentration (AUC/MIC) ratio is the primary PK/PD index that predicts the efficacy of fluconazole.[9][22] Achieving an AUC/MIC ratio of 25 to 50 is generally associated with a favorable outcome in murine models of candidiasis.[9] This understanding is crucial for dose selection and optimization in preclinical studies. Fluconazole exhibits excellent tissue penetration, with concentrations in cerebrospinal fluid and other body fluids reaching a significant percentage of plasma levels.[1]
Fluconazole's Mechanism of Action and Resistance
The fungistatic activity of fluconazole stems from its disruption of the ergosterol biosynthesis pathway.[2] This mechanism is highly selective for the fungal cytochrome P450 enzyme.[3]
Caption: Simplified diagram of Fluconazole's mechanism of action.
However, the emergence of fluconazole resistance is a growing clinical concern.[4] Resistance mechanisms can include alterations in the target enzyme, increased drug efflux, and changes in the cell membrane composition.[4] In vivo models are critical for studying the emergence of resistance and evaluating the efficacy of novel agents against resistant strains.[10]
Conclusion
In vivo validation is a cornerstone of antifungal drug development. The murine model of disseminated candidiasis provides a robust and reproducible platform for assessing the efficacy of fluconazole and its comparators. A thorough understanding of the experimental protocols, PK/PD principles, and mechanisms of action and resistance is essential for conducting meaningful preclinical studies. The data presented in this guide underscore the importance of comparative analysis in defining the therapeutic potential of fluconazole in the context of a continually evolving landscape of fungal pathogens and antifungal agents.
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A Comparative Guide to the Cost-Effectiveness of Fluconazole and Other Antifungal Agents
This guide provides an in-depth, objective comparison of the cost-effectiveness of fluconazole against other major classes of antifungal agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical efficacy data with pharmacoeconomic principles to offer a comprehensive technical overview. We will explore the underlying mechanisms of action, present comparative experimental data, and detail the methodologies used to generate these insights.
The Clinical and Economic Landscape of Fungal Infections
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised patient populations.[1] These infections are associated with high rates of morbidity and mortality, leading to prolonged hospital stays and substantial healthcare costs.[2] Consequently, the selection of an appropriate antifungal agent must balance clinical efficacy, safety, and economic viability. Fluconazole, a first-generation triazole, has long been a cornerstone of antifungal therapy due to its favorable pharmacokinetic profile and historically lower acquisition cost.[3] However, the emergence of resistant strains and the development of newer, broader-spectrum agents like echinocandins and second-generation azoles necessitates a rigorous evaluation of their comparative cost-effectiveness.
Mechanisms of Action: A Tale of Different Targets
The therapeutic efficacy of an antifungal agent is dictated by its specific molecular target within the fungal cell. Fluconazole and its alternatives operate via distinct mechanisms, which influences their spectrum of activity, potential for resistance, and clinical utility.
-
Azoles (Fluconazole, Voriconazole, Posaconazole): This class of antifungals, including fluconazole, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.[3][4][5][6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis compromises the membrane's structural integrity, leading to increased permeability and ultimately, fungistatic activity against most Candida species.[4][5]
-
Echinocandins (Anidulafungin, Caspofungin, Micafungin): Echinocandins possess a unique mechanism, non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][7][8][9] This enzyme is responsible for synthesizing glucan, a key polysaccharide polymer in the fungal cell wall that is absent in mammalian cells.[9] This targeted disruption of cell wall integrity results in osmotic instability and cell death, conferring fungicidal activity against most Candida species.[1][8][10]
-
Polyenes (Amphotericin B): As one of the oldest classes of antifungals, polyenes directly target the fungal cell membrane.[11][12] Amphotericin B has a high affinity for ergosterol, binding to it to form pores or channels in the membrane.[12][13] This leads to the leakage of vital intracellular ions and macromolecules, resulting in fungal cell death.[12][13] While highly effective and broad-spectrum, its binding to cholesterol in mammalian cells contributes to significant host toxicity, particularly nephrotoxicity.[11][12]
Comparative Cost-Effectiveness Analysis
Pharmacoeconomic evaluations typically use decision-analytic models to compare the costs and outcomes of different treatment strategies. The primary metric, the Incremental Cost-Effectiveness Ratio (ICER), represents the additional cost required to achieve one additional unit of health outcome (e.g., life-year saved, successful treatment).
Indication: Candidemia and Invasive Candidiasis
For invasive candidiasis, echinocandins are often recommended as first-line therapy due to their superior efficacy and safety profile compared to older agents.[14] However, fluconazole remains a critical option, particularly for step-down therapy or in clinically stable patients with susceptible isolates.
A Spanish study analyzing non-neutropenic ICU patients found that anidulafungin was a dominant treatment (more effective and less expensive) compared to micafungin and caspofungin.[14][15][16] While fluconazole had the lowest total treatment cost (€2,088), its lower success rate (49.08%) compared to anidulafungin (68.81%) resulted in a significant ICER.[14][15] The cost to achieve one additional successfully treated patient with anidulafungin over fluconazole was calculated at €17,199.[15][16]
| Antifungal Agent | Therapeutic Success Rate (%) | Total Treatment Cost per Episode (€) | ICER vs. Fluconazole (Cost per additional success) |
| Fluconazole | 49.08% | €2,088 | N/A |
| Anidulafungin | 68.81% | €5,483 | €17,199 |
| Micafungin | 65.27% | €5,968 | €27,339 |
| Caspofungin | 64.23% | €6,231 | €23,962 |
| Data synthesized from a decision-tree model for non-neutropenic adult patients with candidemia/invasive candidiasis in Spain.[14][15][16] |
In a different context, an economic analysis from a Canadian trial found that intravenous fluconazole therapy was approximately 50% more costly than treatment with amphotericin B ($Can3578 vs. $Can2370), primarily due to a longer duration of therapy.[17] However, a sensitivity analysis showed that switching to oral fluconazole after 7 days of IV therapy made the costs statistically comparable.[17] This highlights the critical role of treatment protocols and drug administration routes in overall cost-effectiveness.
Indication: Prophylaxis in High-Risk Patients
In high-risk neutropenic patients, the choice of prophylactic agent is crucial for preventing IFIs. While fluconazole is effective against Candida, it lacks activity against molds like Aspergillus.[18] Broader-spectrum azoles are often compared for this indication.
A study in Spain found that posaconazole was a cost-saving strategy compared to standard azoles (fluconazole or itraconazole) for prophylaxis in high-risk neutropenic patients.[19] Posaconazole was associated with fewer IFIs (0.05 vs. 0.11 per patient), increased life-years saved, and lower overall costs (€6,121 vs. €7,928).[19] Similarly, a Mexican analysis concluded that voriconazole was a cost-effective option for IFI prophylaxis in allogeneic hematopoietic stem cell transplant recipients, demonstrating better clinical outcomes than amphotericin B and being cost-effective compared to fluconazole despite higher drug acquisition costs.[18][20][21]
| Prophylactic Agent | Key Clinical Outcome | Total Cost | Cost-Effectiveness Conclusion |
| Fluconazole | Higher incidence of breakthrough IFIs | Lower drug cost, but higher overall costs due to IFI treatment | Dominated by broader-spectrum azoles in high-risk settings |
| Posaconazole | Lower IFI incidence and overall mortality vs. Fluconazole/Itraconazole | Lower overall costs (€6,121 vs. €7,928) | Cost-saving strategy |
| Voriconazole | Lowest number of breakthrough IFIs and IFI-related deaths vs. Fluconazole/AmB | Higher drug cost than Fluconazole, but lower than AmB | Cost-effective option |
| Data synthesized from studies on IFI prophylaxis in high-risk hematology patients.[19][21] |
Indication: Cryptococcal Meningitis
For AIDS-associated cryptococcal meningitis, fluconazole is the established treatment of choice for maintenance therapy to prevent relapse.[22][23] A study by the National Institute of Allergy and Infectious Diseases Mycoses Study Group was stopped prematurely because fluconazole (200 mg/day) was significantly more effective than itraconazole (200 mg/day) in preventing relapse (4% relapse rate vs. 23%, respectively).[22][23] In resource-limited settings, a cost-effective induction strategy has been identified as one week of amphotericin B combined with high-dose fluconazole.[24]
Experimental Methodologies: The Foundation of Evidence
Pharmacoeconomic Analysis Workflow
Most pharmacoeconomic evaluations of antifungal therapies employ a decision-analytic model.[15][25] This approach simulates the clinical pathways and outcomes for a hypothetical cohort of patients under different treatment strategies. The model's integrity relies on sourcing accurate data for each variable.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
Antifungal susceptibility testing (AFST) is the cornerstone for determining the in vitro activity of a drug against a specific fungal isolate. This data informs clinical breakpoints and is a critical input for the "efficacy" component of any pharmacoeconomic model. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized reference methodologies.[26][27][28][29]
Detailed Step-by-Step Protocol (Adapted from CLSI M27 for Yeasts):
-
Isolate Preparation:
-
Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies (1-2 mm in diameter).
-
-
Inoculum Preparation:
-
Suspend the selected colonies in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength, yielding a transmittance of 75-77%) or a nephelometer. This corresponds to an approximate cell density of 1-5 x 10⁶ CFU/mL.
-
Perform a further dilution by transferring 0.1 mL of the adjusted suspension into 9.9 mL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS). This creates the final inoculum density.
-
-
Microdilution Plate Inoculation:
-
Use commercially prepared or in-house prepared 96-well microdilution plates containing serial twofold dilutions of the antifungal agents.
-
Inoculate each well with 100 µL of the final inoculum suspension. The final cell concentration should be approximately 0.5-2.5 x 10³ CFU/mL.
-
Include a drug-free growth control well and a sterility control well (containing only medium).
-
-
Incubation:
-
Cover the plates and incubate at 35°C for 24-48 hours.
-
-
Reading the Minimum Inhibitory Concentration (MIC):
-
Read the plates visually or with a microplate reader.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control well.
-
For azoles like fluconazole, the endpoint is typically a ≥50% reduction in turbidity.[28] For amphotericin B, the endpoint is complete growth inhibition (100%).[28]
-
Trustworthiness through Standardization: Adherence to standardized protocols from bodies like CLSI and EUCAST is paramount.[28][30] These protocols include specifications for media, inoculum size, incubation conditions, and endpoint determination to ensure that results are reproducible and comparable across different laboratories.[28] The inclusion of quality control strains with known MIC ranges serves as a self-validating system within each experimental run.
Conclusion for the Modern Laboratory
The cost-effectiveness of fluconazole is highly context-dependent. While it remains a valuable and often economical choice for maintenance therapy in cryptococcal meningitis and as step-down therapy for susceptible Candida infections, its utility is challenged in other areas.
-
For Invasive Candidiasis: Echinocandins demonstrate superior efficacy, and despite higher acquisition costs, they can be cost-effective, particularly in critically ill patients where rapid, fungicidal activity is paramount.[14][15]
-
For Prophylaxis in High-Risk Patients: The limited spectrum of fluconazole (lacking mold activity) makes broader-spectrum azoles like posaconazole and voriconazole more effective and often cost-saving or cost-effective by preventing a wider range of deadly IFIs.[19][21]
For drug development professionals, these analyses underscore that true value is a composite of acquisition cost, efficacy, safety, and the downstream costs associated with treatment failure. For researchers, the continued evolution of fungal resistance necessitates ongoing surveillance through standardized susceptibility testing to inform and update these economic models, ensuring that clinical practice guidelines remain grounded in both therapeutic and economic realities.
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Szymański, M., Chmielewska, S., Czyżewska, U., Malinowska, M., & Tylicki, A. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1). [Link]
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Combating Fungal Resistance: A Comparative Guide to the Synergistic Effects of Fluconazole Combination Therapy
The rise of antifungal resistance poses a significant threat to public health, diminishing the efficacy of widely used agents like fluconazole.[1] This triazole, a cornerstone in the management of candidiasis and cryptococcosis, is facing increasing challenges from resistant fungal strains.[1][2] In response, researchers and clinicians are exploring combination therapies, pairing fluconazole with other antifungal agents to enhance its activity, overcome resistance, and broaden its spectrum.[2][3] This guide provides an in-depth comparison of fluconazole-based synergistic combinations, supported by experimental data, to inform researchers, scientists, and drug development professionals in the fight against fungal infections.
The Rationale for Synergy: Overcoming Fluconazole's Limitations
Fluconazole primarily acts by inhibiting the fungal enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene.[1] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungistatic effects.[4] However, prolonged exposure and overuse have led to the emergence of resistance mechanisms, including mutations in the ERG11 gene and overexpression of efflux pumps that actively remove the drug from the fungal cell.[1][5]
Synergistic combinations aim to counteract these resistance mechanisms through various strategies:
-
Targeting different cellular pathways: Combining drugs with distinct mechanisms of action can create a multi-pronged attack that is more effective than a single agent.
-
Enhancing drug uptake or inhibiting efflux: Some agents can increase the permeability of the fungal cell membrane or block the action of efflux pumps, thereby increasing the intracellular concentration of fluconazole.[3][5]
-
Inhibiting compensatory pathways: Fungi may activate alternative survival pathways when a primary pathway is blocked. A synergistic partner can inhibit these compensatory mechanisms.
The efficacy of these combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI) , a measure derived from in vitro checkerboard assays.[6][7][8] The FICI is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[6]
The interaction is interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0[6]
Comparative Analysis of Fluconazole Combinations
This section details the synergistic interactions of fluconazole with various classes of antifungal agents, presenting the proposed mechanisms and supporting experimental data.
Fluconazole and Polyenes (Amphotericin B)
Amphotericin B, a polyene antifungal, binds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death. The combination of fluconazole and amphotericin B has shown promise, particularly in the treatment of cryptococcal meningitis.[9]
Mechanism of Synergy: The primary proposed mechanism is that amphotericin B's disruption of the cell membrane facilitates the entry of fluconazole, increasing its intracellular concentration and access to its target enzyme.[9]
Experimental Data: A murine model of cryptococcal meningitis demonstrated that the combination of amphotericin B and fluconazole resulted in the greatest antifungal activity.[9] However, some in vitro studies and animal models have shown indifference or even antagonism, suggesting that the interaction may be concentration-dependent and pathogen-specific.[10][11][12] For instance, one study on Candida albicans showed antagonism when higher doses of fluconazole were combined with amphotericin B.[11]
| Fungal Pathogen | Combination | FICI | Outcome | Reference |
| Cryptococcus neoformans | Fluconazole + Amphotericin B | Not specified | Synergistic in vivo | [9] |
| Candida albicans (Fluconazole-resistant) | Fluconazole + Amphotericin B | Not specified | Antagonistic in vivo | [11] |
| Histoplasma capsulatum | Fluconazole + Amphotericin B | Not specified | Weak synergy in vitro, but antagonism in vivo | [13] |
| Candida albicans | Fluconazole + Amphotericin B | Not specified | Synergy in 1% of clinical isolates | [14][15] |
Fluconazole and Allylamines (Terbinafine)
Terbinafine inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than fluconazole's target. This dual blockade of the same pathway at different steps is the basis for their synergistic interaction.
Mechanism of Synergy: By inhibiting squalene epoxidase, terbinafine leads to an accumulation of toxic squalene and a depletion of downstream ergosterol precursors. This potentiates the effect of fluconazole's inhibition of lanosterol 14-α-demethylase.
Experimental Data: In vitro studies have demonstrated potent synergy between fluconazole and terbinafine against azole-resistant Candida strains.[2][16] This combination has also been successfully used in a clinical setting to treat fluconazole-resistant oropharyngeal candidiasis.[16]
| Fungal Pathogen | Combination | FICI | Outcome | Reference |
| Candida albicans (Fluconazole-resistant) | Fluconazole + Terbinafine | ≤ 0.5 | Synergistic in vitro (40% of isolates) | |
| Candida glabrata (Azole-decreased susceptibility) | Fluconazole + Terbinafine | ≤ 0.5 | Synergistic in vitro (17% of isolates) | [17] |
| Various Candida and Aspergillus species | Fluconazole + Terbinafine | Not specified | Synergistic in vitro | [18] |
Fluconazole and Flucytosine
Flucytosine is a pyrimidine analog that, once inside the fungal cell, is converted to 5-fluorouracil. This metabolite interferes with both DNA and RNA synthesis.
Mechanism of Synergy: The precise mechanism is not fully elucidated, but it is hypothesized that fluconazole's disruption of the cell membrane may enhance the uptake of flucytosine.
Experimental Data: The combination of fluconazole and flucytosine is a recommended treatment for cryptococcal meningitis, particularly in HIV-infected individuals.[19][20] In vitro studies against Cryptococcus neoformans have shown synergy in a majority of clinical isolates, with a significant decrease in the minimum inhibitory concentration (MIC) of flucytosine.[21] A murine model of cryptococcal meningitis also demonstrated synergism between the two drugs.[22]
| Fungal Pathogen | Combination | FICI | Outcome | Reference |
| Cryptococcus neoformans | Fluconazole + Flucytosine | < 1.0 | Synergistic in vitro (62% of isolates) | [21] |
| Cryptococcus neoformans | Fluconazole + Flucytosine | Not specified | Synergistic in vivo | [22] |
Fluconazole and Echinocandins
Echinocandins, such as anidulafungin and micafungin, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mechanism is distinct from that of azoles, which target the cell membrane.
Mechanism of Synergy: The sequential targeting of the cell wall by an echinocandin and the cell membrane by fluconazole is a key proposed mechanism. Damage to the cell wall by the echinocandin may increase the permeability of the cell to fluconazole, enhancing its antifungal effect.
Experimental Data: Studies have shown synergistic interactions between echinocandins and fluconazole against fluconazole-resistant Candida parapsilosis complex isolates.[23] The combination of micafungin and fluconazole has also demonstrated synergy against Candida glabrata.[24] In a study of 92 clinical Candida albicans isolates, the combination of anidulafungin and fluconazole showed synergy in 19.5% of cases.[14][15]
| Fungal Pathogen | Combination | FICI | Outcome | Reference |
| Candida parapsilosis complex (Fluconazole-resistant) | Fluconazole + Anidulafungin | 0.07-0.37 | Synergistic in vitro | [23] |
| Candida parapsilosis complex (Fluconazole-resistant) | Fluconazole + Micafungin | 0.25-0.5 | Synergistic in vitro | [23] |
| Candida glabrata | Fluconazole + Micafungin | Not specified | Synergistic in vitro (11% of isolates) | [24] |
| Candida albicans | Fluconazole + Anidulafungin | Not specified | Synergy in 19.5% of clinical isolates | [14][15] |
Fluconazole and Non-Antifungal Agents
A promising area of research is the combination of fluconazole with non-antifungal drugs that can potentiate its activity.[3][5]
-
Calcium Channel Blockers (CCBs): CCBs like amlodipine have been shown to exhibit synergistic effects with fluconazole against resistant Candida albicans. The proposed mechanism involves the disruption of calcium homeostasis in the fungal cell, which is crucial for various cellular processes, including stress responses.[25]
-
Calcineurin Inhibitors (e.g., Cyclosporine A): The calcineurin pathway is a key stress response pathway in fungi. Inhibiting this pathway with drugs like cyclosporine A can render fungal cells more susceptible to the cell membrane stress induced by fluconazole.[26]
-
Efflux Pump Inhibitors: Certain compounds can inhibit the activity of ATP-binding cassette (ABC) transporters, which are major contributors to fluconazole resistance. For example, milbemycin oxim, a veterinary drug, has shown promise as an efflux pump inhibitor that can restore fluconazole's activity against resistant Candida parapsilosis.[27]
-
Other Agents: Various other compounds, including the antimalarial drug chloroquine and the antioxidant α-lipoic acid, have demonstrated synergistic activity with fluconazole against resistant Candida species.[28][29]
Experimental Protocol: The Checkerboard Microdilution Assay
The checkerboard assay is the most widely used in vitro method for assessing antifungal synergy.[30][31] It involves a two-dimensional titration of two drugs in a microtiter plate, allowing for the determination of the MIC of each drug alone and in combination.
Step-by-Step Methodology
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of each antifungal agent.
-
In a 96-well microtiter plate, serially dilute Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone (for MIC determination) and a drug-free well as a growth control.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a standardized inoculum suspension in a suitable broth (e.g., RPMI-1640) to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[25]
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35-37°C for 24-48 hours.
-
-
Reading the Results:
-
Visually or spectrophotometrically determine the MIC for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug that inhibits fungal growth by a certain percentage (e.g., 50% or 90%) compared to the growth control.
-
-
Calculation of FICI:
-
Calculate the FICI for each synergistic combination using the formula mentioned earlier.
-
Visualizing Synergistic Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Mechanisms of synergistic action of various antifungal agents with fluconazole.
Caption: Workflow for the checkerboard microdilution assay to assess antifungal synergy.
Conclusion
The synergistic combination of fluconazole with other antifungal and non-antifungal agents represents a critical strategy in overcoming the challenge of antifungal resistance. This guide has provided a comparative overview of several promising combinations, highlighting their mechanisms of action and the experimental evidence supporting their efficacy. The checkerboard microdilution assay remains a fundamental tool for the in vitro evaluation of these interactions, providing quantitative data to guide further research and clinical application. As the landscape of fungal infections continues to evolve, a deeper understanding of synergistic drug interactions will be paramount in developing novel and effective therapeutic regimens.
References
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Brouwer, A. E., et al. (2003). Amphotericin B plus fluconazole, a potent combination therapy for cryptococcal meningitis. Antimicrobial Agents and Chemotherapy, 47(1), 429-432. [Link]
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A Comparative Guide to Fluconazole: An Analysis of Head-to-Head Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Role of Fluconazole in Antifungal Therapy
Fluconazole, a triazole antifungal agent, has long been a cornerstone in the prevention and treatment of a wide spectrum of fungal infections. Its favorable pharmacokinetic profile, including high oral bioavailability and good tissue penetration, has contributed to its widespread clinical use. The primary mechanism of action for fluconazole involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole increases cellular permeability, ultimately leading to the inhibition of fungal growth. While generally considered fungistatic against Candida species, its efficacy has been well-established in numerous clinical settings. This guide provides a comprehensive analysis of head-to-head clinical trial data, comparing the performance of fluconazole against other key antifungal agents for various indications.
I. Fluconazole vs. Other Azoles: A Comparative Look at Efficacy and Safety
The azole class of antifungals, which includes itraconazole and voriconazole, shares a similar mechanism of action with fluconazole. However, differences in their spectrum of activity, pharmacokinetic properties, and safety profiles often dictate their clinical utility. Head-to-head trials have sought to delineate the optimal therapeutic niche for each of these agents.
A. Oropharyngeal Candidiasis in Immunocompromised Patients
Oropharyngeal candidiasis (OPC), or thrush, is a common opportunistic infection in immunocompromised individuals, particularly those with cancer or advanced HIV infection.
A prospective, randomized, open-label, multicentre study compared the efficacy and safety of fluconazole and itraconazole in non-neutropenic cancer patients with OPC[1].
Key Trial Parameters:
| Parameter | Fluconazole | Itraconazole |
| Dosage | 100 mg/day | 100 mg/day |
| Duration | 10 days | 15 days |
| Patient Population | 126 non-neutropenic cancer patients with OPC | 126 non-neutropenic cancer patients with OPC |
Efficacy Outcomes:
| Outcome | Fluconazole | Itraconazole | P-value |
| Clinical Cure Rate | 74% | 62% | 0.04 |
| Mycological Cure Rate | 80% | 68% | 0.03 |
| Relapse Rate | 21% | 53.8% | <0.01 |
The study concluded that fluconazole demonstrated a significantly better clinical and mycological cure rate compared to itraconazole in this patient population[1][2]. The safety and tolerance profiles of both drugs were comparable[1].
Experimental Protocol: Fluconazole vs. Itraconazole for Oropharyngeal Candidiasis in Cancer Patients
-
Patient Selection: Non-neutropenic cancer patients with clinical and mycological evidence of oropharyngeal candidiasis were enrolled.
-
Randomization: Patients were randomized in a 1:1 ratio to receive either oral fluconazole or oral itraconazole.
-
Treatment Regimen:
-
Fluconazole group: 100 mg once daily for 10 days.
-
Itraconazole group: 100 mg once daily for 15 days.
-
-
Efficacy Assessment:
-
Clinical cure was defined as the resolution of all signs and symptoms of OPC.
-
Mycological cure was defined as the eradication of Candida species from oral specimens.
-
Assessments were performed at the end of treatment and during a follow-up period to evaluate relapse.
-
-
Safety Assessment: Adverse events were monitored and recorded throughout the study.
Caption: Workflow of a randomized trial comparing fluconazole and itraconazole for OPC.
B. Prophylaxis of Invasive Fungal Infections in High-Risk Patients
Prophylactic antifungal therapy is crucial in patients at high risk of invasive fungal infections (IFIs), such as those undergoing hematopoietic cell transplantation (HCT).
A multicenter, randomized, double-blind trial compared the efficacy of fluconazole versus voriconazole for the prevention of IFIs in 600 allogeneic HCT recipients[3][4]. This study was conducted in the context of a structured fungal screening program with pre-emptive therapy triggers[3].
Key Trial Parameters:
| Parameter | Fluconazole | Voriconazole |
| Dosage | 400 mg/day (adults) | 200 mg twice daily (adults) |
| Duration | 100-180 days | 100-180 days |
| Patient Population | 295 allogeneic HCT recipients | 305 allogeneic HCT recipients |
Efficacy and Safety Outcomes at 180 Days:
| Outcome | Fluconazole | Voriconazole | P-value |
| Fungal-Free Survival (FFS) | 75% | 78% | 0.49 |
| Incidence of IFIs (proven, probable, presumptive) | 11.2% | 7.3% | 0.12 |
| Aspergillus spp. Infections | 17 | 9 | 0.09 |
| Empiric Antifungal Therapy | 30.2% | 24.1% | 0.11 |
| Overall Survival | Similar | Similar | 0.67 |
| Severe Adverse Events | Similar | Similar | - |
Despite trends toward fewer IFIs and Aspergillus infections with voriconazole, the primary endpoint of fungal-free survival at 180 days was similar between the two groups[3][4]. The study concluded that in the setting of intensive monitoring and structured empiric antifungal therapy, fluconazole and voriconazole had similar efficacy for IFI prophylaxis in this patient population[3].
II. Fluconazole vs. Echinocandins: A Shift in the Treatment Paradigm?
Echinocandins, such as anidulafungin, caspofungin, and micafungin, represent a different class of antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This distinct mechanism of action and their generally favorable safety profile have positioned them as important alternatives to azoles, particularly for the treatment of invasive candidiasis.
A. Treatment of Invasive Candidiasis
Invasive candidiasis, including candidemia, is a serious and often life-threatening infection, especially in hospitalized and critically ill patients.
A pivotal randomized, double-blind, non-inferiority trial compared the efficacy of intravenous anidulafungin with intravenous fluconazole for the treatment of invasive candidiasis in 245 adult patients[5][6]. After 10 days of intravenous therapy, patients in both arms could be switched to oral fluconazole[5].
Key Trial Parameters:
| Parameter | Anidulafungin | Fluconazole |
| Dosage (IV) | 200 mg loading dose, then 100 mg daily | 800 mg loading dose, then 400 mg daily |
| Patient Population | 127 patients with invasive candidiasis | 118 patients with invasive candidiasis |
Efficacy and Safety Outcomes:
| Outcome | Anidulafungin | Fluconazole | P-value |
| Successful Global Response (End of IV Therapy) | 75.6% | 60.2% | - |
| Difference in Success Rate (95% CI) | 15.4 percentage points (3.9 to 27.0) | - | - |
| All-Cause Mortality | 23% | 31% | 0.13 |
| Adverse Events | Similar | Similar | - |
The study demonstrated that anidulafungin was non-inferior to fluconazole for the treatment of invasive candidiasis[5][6]. Notably, the success rate at the end of intravenous therapy was significantly higher in the anidulafungin group[5]. A post-hoc analysis of patients with C. albicans infections also showed a significantly better global response with anidulafungin (81.1% vs. 62.3%)[6].
Experimental Protocol: Anidulafungin vs. Fluconazole for Invasive Candidiasis
-
Patient Selection: Adult patients with a diagnosis of invasive candidiasis, confirmed by a positive baseline culture, were enrolled.
-
Randomization: Patients were randomized in a double-blind manner to receive either intravenous anidulafungin or intravenous fluconazole.
-
Treatment Regimen:
-
Anidulafungin group: 200 mg loading dose on day 1, followed by 100 mg once daily.
-
Fluconazole group: 800 mg loading dose on day 1, followed by 400 mg once daily.
-
After at least 10 days of IV therapy, patients could be switched to oral fluconazole.
-
-
Efficacy Assessment:
-
The primary endpoint was the global response (a composite of clinical and mycological responses) at the end of intravenous therapy.
-
Secondary endpoints included global response at other time points and all-cause mortality.
-
-
Safety Assessment: The frequency and types of adverse events were monitored throughout the study.
Caption: Design of a randomized trial comparing anidulafungin and fluconazole for invasive candidiasis.
B. Prophylaxis in High-Risk Hematology Patients
A multicenter, randomized, open-label clinical trial compared the efficacy of caspofungin with fluconazole for the prevention of IFD in children and young adults with acute myeloid leukemia (AML) undergoing chemotherapy[7][8].
Key Trial Parameters:
| Parameter | Caspofungin | Fluconazole |
| Patient Population | 257 children and young adults with AML | 260 children and young adults with AML |
Efficacy and Safety Outcomes:
| Outcome | Caspofungin | Fluconazole | P-value |
| 5-Month Cumulative Incidence of Proven/Probable IFD | 3.1% | 7.2% | 0.03 |
| 5-Month Cumulative Incidence of Proven/Probable Invasive Aspergillosis | 0.5% | 3.1% | 0.046 |
| Empirical Antifungal Therapy | 71.9% | 69.5% | 0.78 |
| 2-Year Overall Survival | 68.8% | 70.8% | 0.66 |
Prophylaxis with caspofungin resulted in a significantly lower incidence of proven or probable IFD compared to fluconazole in this high-risk population[7][8]. This difference was largely driven by a reduction in invasive aspergillosis[7].
III. Conclusion: A Data-Driven Perspective on Fluconazole's Clinical Standing
Head-to-head clinical trials provide invaluable data for evidence-based clinical decision-making. The studies summarized in this guide highlight the continued importance of fluconazole in the antifungal armamentarium while also defining the roles of newer agents.
For the treatment of OPC in cancer patients, fluconazole demonstrated superior efficacy compared to itraconazole[1][2]. In the prophylactic setting for allogeneic HCT recipients, fluconazole, when combined with intensive monitoring, showed comparable fungal-free survival to the broader-spectrum azole, voriconazole[3][4].
However, in the treatment of invasive candidiasis, the echinocandin anidulafungin showed a higher success rate than fluconazole, suggesting a potential paradigm shift in first-line therapy for this serious infection[5][6]. Similarly, for IFI prophylaxis in patients with AML, caspofungin was more effective than fluconazole, primarily due to its activity against molds[7][8].
The choice of antifungal agent should be guided by a multitude of factors, including the specific fungal pathogen, the site and severity of infection, host factors such as immune status and comorbidities, and local antifungal susceptibility patterns. The clinical trial data presented here offer a robust framework for researchers and clinicians to make informed decisions in the development and application of antifungal therapies.
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A Senior Application Scientist's Guide to Benchmarking New Antifungal Compounds Against Fluconazole
Introduction
The landscape of invasive fungal infections is one of growing concern, largely driven by the emergence of resistance to frontline therapies. Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of various fungal diseases. However, its efficacy is increasingly challenged by resistant strains, necessitating a robust pipeline of novel antifungal agents. This guide provides a comprehensive framework for the preclinical benchmarking of new antifungal compounds against fluconazole. As a senior application scientist, my objective is to not only outline the requisite experimental protocols but to also provide the underlying scientific rationale that informs these choices, ensuring a rigorous and insightful evaluation of new chemical entities.
This document is structured to guide researchers, scientists, and drug development professionals through a logical progression of in vitro and in vivo assays. We will delve into the foundational principles of antifungal susceptibility testing, explore advanced methodologies to characterize the pharmacodynamics of new compounds, and discuss the importance of appropriate animal models for preclinical efficacy assessment. Our approach is grounded in the principles of scientific integrity, with a focus on generating reproducible and clinically relevant data.
Understanding the Benchmark: Fluconazole's Mechanism and Resistance
A thorough evaluation of a new antifungal agent requires a deep understanding of the established benchmark, fluconazole. Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] By disrupting ergosterol biosynthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[3] While generally considered fungistatic against Candida species, it can be fungicidal against other organisms like Cryptococcus in a dose-dependent manner.[1][2]
The emergence of fluconazole resistance is a significant clinical challenge and can occur through several mechanisms:
-
Target Site Mutations: Alterations in the ERG11 gene can reduce the binding affinity of fluconazole to 14α-demethylase.[1][2]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport fluconazole out of the cell through ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][2]
-
Target Enzyme Overexpression: Increased production of 14α-demethylase can overcome the inhibitory effect of fluconazole.[4]
-
Alterations in Sterol Composition: Changes in the sterol profile of the fungal cell membrane can reduce the cell's reliance on ergosterol.[5]
A new antifungal compound, particularly one with a novel mechanism of action, may be able to circumvent these resistance mechanisms. Therefore, a key aspect of the benchmarking process is to assess the activity of the new compound against a panel of well-characterized fluconazole-susceptible and -resistant fungal isolates.
In Vitro Benchmarking: A Multi-faceted Approach
In vitro testing forms the foundation of any antifungal drug discovery program. It provides essential data on the intrinsic potency of a new compound and allows for direct comparison with fluconazole. The following sections detail the key in vitro assays for a comprehensive benchmarking study.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism in vitro.[6] It is the most fundamental measure of antifungal potency. For accurate and reproducible MIC determination, adherence to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount.[7][8][9]
Experimental Protocol: Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.2)
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline and adjusted to a specific turbidity, which is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[10]
-
Preparation of Antifungal Solutions: The new compound and fluconazole are dissolved in a suitable solvent (typically dimethyl sulfoxide - DMSO) and then serially diluted in RPMI-1640 medium to obtain a range of concentrations.
-
Microplate Inoculation: The assay is performed in a 96-well microtiter plate. Each well receives 100 µL of the diluted antifungal solution, followed by the addition of 100 µL of the fungal inoculum.[10]
-
Incubation: The plates are incubated at 35°C for 24-48 hours. For slower-growing yeasts like Cryptococcus species, incubation may be extended to 72 hours.[6][11]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the drug-free control well. For azoles like fluconazole, this is typically a ≥50% reduction in turbidity.[8][12] For other classes of antifungals, such as amphotericin B, the endpoint is complete inhibition of growth.[8]
Data Presentation: Comparative MIC Values
| Fungal Strain | Fluconazole MIC (µg/mL) | New Compound MIC (µg/mL) | Resistance Phenotype |
| Candida albicans ATCC 90028 | 0.5 | 0.03 | Susceptible |
| Candida albicans (Clinical Isolate 1) | 32 | 0.06 | Resistant (Efflux) |
| Candida glabrata ATCC 90030 | 16 | 0.125 | Susceptible-Dose Dependent |
| Candida krusei ATCC 6258 | >64 | 0.25 | Intrinsically Resistant |
| Cryptococcus neoformans H99 | 4 | 0.5 | Susceptible |
| Aspergillus fumigatus Af293 | >64 | 1 | - |
Rationale for Experimental Choices:
-
Standardized Protocols (CLSI/EUCAST): Using standardized methods ensures inter-laboratory reproducibility and allows for meaningful comparisons of data across different studies.[7][8][9]
-
RPMI-1640 Medium: This is the standard medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi and has been extensively validated.[13]
-
Inoculum Size: A standardized inoculum size is critical as a higher fungal burden can lead to falsely elevated MIC values.[13]
-
Panel of Fungal Isolates: Including both reference strains and well-characterized resistant clinical isolates is essential to determine the spectrum of activity of the new compound and its potential to overcome existing resistance mechanisms.
Visualization: In Vitro Antifungal Susceptibility Testing Workflow
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Time-Kill Curve Analysis
While MICs provide information on the concentration of a drug required to inhibit fungal growth, they do not reveal the rate at which the drug kills the fungus. Time-kill curve analysis provides this dynamic information, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[14]
Experimental Protocol: Time-Kill Assay
-
Preparation: A fungal suspension is prepared in RPMI-1640 medium to a starting inoculum of approximately 10⁵ CFU/mL.[13]
-
Drug Exposure: The new compound and fluconazole are added to the fungal suspensions at various concentrations (e.g., 1x, 4x, and 16x the MIC). A drug-free control is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.[15]
-
Colony Counting: After incubation, the number of colony-forming units (CFUs) is counted for each time point and concentration.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Rationale for Experimental Choices:
-
Multiple MIC Concentrations: Testing at multiples of the MIC helps to understand the concentration-dependent killing activity of the compound.
-
Defined Starting Inoculum: A standardized starting inoculum is crucial for consistent and comparable results.[16]
-
Regular Sampling Intervals: Frequent sampling allows for a detailed characterization of the killing kinetics.
Post-Antifungal Effect (PAFE)
The PAFE is the persistent suppression of fungal growth after a limited exposure to an antifungal agent.[17] A prolonged PAFE can have significant clinical implications, as it suggests that the drug's effect may persist even when its concentration falls below the MIC.
Experimental Protocol: PAFE Determination
-
Drug Exposure: Fungal cultures are exposed to the new compound and fluconazole at a specific concentration (e.g., 4x MIC) for a defined period (e.g., 1 hour).[18]
-
Drug Removal: The antifungal agent is removed by centrifugation and washing the fungal cells.
-
Growth Monitoring: The washed cells are resuspended in fresh, drug-free medium, and their growth is monitored over time, typically by measuring optical density.
-
PAFE Calculation: The PAFE is calculated as the difference in the time it takes for the drug-exposed and control cultures to reach a predetermined level of growth. The formula is PAFE = T - C, where T is the time for the treated culture and C is the time for the control culture to reach a specific absorbance value.[17][19]
Data Presentation: Comparative PAFE
| Compound | Concentration | Exposure Time | PAFE (hours) |
| Fluconazole | 4x MIC | 1 hour | 0.16 (± 0.06) |
| New Compound | 4x MIC | 1 hour | 4.5 (± 0.5) |
Rationale for Experimental Choices:
-
Short Exposure Time: The goal is to mimic the transient exposure of fungi to the drug in vivo.
-
Thorough Drug Removal: It is essential to ensure that any residual drug does not interfere with the measurement of regrowth.
Synergy Testing (Checkerboard Assay)
In some cases, new antifungal agents may be developed for use in combination with existing drugs. The checkerboard assay is a common method to assess the interaction between two compounds, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.[20][21]
Experimental Protocol: Checkerboard Microdilution Assay
-
Plate Setup: A 96-well plate is set up with serial dilutions of the new compound along the x-axis and serial dilutions of fluconazole along the y-axis.
-
Inoculation: Each well is inoculated with a standardized fungal suspension.
-
Incubation and Reading: The plate is incubated and the MIC of each drug in combination is determined.
-
Analysis (Fractional Inhibitory Concentration Index - FICI): The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone).[21]
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualization: Checkerboard Assay Setup
Caption: Schematic of a checkerboard assay for synergy testing.
In Vivo Benchmarking: Assessing Efficacy in a Biological Context
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment of a host-pathogen interaction. In vivo models are therefore critical for evaluating the preclinical efficacy of a new antifungal compound.[22][23]
Animal Models of Fungal Infection
The choice of animal model depends on the specific fungal pathogen and the type of infection being studied. Murine models are the most commonly used for systemic fungal infections.[23][24]
-
Systemic Candidiasis: Mice are typically immunosuppressed (e.g., with cyclophosphamide) to establish a disseminated infection upon intravenous injection of Candida albicans.[22]
-
Invasive Aspergillosis: Immunosuppressed mice are infected intranasally with Aspergillus fumigatus conidia.
-
Cryptococcosis: Mice are infected intravenously or intranasally with Cryptococcus neoformans.
Rationale for Experimental Choices:
-
Immunosuppression: Many invasive fungal infections occur in immunocompromised individuals, so inducing a similar state in the animal model increases its clinical relevance.[22]
-
Route of Infection: The route of infection is chosen to mimic the natural course of the disease in humans.
Efficacy Endpoints
The efficacy of the new compound is assessed by comparing various endpoints in treated versus untreated animals.
-
Survival: The most definitive endpoint is the prolongation of survival in treated animals.
-
Fungal Burden: The number of viable fungal cells in target organs (e.g., kidneys, brain, lungs) is quantified at the end of the study.
-
Histopathology: Tissues are examined for signs of inflammation and fungal invasion.
Serum Fungicidal Activity
This assay provides a link between in vitro susceptibility and in vivo efficacy by measuring the antifungal activity present in the serum of treated animals.[25]
Experimental Protocol: Ex Vivo Serum Activity
-
Drug Administration: The new compound and fluconazole are administered to animals at various doses.
-
Serum Collection: Blood is collected at different time points after drug administration, and the serum is separated.
-
Susceptibility Testing: The collected serum is used as the medium for a standard broth microdilution assay against the target fungus.[26]
-
Titer Determination: The highest dilution of serum that inhibits fungal growth is determined.
Rationale for Experimental Choices:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: This assay helps to establish a relationship between the drug concentration in the serum and its antifungal effect.
Conclusion
The benchmarking of new antifungal compounds against an established agent like fluconazole is a critical and multifaceted process. A rigorous evaluation requires a combination of standardized in vitro assays to determine potency and spectrum of activity, and well-designed in vivo models to assess preclinical efficacy. By understanding the scientific principles behind each experimental choice and adhering to established methodologies, researchers can generate the high-quality, reliable data needed to advance promising new antifungal candidates through the drug development pipeline and ultimately address the growing threat of antifungal resistance.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Fluconazole Derivatives
This guide provides an in-depth comparison of various Quantitative Structure-Activity Relationship (QSAR) studies on Fluconazole derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antifungal agents. We will move beyond a simple recitation of data to explore the causality behind experimental design, the interpretation of QSAR models, and the translation of computational insights into tangible molecular design strategies.
Introduction: The Rationale for QSAR in Antifungal Drug Discovery
Fungal infections represent a significant and growing threat to global health, particularly in immunocompromised populations.[1] Fluconazole, a cornerstone of azole antifungal therapy, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3] Disruption of this pathway compromises membrane integrity, ultimately leading to fungal cell death or growth inhibition.[4]
However, the rise of drug-resistant fungal strains necessitates the development of new, more potent, and broader-spectrum antifungal agents.[2][4] Rational drug design, powered by computational methods like QSAR, offers a strategic approach to expedite this process. QSAR aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.[5][6] By understanding which molecular properties (descriptors) are key drivers of antifungal potency, we can rationally design novel Fluconazole derivatives with enhanced efficacy.
Comparative Analysis of QSAR Models for Fluconazole Derivatives
A variety of QSAR methodologies have been applied to Fluconazole analogues, ranging from 2D approaches that use topological descriptors to more complex 3D-QSAR methods like CoMFA and CoMSIA that consider the three-dimensional fields surrounding the molecules. The choice of method depends on the available data and the specific questions being addressed.
Below is a comparative summary of representative QSAR studies, highlighting the diversity in models, descriptors, and key structural insights.
| QSAR Model Type | Derivative Series | Key Molecular Descriptors | Statistical Validation | Key Structural Insights & SAR Conclusions | Reference(s) |
| 2D-QSAR (MLR) | Benzimidazole Analogues | SsOHcount (Sum of E-state of -OH), HUMO energy, SsBrE-index (Sum of E-state of Bromine), T_N_F_1 (Total number of Nitrogen-Fluorine bonds at topology distance 1) | Not explicitly detailed, but model suggests importance of specific substituents. | The presence of methoxy, hydroxy, chloro, or fluoro substituents, particularly electron-withdrawing groups on the benzimidazole ring, was found to increase antimicrobial activity. | [7] |
| 2D-QSAR (MLR) | 3-amino-2-aryl-1-azolyl-2-butanol derivatives | Molecular Refractivity (X6) and other physicochemical properties. | r² = 0.708 | The model demonstrated a reliable correlation between the chemical structures and the Minimum Inhibitory Concentration (MIC) values, indicating its predictive power for this class of azole derivatives. | [8][9][10] |
| 3D-QSAR (CoMFA & CoMSIA) | Azole and Non-Azole Series | CoMFA: Steric and Electrostatic fields. CoMSIA: Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptor fields. | CoMFA: q² = 0.625, r² = 0.991; CoMSIA: q² = 0.670, r² = 0.990 | Contour maps revealed specific spatial regions where steric bulk, electronegative potential, and hydrophobicity are favorable or unfavorable for activity, providing a 3D roadmap for structural modifications. | [11][12] |
| QSAR (DFT-based descriptors) | Benzimidazole Analogues | Global quantum mechanical descriptors (e.g., HOMO/LUMO energies) and local descriptors for site selectivity. | Models derived using k-Nearest Neighbors (kNN) and Genetic Programming (GP). | The 3,5-bis(trifluoromethyl)phenyl benzimidazole derivative showed potent activity. The study correlated antifungal efficiency with computed quantum mechanical properties, explaining the effects of substitutions. | [4][5][13] |
| QSAR (MLR) | Triazole Alcohols (modified scaffold) | Molecular descriptors correlated with activity against Candida albicans. | Models validated by Leave-One-Out Cross-Validation (LOO-CV) showed high determination coefficients. | The presence and position of halogen atoms on the phenyl ring were identified as significantly important for antifungal activity. | [14] |
A Generalized Workflow for QSAR Model Development
To ensure the development of a robust and predictive QSAR model, a systematic and self-validating workflow is essential. The following protocol outlines the critical steps involved, from initial data preparation to final model validation.
-
Data Set Curation & Preparation:
-
Objective: To assemble a high-quality dataset of Fluconazole derivatives with reliable biological activity data.
-
Procedure:
-
Compile a series of structurally related Fluconazole derivatives (typically >25 compounds for statistical significance).
-
Obtain consistent biological activity data, such as Minimum Inhibitory Concentration (MIC) against a specific fungal strain (e.g., Candida albicans).[15]
-
Convert the activity data to a logarithmic scale (e.g., pMIC = -log[MIC]) to ensure a linear relationship with free energy changes.[15]
-
Divide the dataset into a training set (typically ~70-80% of the compounds) for model generation and a test set (~20-30%) for external validation.[12]
-
-
-
Molecular Structure Generation & Optimization:
-
Objective: To generate accurate 3D conformations for all molecules.
-
Procedure:
-
-
Molecular Alignment (Crucial for 3D-QSAR):
-
Objective: To superimpose all molecules in a consistent orientation so that their 3D properties can be compared meaningfully.
-
Procedure:
-
-
Descriptor Calculation:
-
Objective: To calculate numerical values (descriptors) that represent the physicochemical properties of the molecules.
-
Procedure:
-
For 2D-QSAR: Use software (e.g., DRAGON) to calculate a wide range of descriptors, including topological, electronic, and physicochemical properties.[15][17]
-
For 3D-QSAR (CoMFA/CoMSIA): Place the aligned molecules in a 3D grid. A probe atom is systematically moved to each grid point, and its interaction energy (steric, electrostatic, etc.) with each molecule is calculated. These interaction energies serve as the descriptors.[11][18]
-
-
-
Model Generation & Statistical Analysis:
-
Objective: To build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).
-
Procedure:
-
-
Rigorous Model Validation:
-
Objective: To assess the statistical significance, robustness, and predictive power of the generated QSAR model.
-
Procedure:
-
Internal Validation: Perform Leave-One-Out (LOO) cross-validation on the training set. This involves systematically removing one compound, rebuilding the model with the remaining compounds, and predicting the activity of the removed one. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered acceptable.[12][19]
-
External Validation: Use the finalized model (built with the entire training set) to predict the biological activity of the compounds in the previously untouched test set. The predictive ability is measured by the predictive r² (r²_pred). A high r²_pred value confirms that the model can accurately predict the activity of new, untested compounds.[16]
-
-
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Safety Operating Guide
Personal protective equipment for handling 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Operational Guide: Safe Handling of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
This document provides essential safety and handling protocols for this compound (CAS No. 81886-51-3), a compound primarily encountered as a related substance or impurity of Fluconazole.[1][2] The paramount consideration when handling this substance is its classification as a potential reproductive toxin. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary information to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard and Risk Assessment: A Proactive Stance
Understanding the toxicological profile of a compound is the foundation of safe laboratory practice. Aggregated data from the European Chemicals Agency (ECHA) provides critical GHS classifications for this substance.[3]
-
Danger - Reproductive Toxicity (H360D): The most significant hazard is the potential to damage an unborn child.[3] This classification necessitates stringent containment measures to prevent exposure through all potential routes: inhalation, dermal absorption, and ingestion.
-
Warning - Acute Oral Toxicity (H302): The compound is harmful if swallowed.[3]
-
Environmental Hazard (H412): It is harmful to aquatic life with long-lasting effects, mandating controlled disposal procedures.[3]
-
Potential Irritant: While not officially classified for this specific molecule, structurally similar compounds like 2-(4-Fluorophenyl)propan-2-ol are known to cause skin, eye, and respiratory irritation.[4] A conservative approach dictates that we assume these risks are present.
Given these hazards, particularly the reproductive toxicity, all handling operations must be conducted within a framework of "as low as reasonably achievable" (ALARA) exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following table outlines the minimum required PPE for handling this compound in solid (powder) form.
| Protection Type | Specification | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood or Glovebox | This is the primary barrier. It protects the user from inhaling aerosolized powder, which is a principal exposure route for reproductive toxins.[5][6] |
| Respiratory Protection | NIOSH-approved N95 Particulate Respirator | Required if handling outside of a fume hood is unavoidable or if there is a risk of dust generation, such as during a spill cleanup.[7][8] Surgical masks offer no protection against chemical dust.[8] |
| Eye & Face Protection | Chemical safety goggles with side-shields or a face shield | Protects against accidental splashes or airborne particles reaching the eyes. Standard safety glasses are insufficient. |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves | Prevents dermal absorption. Double-gloving provides a critical safety layer; the outer glove is removed immediately after handling, containing contamination.[8] For prolonged contact, consider heavier-duty gloves like butyl rubber.[7] |
| Body Protection | Disposable, solid-front lab coat with knit cuffs; or coveralls | Protects skin and personal clothing from contamination. Knit cuffs form a seal with inner gloves. A disposable coat prevents the carry-over of contamination.[9] |
| Foot Protection | Closed-toe, chemical-resistant shoes and shoe covers | Protects against spills. Shoe covers should be worn in designated handling areas and doffed upon exiting to prevent tracking contamination.[9] |
Operational Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the key stages of handling this compound.
Preparation and Donning PPE
-
Designate an Area: Clearly mark the designated area for handling this compound, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers before retrieving the chemical.
-
Don PPE: Put on PPE in the following order: shoe covers, inner gloves, lab coat, safety goggles, outer gloves. If a respirator is required, it should be fit-tested and donned before entering the designated area.
Handling and Weighing (Inside a Chemical Fume Hood)
-
Retrieve Compound: Bring the sealed container of this compound into the fume hood.
-
Minimize Dust: Open the container carefully. Use gentle motions when transferring powder to avoid aerosolization. Use a micro-spatula for precise control.
-
Weighing: If using an analytical balance, place it inside the fume hood or use a vented balance safety enclosure to contain any generated dust.
-
Seal and Clean: Securely seal the primary container immediately after use. Wipe down the exterior of the container and all surfaces within the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe. Dispose of wipes as hazardous waste.
Doffing PPE and Disposal
-
Remove Outer Gloves: While still in the designated area, remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Exit Designated Area: Step out of the designated handling area.
-
Doff Remaining PPE: Remove shoe covers, lab coat, and inner gloves. Dispose of them in the appropriate hazardous waste stream. Safety goggles should be the last item removed and should be cleaned according to laboratory protocol.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[10]
The following diagram visualizes this critical workflow.
Caption: Safe Handling Workflow for Potent Compounds.
Emergency Procedures and Disposal Plan
Spill Management
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Don appropriate PPE, including an N95 respirator.[7]
-
Contain & Clean: Gently cover the spill with absorbent pads or cloths to prevent further aerosolization.[7] Do not dry sweep.[11] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.[12]
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Waste Disposal
All waste contaminated with this compound is considered hazardous waste.[11][13]
-
Segregation: Collect all contaminated solid waste (gloves, wipes, lab coats, etc.) in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.[12]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Disposal must be handled by a licensed hazardous waste facility.[14] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[13][14]
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/npg/default.html][15][16][17][18][19]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/sites/default/files/publications/OSHA3404laboratory-safety-guidance.pdf][20]
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Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/laboratories][5]
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OSHA Standards for Biological Laboratories. Assistant Secretary for Preparedness and Response (ASPR). [URL: https://www.phe.gov/s3/legal/Pages/OSHA.aspx]
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OSHA Laboratory Standard. Compliancy Group. [URL: https://compliancy-group.com/osha-laboratory-standard/][21]
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [URL: https://ipg.com/decoding-osha-laboratory-standards-safety-essentials/][6]
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Essential Guide to the Proper Disposal of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole. BenchChem. [URL: https://www.benchchem.com/blog/essential-guide-to-the-proper-disposal-of-3-aminomethyl-5-methyl-4h-1-2-4-triazole/][10]
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Safe Disposal of 3-Mercapto-1,2,4-triazole: A Procedural Guide. BenchChem. [URL: https://www.benchchem.com/blog/safe-disposal-of-3-mercapto-1-2-4-triazole-a-procedural-guide/][12]
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3-Amino-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://datasheets.scbt.com/sc-214488.pdf][11]
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Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-5242-GB-EN.pdf][13]
-
Safety Data Sheet: 2-(4-Fluorophenyl)propan-2-ol. SynQuest Laboratories, Inc. [URL: https://www.synquestlabs.com/sites/default/files/sds/2603-3-24.pdf][4]
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Personal protective equipment for handling Fluconazole hydrate. BenchChem. [URL: https://www.benchchem.com/blog/personal-protective-equipment-for-handling-fluconazole-hydrate/][7]
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This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/134034][3]
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This compound. FDA Global Substance Registration System (GSRS). [URL: https://gsrs.ncats.nih.gov/substance/5JV2G3V5W0][1]
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Personal Protective Equipment. Health Canada. [URL: https://www.canada.ca/en/health-canada/services/consumer-product-safety/pesticides-pest-management/public/protecting-your-health-environment/personal-protective-equipment.html][9]
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Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/45686]
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This compound. LGC Standards. [URL: https://www.lgcstandards.com/US/en/2-%284-Fluorophenyl%29-1,3-bis%281H-1,2,4-triazol-1-yl%29propan-2-ol/p/MM0335.02][2]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [URL: https://about.provistaco.com/blog/8-types-of-ppe-to-wear-when-compounding-hazardous-drugs][8]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [URL: https://www.safety.northwestern.edu/research-safety/laboratory-safety/hazardous-waste/disposal-guide.html][14]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
